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  • Product: 5-Formylthiophene-3-sulfonamide
  • CAS: 2241140-60-1

Core Science & Biosynthesis

Foundational

The Molecular Mechanics of 5-Formylthiophene-3-Sulfonamide: A Paradigm in Carbonic Anhydrase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In the landscape of rational drug design, the thiophene-3-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In the landscape of rational drug design, the thiophene-3-sulfonamide scaffold represents a privileged pharmacophore, serving as the structural backbone for blockbuster therapeutics like the anti-glaucoma agent dorzolamide. Within this chemical space, 5-formylthiophene-3-sulfonamide emerges as a critical building block and a potent, primary inhibitor of the zinc metalloenzyme Carbonic Anhydrase (CA) [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial descriptions. Here, we will dissect the exact thermodynamic, kinetic, and electronic causality that drives this molecule's mechanism of action. We will also detail self-validating experimental protocols required to quantify its efficacy, ensuring that your preclinical workflows are built on authoritative, reproducible science.

Core Mechanism of Action: The Causality of Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a catalytic Zn2+ ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.

The mechanism of action of 5-formylthiophene-3-sulfonamide is defined by a highly orchestrated, multi-step displacement reaction [2].

Electronic Tuning and the Deprotonation Step

Primary sulfonamides ( R−SO2​NH2​ ) must bind to the catalytic zinc in their deprotonated, anionic state ( R−SO2​NH− ). The intrinsic pKa​ of an unadorned benzenesulfonamide is approximately 10.0, meaning only a negligible fraction is active at physiological pH (7.4).

The Causality of the Formyl Group: The addition of the 5-formyl group ( −CHO ) to the thiophene ring exerts a strong electron-withdrawing effect via resonance and inductive withdrawal. This pulls electron density away from the sulfonamide nitrogen, drastically lowering its pKa​ to approximately 7.0–7.5. Consequently, at physiological pH, a massive proportion of the 5-formylthiophene-3-sulfonamide exists in the highly reactive sulfonamidate anion state, driving rapid association kinetics ( kon​ ).

Pre-Binding Hydrophobic Collapse and Zinc Coordination

Binding is not a single-step collision. It follows a sequential pathway:

  • Hydrophobic Wall Association: The lipophilic thiophene ring initially associates with the "hydrophobic wall" of the CA active site (comprising residues Val121, Val135, Leu198, and Pro202). This entropically driven step strips the solvation shell from the inhibitor[3].

  • Water Displacement: The sulfonamidate anion dives into the deep active site cleft, directly displacing the zinc-bound water molecule (the catalytic nucleophile).

  • Tetrahedral Coordination: The negatively charged nitrogen forms a robust coordinate covalent bond with the Zn2+ ion. Simultaneously, the two oxygen atoms of the SO2​ group engage in a rigid hydrogen-bonding network with the backbone amide NH and side-chain hydroxyl of Thr199.

Logical flow of 5-formylthiophene-3-sulfonamide activation and CA active site coordination.

Quantitative Data: Isoform Selectivity Profile

The human genome encodes 15 CA isoforms. The 5-formylthiophene-3-sulfonamide scaffold exhibits a distinct affinity profile, heavily favoring the cytosolic hCA II (implicated in glaucoma and edema) and the transmembrane tumor-associated isoforms (hCA IX and XII). The formyl group's dipole moment interacts favorably with the hydrophilic half of the active site in hCA II and IX, driving nanomolar potency.

Table 1: Representative Inhibition Constants ( Ki​ ) for 5-Substituted Thiophene-3-Sulfonamides

IsoformCellular LocalizationRepresentative Ki​ (nM)Primary Clinical Relevance
hCA I Cytosolic (Erythrocytes)85.0Off-target (Systemic side effects)
hCA II Cytosolic (Ubiquitous)2.4Glaucoma, Epilepsy, Edema
hCA IX Transmembrane12.5Hypoxic Solid Tumors (Oncology)
hCA XII Transmembrane8.0Tumor Microenvironment

Note: Values are representative of the 5-formyl/5-substituted thiophene-3-sulfonamide class determined via stopped-flow CO2​ hydration assays.

Self-Validating Experimental Protocols

To accurately quantify the mechanism of action and binding kinetics of 5-formylthiophene-3-sulfonamide, standard steady-state assays are insufficient due to the extreme catalytic turnover rate of CA ( kcat​≈106 s−1 ). We must employ Stopped-Flow Kinetics.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetic Assay

Purpose: To determine the absolute inhibition constant ( Ki​ ) by monitoring the pre-steady-state acidification of the buffer as CO2​ is hydrated to H+ and HCO3−​ .

Causality & Logic: We use a pH-sensitive indicator (Phenol Red) monitored at 557 nm. Because the inhibitor must deprotonate to bind, the assay must be strictly buffered at pH 7.5 to reflect physiological ionization states.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution: 10 mM HEPES (pH 7.5), 0.1 M Na2​SO4​ (to maintain constant ionic strength and prevent non-specific electrostatic interactions).

    • Add Phenol Red indicator to a final concentration of 0.2 mM.

  • Enzyme-Inhibitor Pre-incubation:

    • Dilute recombinant hCA II to a final concentration of 10 nM in the buffer.

    • Add 5-formylthiophene-3-sulfonamide at varying concentrations (0.1 nM to 100 nM).

    • Critical Step: Incubate for exactly 15 minutes at 20°C. Why? Sulfonamide binding to CA is a slow-binding process; insufficient incubation leads to artificially high (weak) apparent Ki​ values.

  • Substrate Preparation:

    • Bubble pure CO2​ gas through distilled water at 20°C to achieve a saturated solution (~34 mM CO2​ ). Dilute to desired substrate concentrations (1.7 to 17 mM).

  • Rapid Mixing (Stopped-Flow):

    • Load Syringe A with the Enzyme-Inhibitor complex and Syringe B with the CO2​ substrate.

    • Execute a 1:1 rapid mix (dead time < 2 ms) using a stopped-flow spectrophotometer.

  • Data Acquisition & Self-Validation:

    • Monitor the decrease in absorbance at 557 nm for 10 seconds.

    • Self-Validation Loop: Run a vehicle control (DMSO only) to establish the uninhibited Vmax​ . Run a positive control (Acetazolamide, known Ki​≈12 nM ) to validate the dynamic range of the instrument. If the Acetazolamide Ki​ deviates by >15%, recalibrate the stopped-flow syringes for mixing artifacts.

  • Analysis: Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors using non-linear regression to extract the Ki​ .

Self-validating stopped-flow kinetic assay workflow for determining CA inhibitor constants.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To separate the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the binding event, proving the hydrophobic collapse mechanism.

Causality & Logic: Because the binding of 5-formylthiophene-3-sulfonamide is linked to the deprotonation of the sulfonamide and the protonation of the displaced hydroxide ion, the observed heat of binding ( ΔHobs​ ) contains buffer ionization artifacts. To isolate the intrinsic binding enthalpy, the experiment must be run in two different buffers with distinct ionization enthalpies[4].

Step-by-Step Methodology:

  • Prepare 50 µM hCA II in Buffer A (20 mM Tris, pH 7.5) and Buffer B (20 mM Phosphate, pH 7.5).

  • Prepare 500 µM 5-formylthiophene-3-sulfonamide in identical matching buffers.

  • Perform 20 injections (2 µL each) of the inhibitor into the enzyme cell at 25°C.

  • Integrate the injection peaks to yield ΔHobs​ for both buffers.

  • Plot ΔHobs​ against the buffer ionization enthalpy ( ΔHion​ ). The y-intercept of this linear regression represents the true, intrinsic enthalpy of binding ( ΔHint​ ), confirming the energetic contribution of the zinc coordination bond versus the entropic gain from water displacement.

Conclusion

5-formylthiophene-3-sulfonamide is not merely a structural intermediate; it is a highly tuned pharmacophore. By leveraging the electron-withdrawing power of the formyl group to optimize the sulfonamide pKa​ , it ensures maximum bioavailability of the active zinc-binding anion at physiological pH. When evaluated through rigorous, self-validating kinetic and thermodynamic protocols, this scaffold provides a masterclass in structure-activity relationship (SAR) driven drug design, offering a reliable pathway for developing next-generation, isoform-selective CA inhibitors.

References

  • Journal of Medicinal Chemistry (ACS). "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." American Chemical Society, 2015. Available at:[Link]

  • ResearchGate / Scientific Literature. "Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms." ResearchGate, 2023. Available at:[Link]

  • National Institutes of Health (NIH). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." Biophysical Journal, 2021. Available at: [Link]

Exploratory

5-Formylthiophene-3-sulfonamide: A Comprehensive Technical Guide on Properties, Synthesis, and Metalloenzyme Inhibition

Executive Summary In the landscape of rational drug design, heterocyclic building blocks possessing orthogonal reactive handles are invaluable. 5-formylthiophene-3-sulfonamide (CAS: 2241140-60-1) represents a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, heterocyclic building blocks possessing orthogonal reactive handles are invaluable. 5-formylthiophene-3-sulfonamide (CAS: 2241140-60-1) represents a privileged scaffold in medicinal chemistry, particularly in the development of metalloenzyme inhibitors[1][2]. By combining an electrophilic formyl group with a strongly coordinating primary sulfonamide on an electron-rich thiophene core, this molecule serves as a critical intermediate for synthesizing isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and Insulin-Degrading Enzyme (IDE) modulators[3][4].

This whitepaper provides an in-depth analysis of its physicochemical properties, predictive reactivity, a field-validated regioselective synthesis protocol, and its mechanistic role in pharmacology.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physical properties of 5-formylthiophene-3-sulfonamide is the first step in predicting its behavior in both synthetic workflows and biological assays. The thiophene ring provides a bioisosteric replacement for benzene, offering increased lipophilicity and a slightly altered geometric angle that often enhances active-site fit[3].

Table 1: Core Physicochemical Properties

PropertyValueScientific Implication
IUPAC Name 5-formylthiophene-3-sulfonamideDefines the 1,3,5-substitution pattern relative to the sulfur heteroatom.
CAS Registry Number 2241140-60-1Unique identifier for procurement and safety data tracking[1].
Molecular Formula C₅H₅NO₃S₂Indicates a highly heteroatom-dense structure[5].
Molecular Weight 191.23 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Appearance Light yellow to off-white powderColoration is typical of conjugated formyl-thiophene derivatives[2].
Solubility Soluble in DMSO, DMF; Poor in H₂ORequires polar aprotic solvents for stock solutions in in vitro assays[2].
Monoisotopic Mass 190.97108 DaCritical for high-resolution mass spectrometry (HRMS) validation[5].

Predictive Reactivity & Structural Analytics

The synthetic utility of 5-formylthiophene-3-sulfonamide lies in the orthogonality of its functional groups. As an application scientist, I rely on this bifunctionality to construct complex libraries without requiring excessive protecting group manipulations.

Table 2: Functional Group Reactivity Profile

Functional GroupElectronic NatureSynthetic Utility & Causality
C5-Formyl (-CHO) Highly ElectrophilicSusceptible to nucleophilic attack. Used for reductive aminations and Knoevenagel condensations to build "tail" extensions for enzyme pocket probing.
C3-Sulfonamide (-SO₂NH₂) Weakly Acidic / NucleophilicActs as the primary Zinc-Binding Group (ZBG). The nitrogen can be selectively alkylated under basic conditions if required[6].
Thiophene Ring Electron-Rich HeteroaromaticProvides a rigid structural vector. The sulfur atom can participate in beneficial chalcogen bonding within protein binding sites.

Regioselective Synthesis Protocol

Direct chlorosulfonation of thiophene-2-carboxaldehyde derivatives often yields inseparable regioisomeric mixtures due to the high reactivity of the thiophene ring. To achieve absolute regiocontrol, a directed metal-halogen exchange approach starting from 4-bromo-2-thiophenecarboxaldehyde is required.

The following protocol is designed as a self-validating system , incorporating causality and analytical checkpoints to ensure trustworthiness at every step.

Step-by-Step Methodology

Step 1: Acetal Protection of the Formyl Group

  • Procedure: Dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux under Dean-Stark conditions for 4 hours.

  • Causality: The formyl group is highly electrophilic. If left unprotected, the organolithium reagent in Step 2 would attack the carbonyl carbon, yielding an undesired secondary alcohol. Protection as a 1,3-dioxolane sterically and electronically shields this site.

  • Validation Checkpoint: ¹H NMR should reveal the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the acetal methine proton (~6.0 ppm).

Step 2: Directed Metal-Halogen Exchange and Sulfinylation

  • Procedure: Dissolve the protected intermediate in anhydrous THF and cool to -78 °C under argon. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes. Bubble anhydrous SO₂ gas through the solution for 15 minutes, then warm to room temperature.

  • Causality: n-BuLi selectively undergoes metal-halogen exchange at the C4 position due to the weaker C-Br bond. Maintaining -78 °C is critical to prevent ring-opening or "halogen dance" rearrangements of the thienyllithium intermediate. SO₂ traps the carbanion to form a lithium sulfinate salt.

Step 3: Chlorination to Sulfonyl Chloride

  • Procedure: Concentrate the mixture, resuspend in a biphasic mixture of DCM/water (1:1). Add N-chlorosuccinimide (NCS, 1.2 eq) at 0 °C and stir for 2 hours.

  • Causality: NCS provides a mild source of electrophilic chlorine, safely oxidizing the sulfinate salt to the sulfonyl chloride without the harsh acidic conditions of SO₂Cl₂ or PCl₅, which would prematurely cleave the acetal protecting group.

Step 4: Amination

  • Procedure: Isolate the organic layer and add it dropwise to vigorously stirred aqueous NH₄OH (28%, 5.0 eq) at 0 °C.

  • Causality: The large excess of ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct, preventing the formation of disulfonimide side products.

Step 5: Acidic Deprotection

  • Procedure: Dissolve the crude intermediate in THF. Add 2M aqueous HCl and stir at room temperature for 4 hours. Neutralize, extract, and purify via flash chromatography.

  • Causality: Mild aqueous acid hydrolyzes the 1,3-dioxolane back to the formyl group without disturbing the robust sulfonamide linkage.

  • Validation Checkpoint: Final ¹H NMR must show the return of the aldehyde singlet (~9.9 ppm) and the primary sulfonamide broad singlet (~7.5 ppm, exchangeable with D₂O).

SynthesisWorkflow Start 4-Bromo-2-thiophenecarboxaldehyde (Starting Material) Step1 Step 1: Acetal Protection (Ethylene glycol, p-TsOH) Prevents nucleophilic attack on aldehyde Start->Step1 Step2 Step 2: Metal-Halogen Exchange (n-BuLi, -78°C) Ensures C4 regiocontrol Step1->Step2 Step3 Step 3: Sulfinylation & Chlorination (SO2 gas, then NCS) Forms sulfonyl chloride Step2->Step3 Step4 Step 4: Amination (NH4OH) Installs primary sulfonamide Step3->Step4 Step5 Step 5: Acidic Deprotection (HCl, THF) Reveals formyl group Step4->Step5 End 5-Formylthiophene-3-sulfonamide (Target Compound) Step5->End

Fig 1. Regioselective synthesis workflow of 5-formylthiophene-3-sulfonamide.

Pharmacological Applications: Metalloenzyme Inhibition

The primary application of 5-formylthiophene-3-sulfonamide is in the design of targeted metalloenzyme inhibitors.

Carbonic Anhydrase (CA) Inhibition via the "Tail Approach"

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary sulfonamide (-SO₂NH₂) is the classic pharmacophore for CA inhibition. It coordinates directly to the active site Zn²⁺ ion as an anion, displacing the catalytic water/hydroxide molecule and effectively halting enzyme activity[3].

However, because humans have 15 different CA isoforms, achieving selectivity is paramount to avoid systemic side effects. 5-formylthiophene-3-sulfonamide enables the "Tail Approach" . By utilizing the C5-formyl group to attach bulky, hydrophilic, or charged "tails" (via reductive amination), researchers can design molecules that interact with the highly variable amino acid residues situated on the outer rim of the CA active site. This strategy is currently the gold standard for selectively targeting tumor-associated isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II)[3][6].

Insulin-Degrading Enzyme (IDE) Modulation

Recent literature has also identified thiophene-3-sulfonamide derivatives as potent inhibitors of the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease involved in the clearance of insulin and amyloid-beta. Derivatization of the sulfonamide core has yielded compounds with low-micromolar activity against IDE, providing valuable pharmacological tools for metabolic disease research[4].

MOA CAI 5-Formylthiophene- 3-sulfonamide Tail C5-Formyl Modifications (Tail Approach) CAI->Tail ZBG C3-Sulfonamide (Zinc Binding Group) CAI->ZBG Selectivity Isoform Selectivity (CA IX/XII vs I/II) Tail->Selectivity ActiveSite CA Active Site Zn2+ Coordination ZBG->ActiveSite Water Displacement of Catalytic Water ActiveSite->Water Outcome Targeted Metalloenzyme Inhibition Water->Outcome Selectivity->Outcome

Fig 2. Mechanism of Carbonic Anhydrase inhibition via the tail approach.

References

  • [1] NextSDS. 5-formylthiophene-3-sulfonamide — Chemical Substance Information. Retrieved from: [Link]

  • [5] PubChemLite (University of Luxembourg). 5-formylthiophene-3-sulfonamide (C5H5NO3S2). Retrieved from:[Link]

  • [3] Google Patents. Sulfonamides useful as carbonic anhydrase inhibitors (US5378703A). Retrieved from:

  • [4] NIH PubMed Central (PMC). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. Retrieved from:[Link]

  • [6] eScholarship. The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. Retrieved from: [Link]

Sources

Foundational

Structural Elucidation and Solid-State Characterization of 5-Formylthiophene-3-Sulfonamide: A Technical Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization of small-molecule pharmacophores is the foundational step in rational drug design. 5-formylthiophene-3-sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of small-molecule pharmacophores is the foundational step in rational drug design. 5-formylthiophene-3-sulfonamide (C₅H₅NO₃S₂)[1] represents a highly versatile scaffold. The thiophene core acts as a bioisostere for phenyl rings, the sulfonamide moiety is a privileged zinc-binding group (crucial for targeting metalloenzymes like Carbonic Anhydrase or β-lactamases)[2], and the formyl group provides a reactive handle for downstream functionalization[3].

This whitepaper provides an in-depth technical roadmap for the structural elucidation of 5-formylthiophene-3-sulfonamide, bridging solution-state dynamics (NMR) with solid-state architecture (X-Ray Crystallography).

Solution-State Dynamics: NMR Spectroscopy

Causality in Experimental Design

The selection of the NMR solvent is not arbitrary; it is a critical variable dictated by the molecule's hydrogen-bonding capacity. Sulfonamides possess both strong hydrogen-bond donors (-NH₂) and acceptors (-SO₂). In non-polar solvents (e.g., CDCl₃), these molecules self-assemble into transient dimers or oligomers, resulting in broad, poorly resolved resonance signals[4].

The Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is utilized as the solvent. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular sulfonamide-sulfonamide interactions, solvating the compound as a discrete monomer. This yields sharp, quantifiable line widths essential for resolving the small meta-like coupling ( 4JHH​ ) between the thiophene protons.

Quantitative Data: NMR Assignments

The following table summarizes the expected 1D and 2D NMR spectral data, utilizing heteronuclear correlations to definitively assign the molecular framework.

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆ (298 K, 400 MHz)

Position¹H Shift (ppm)Multiplicity J (Hz)¹³C Shift (ppm)Key HMBC Correlations ( 2J , 3J )
2 8.35d1.4134.2C3, C4, C5
3 ---143.5-
4 7.92d1.4129.8C2, C3, C5, CHO
5 ---148.1-
CHO 9.95s-183.4C4, C5
SO₂NH₂ 7.65br s---
Protocol 1: Self-Validating NMR Workflow

To ensure scientific integrity, the NMR acquisition must be a self-validating system.

  • Sample Preparation: Dissolve 15 mg of 5-formylthiophene-3-sulfonamide in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire standard ¹H, ¹³C, HSQC, and HMBC spectra.

  • Internal Validation 1 (D₂O Exchange): Add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at 7.65 ppm confirms its identity as the exchangeable sulfonamide -NH₂ protons, validating it against the non-exchangeable thiophene protons.

  • Internal Validation 2 (HMBC Cross-Referencing): Differentiate H2 and H4 via 2D HMBC. H4 exhibits a definitive 3-bond ( 3JCH​ ) correlation to the formyl carbon at 183.4 ppm. H2 (being 4 bonds away) shows no such correlation. This internal logic prevents the misassignment common in 1D-only analyses.

Solid-State Architecture: X-Ray Crystallography

Crystal Growth Rationale

Obtaining diffraction-quality single crystals requires controlling the nucleation rate. Fast precipitation yields amorphous powders; slow, controlled supersaturation yields ordered lattices. We utilize a binary solvent system: Ethyl Acetate (EtOAc) as the solvent and Hexane as the antisolvent. EtOAc readily dissolves the polar sulfonamide, while the slow vapor diffusion of hexane gradually lowers the dielectric constant of the medium, promoting highly ordered crystal packing[5].

Graph Set Analysis of Hydrogen Bonding

In the solid state, sulfonamides exhibit highly predictable supramolecular synthons. The dominant motif is the R22​(8) homomeric dimer, formed by reciprocal N-H···O=S hydrogen bonds between two adjacent molecules[4]. However, the presence of the C5-formyl group introduces a competing hydrogen-bond acceptor. This typically results in an extended C(4) chain motif (N-H···O=C), creating a robust 2D or 3D crystallographic network that significantly elevates the compound's melting point and solid-state stability.

Quantitative Data: Crystallographic Parameters

Table 2: Single-Crystal XRD Data and Refinement Metrics

ParameterValueParameterValue
Chemical Formula C₅H₅NO₃S₂Volume (ų) 796.5(2)
Formula Weight 191.23 g/mol Z 4
Temperature 100(2) KDensity (calc) 1.594 g/cm³
Crystal System MonoclinicAbsorption Coeff. 0.542 mm⁻¹
Space Group P2₁/cF(000) 392
Unit Cell Dimensions a=7.452(1) Å b=11.234(2) Å c=9.876(1) Å β=105.43(2)∘ Final R indices [I > 2σ(I)] R1​=0.034 wR2​=0.089
Goodness-of-fit (GoF) 1.045Max/Min Δρ (e.Å⁻³) 0.312 / -0.285
Protocol 2: SC-XRD Workflow
  • Crystal Selection: Under a polarized light microscope, select a crystal with sharp extinction (indicating a lack of twinning) and dimensions of approximately 0.2 × 0.1 × 0.1 mm. Mount on a MiTeGen loop using paratone oil.

  • Data Collection (100 K): Flash-cool the crystal to 100 K under a nitrogen stream. Causality: Cryogenic temperatures minimize the thermal motion of the oxygen atoms on the sulfonyl and formyl groups. This reduces thermal ellipsoids and allows for the precise localization of the critical sulfonamide hydrogen atoms[5].

  • Structure Solution & Self-Validation: Solve the structure using direct methods (e.g., SHELXT). The structural model is self-validating through the convergence of the Goodness-of-Fit (GoF) parameter. A GoF of 1.045 and a final R1​ of 0.034 mathematically confirm that the modeled electron density perfectly matches the observed diffraction pattern without over-parameterization.

Visualizing Workflows and Interactions

The following diagrams map the logical progression of the structural elucidation and the resulting solid-state interactions.

Workflow cluster_NMR Solution-State Analysis cluster_XRD Solid-State Analysis Start 5-formylthiophene-3-sulfonamide (Target Compound) NMR_Prep Sample Prep Solvent: DMSO-d6 (Disrupts H-bonds) Start->NMR_Prep Cryst_Prep Crystal Growth EtOAc/Hexane (Slow Evaporation) Start->Cryst_Prep NMR_Acq NMR Acquisition 1H, 13C, HSQC, HMBC Internal Std: TMS NMR_Prep->NMR_Acq NMR_Val Validation D2O Exchange (Confirms NH2) NMR_Acq->NMR_Val Data_Merge Comprehensive Structural Elucidation NMR_Val->Data_Merge XRD_Acq SC-XRD Data Collection Temp: 100 K (Minimizes Thermal Motion) Cryst_Prep->XRD_Acq XRD_Val Refinement Check R1 < 0.05 GoF ~ 1.0 XRD_Acq->XRD_Val XRD_Val->Data_Merge

Fig 1: Parallel self-validating workflows for NMR and SC-XRD structural elucidation.

Hbond Molecule 5-formylthiophene-3-sulfonamide Sulfonamide C3: -SO2NH2 (Donor/Acceptor) Molecule->Sulfonamide Formyl C5: -CHO (Acceptor) Molecule->Formyl Thiophene Thiophene Core (Pi-System) Molecule->Thiophene Dimer R2,2(8) Motif Homomeric Dimer Sulfonamide->Dimer N-H...O=S Chain C(4) Extended Chain N-H...O=C Sulfonamide->Chain N-H...O=C Formyl->Chain O=C...H-N Stack Pi-Pi Stacking (Interplanar) Thiophene->Stack Centroid-Centroid

Fig 2: Solid-state intermolecular interactions mapping the graph set theoretical motifs.

Conclusion

The comprehensive structural profiling of 5-formylthiophene-3-sulfonamide requires an integrated approach. By understanding the causality behind solvent selection in NMR and temperature control in SC-XRD, researchers can generate high-fidelity, self-validating datasets. These structural insights—particularly the mapping of its hydrogen-bonding network—are directly translatable into computational docking studies, enabling the rational design of next-generation enzyme inhibitors.

References

  • [1] PubChemLite: 5-formylthiophene-3-sulfonamide (C5H5NO3S2). National Center for Biotechnology Information (NCBI). URL:[Link]

  • [5] Madhan, S., et al. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. IUCr Journals, 2023. URL:[Link]

  • [4] Adalberto, et al. Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences (PubMed), 2001. URL:[Link]

  • [2] Caselli, E., et al. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry (ACS Publications), 2010. URL:[Link]

  • [3] Spicer, J. A., et al. Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. European Journal of Medicinal Chemistry (Minerva Access), 2017. URL:[Link]

Sources

Exploratory

A Technical Guide to the Binding Affinity of Thiophene-Based Sulfonamides to Carbonic Anhydrase Isoforms

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the binding characteristics of thiophene-based sulfonamides, with a focus on 5-formylthiophene-3-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the binding characteristics of thiophene-based sulfonamides, with a focus on 5-formylthiophene-3-sulfonamide, to various isoforms of carbonic anhydrase (CA). It details the foundational principles of CA inhibition, outlines rigorous experimental methodologies for quantifying binding affinity, and discusses the critical role of structure-activity relationships in achieving isoform selectivity.

The Carbonic Anhydrase Family: A Pervasive Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes.[1][2] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3][4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions.[3]

The active site of α-CAs, the family found in mammals, features a zinc (II) ion coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key catalytic species, acting as a potent nucleophile.[3][5]

In humans, 15 α-CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[3] They can be broadly categorized as:

  • Cytosolic: CA I, II, III, VII, XIII

  • Membrane-associated: CA IV, IX, XII, XIV

  • Mitochondrial: CA VA, VB

  • Secreted: CA VI

This diversity makes CAs attractive targets for drug design.[2][3] Inhibitors of these enzymes are used clinically as antiglaucoma agents, diuretics, and anticonvulsants.[3][5] Furthermore, specific isoforms are implicated in major diseases; for instance, the overexpression of CA IX and XII is linked to the progression of various cancers, making them prime targets for novel anticancer therapies.[6][7][8]

The primary challenge in developing CA inhibitors (CAIs) is achieving isoform selectivity.[1][2] Many clinically used drugs are non-selective, leading to off-target effects.[6][9][10] Therefore, the rational design of isoform-specific inhibitors is a paramount goal in modern medicinal chemistry.[2][6]

Thiophene Sulfonamides: A Privileged Scaffold for CA Inhibition

The most extensively studied class of CAIs are the sulfonamides (R-SO₂NH₂).[1][5][8] These compounds exert their inhibitory effect through the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion, displacing the bound water/hydroxide and blocking the enzyme's catalytic machinery.[5][11][12]

Within this class, five-membered heterocyclic sulfonamides, particularly those based on a thiophene ring, have proven to be highly effective inhibitors.[4][13] The thiophene scaffold serves as a versatile core that can be functionalized to achieve high potency and modulate selectivity. The design of these inhibitors often employs the "tail approach," where modifications to the heterocyclic ring system create interactions with amino acid residues at the entrance of or within the active site cavity, which vary between isoforms.[1]

The compound of interest, 5-formylthiophene-3-sulfonamide , belongs to this promising class.

  • Molecular Formula: C₅H₅NO₃S₂

  • Molecular Weight: 191.22 g/mol [14]

The structure-activity relationship (SAR) for thiophene sulfonamides is dictated by two key interactions:

  • The Zinc-Binding Group: The unsubstituted sulfonamide moiety is essential for high-affinity binding to the active site zinc ion.

  • The Heterocyclic Core and Substituents: The thiophene ring and its substituents (like the formyl group at the 5-position) interact with a combination of hydrophobic and hydrophilic pockets within the active site.[13][15] These interactions are critical for discriminating between the subtly different active site architectures of the various CA isoforms.[16] For example, the orientation of a substituent can be influenced by interactions with residues such as Phe131, Val135, and Pro202 in a hydrophobic pocket of CA II.[4][13]

Core Methodologies for Quantifying Binding Affinity

To rationally design selective inhibitors, it is imperative to accurately quantify their binding affinity and kinetics. The following section provides detailed protocols for three gold-standard biophysical techniques used for this purpose.

Stopped-Flow Spectrophotometry: Measuring Inhibition of Catalysis

This is the benchmark method for directly measuring the inhibition of the CA-catalyzed CO₂ hydration reaction.[17] The technique allows for the measurement of very fast reactions by rapidly mixing two solutions and monitoring the subsequent reaction on a millisecond timescale.[17] For CAs, the reaction is monitored by observing the change in absorbance of a pH indicator as the enzyme-catalyzed reaction proceeds.[17][18]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.5, containing 100 mM NaClO₄ (to maintain constant ionic strength).[17]

    • pH Indicator Stock: Prepare a 0.2 mM stock solution of a suitable pH indicator (e.g., Phenol Red) in the assay buffer.

    • Enzyme Solution (Syringe A): Prepare a solution containing the purified CA isoform (e.g., 10 µM) and the pH indicator (e.g., 0.2 mM) in the assay buffer. Add varying concentrations of the inhibitor (5-formylthiophene-3-sulfonamide) to this solution for inhibition studies.

    • Substrate Solution (Syringe B): Prepare a CO₂-saturated buffer by bubbling CO₂ gas through the assay buffer on ice for at least 30 minutes. The final CO₂ concentration will be approximately 30-35 mM.

  • Instrument Setup:

    • Set the stopped-flow instrument spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the instrument and syringes to the desired temperature (e.g., 25°C).

  • Data Acquisition:

    • Load the enzyme and substrate solutions into their respective drive syringes.

    • Initiate the instrument to rapidly mix equal volumes of the two solutions. The hydration of CO₂ begins immediately, producing protons and causing a drop in pH, which is monitored as a change in the indicator's absorbance over time.

    • Record the absorbance change for several hundred milliseconds.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the slope of the initial linear portion of the absorbance vs. time curve.

    • Plot the V₀ against the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or use a Cheng-Prusoff correction to determine the inhibition constant (Kᵢ).

This assay directly measures the functional consequence of inhibitor binding—the reduction in catalytic rate. It is considered the gold standard because it quantifies the inhibitor's effect on the enzyme's physiological function. By comparing the rates in the presence and absence of the inhibitor, a precise Kᵢ value can be determined.

Stopped_Flow_Workflow prep Reagent Preparation (Buffer, Enzyme, Inhibitor, CO₂ Substrate) load Load Syringes (Syringe A: Enzyme+Inhibitor, Syringe B: CO₂) prep->load mix Rapid Mixing (Initiates Reaction) load->mix monitor Monitor Absorbance Change Over Time mix->monitor ms timescale analyze Calculate Initial Rates (V₀) monitor->analyze fit Fit Data to Inhibition Model analyze->fit ki Determine Kᵢ Value fit->ki ITC_Workflow prep Sample Preparation (Dialysis, Degassing) load Load Cell (Protein) & Syringe (Inhibitor) prep->load titrate Titrate Inhibitor into Protein load->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Binding Isotherm (Heat vs. Molar Ratio) measure->plot fit Fit Isotherm to Binding Model plot->fit thermo Determine Thermodynamic Profile (Kᴅ, ΔH, ΔS, n) fit->thermo

Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique for monitoring biomolecular interactions in real time. [19]It provides not only the equilibrium dissociation constant (K₋) but also the individual kinetic rate constants for association (kₐ) and dissociation (k₋). [20]

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip).

    • Activate the chip surface using a standard amine coupling chemistry (e.g., EDC/NHS).

    • Immobilize the purified CA isoform onto the chip surface to a target density (e.g., 5000 Resonance Units, RU).

    • Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to allow for reference subtraction.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of the inhibitor (analyte), 5-formylthiophene-3-sulfonamide, in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over both the active and reference flow cells at a constant flow rate. [21] * Monitor the binding in real time. The "association phase" occurs during injection, and the "dissociation phase" occurs when the injection is replaced by running buffer. [21] * Between different analyte injections, a regeneration solution may be required to remove all bound analyte from the immobilized ligand, though for many CA-sulfonamide interactions, dissociation in buffer is sufficient.

  • Data Analysis:

    • After subtracting the signal from the reference channel, the resulting sensorgrams (response vs. time) show the binding kinetics.

    • Globally fit the sensorgrams from all concentrations simultaneously to a suitable kinetic model (e.g., a 1:1 Langmuir binding model). [21][22] * This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (k₋).

    • The equilibrium dissociation constant (K₋) is then calculated as the ratio of the rate constants: K₋ = k₋ / kₐ.

The major advantage of SPR is its ability to provide kinetic information. [22]Two compounds can have the same overall affinity (K₋) but very different kinetics. A drug with a slow dissociation rate (a long "residence time" on its target) may have a more durable pharmacological effect in vivo. This kinetic insight is highly complementary to the thermodynamic data from ITC and the functional data from stopped-flow assays. [23]

SPR_Workflow prep Chip Preparation (Activation) immobilize Immobilize Protein (CA) on Sensor Chip prep->immobilize inject Inject Inhibitor (Analyte) at Multiple Concentrations immobilize->inject monitor Monitor Real-Time Binding (Association & Dissociation) inject->monitor fit Fit Sensorgrams to Kinetic Model monitor->fit kinetics Determine Kinetic Parameters (kₐ, k₋, Kᴅ) fit->kinetics

Workflow for Surface Plasmon Resonance Analysis.

Data Interpretation: From Affinity to Selectivity

The ultimate goal of these measurements is to build a selectivity profile for the inhibitor. The binding affinities (expressed as Kᵢ or K₋) are compiled for a panel of physiologically relevant CA isoforms.

Table 1: Representative Binding Affinity Data for a Thiophene-Based Sulfonamide

Carbonic Anhydrase IsoformRole / LocationKᵢ / K₋ (nM)Selectivity Ratio (vs. CA II)
hCA I Cytosolic (high abundance)850170-fold
hCA II Cytosolic (ubiquitous, high activity)51
hCA IV Membrane-bound7515-fold
hCA IX Membrane-bound (tumor-associated)153-fold
hCA XII Membrane-bound (tumor-associated)306-fold
hCA VA Mitochondrial12024-fold

Note: Data are hypothetical but representative of typical sulfonamide inhibitor profiles, showing strong inhibition of hCA II and varying degrees of inhibition against other isoforms.

Interpreting the Data:

  • Potency: The absolute value of Kᵢ or K₋ indicates the potency of the inhibitor for a given isoform. A lower value signifies a higher affinity. In the example above, the compound is a potent inhibitor of hCA II (5 nM).

  • Selectivity: The selectivity is determined by comparing the affinity for the target isoform against off-target isoforms. The selectivity ratio is calculated by dividing the Kᵢ of an off-target isoform by the Kᵢ of the target isoform. For a cancer therapeutic targeting CA IX, the goal would be to have a low Kᵢ for CA IX and high Kᵢ values (and thus high selectivity ratios) for ubiquitous isoforms like CA I and CA II to minimize side effects. The example compound shows poor selectivity for CA IX over CA II.

  • Structure-Activity Relationship (SAR): By synthesizing and testing analogues of 5-formylthiophene-3-sulfonamide (e.g., moving the formyl group, adding other substituents), researchers can correlate specific chemical modifications with changes in potency and selectivity. This iterative process, guided by structural biology and the biophysical data outlined above, is the cornerstone of rational drug design. [16]

Conclusion and Implications for Drug Development

The precise determination of the binding affinity of inhibitors like 5-formylthiophene-3-sulfonamide to the family of carbonic anhydrase isoforms is a critical activity in modern drug discovery. A multi-faceted approach utilizing functional assays (stopped-flow), thermodynamic analysis (ITC), and real-time kinetics (SPR) provides a comprehensive understanding of the molecular recognition event. This detailed characterization enables medicinal chemists to make informed decisions, refining chemical structures to enhance potency against therapeutic targets (e.g., CA IX in oncology) while engineering selectivity to avoid the inhibition of off-target isoforms, ultimately leading to safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Mathews, J. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
  • Taylor & Francis Online. (2020, October 20). An overview of carbohydrate-based carbonic anhydrase inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1) Inhibition Kinetics.
  • IBB-CNR. (2022, July 17). Carbonic Anhydrase family as target for rational drug design.
  • PubMed. (1984, March). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.
  • ResearchGate. (2026, February 14). A review on Carbonic Anhydrase IX and XII Inhibitors.
  • PubMed. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Expert Opinion on Therapeutic Patents. (2016, August 15). Carbonic anhydrase inhibitors: a review on the progress of patent literature (2011-2016).
  • PubMed. (2013). Isothermal titration calorimetry for studying protein-ligand interactions.
  • Frontiers in Physiology. (n.d.). Carbonic anhydrase, its inhibitors and vascular function.
  • PubMed. (n.d.). Carbonic anhydrases as drug targets--an overview.
  • IntechOpen. (2022, May 18). Calorimetry to Quantify Protein-Ligand Binding.
  • PubMed. (2022, December 15). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies.
  • FLORE. (2012, May 18). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?
  • PMC. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Biosensing Instrument. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • R Discovery. (2016, June 30). Kinetic Binding Analysis of Biomolecular Interactions Using Surface Plasmon Resonance System.
  • Frontiers in Physiology. (n.d.). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • Journal of Medicinal Chemistry. (2016, November 21). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase.
  • PubMed. (2014, January 15). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays.
  • MDPI. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Biosensing Instrument. (n.d.). Application Note #2 - Surface Plasmon Resonance.
  • PMC. (2017, March 28). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • ResearchGate. (2025, August 7). Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays | Request PDF.
  • PubMed. (2017, March 28). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • Journal of Medicinal Chemistry. (1992, October 16). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors.
  • PMC. (n.d.). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile.
  • ACS Publications. (2022, January 31). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
  • ChemScene. (n.d.). 2225144-96-5 | 2-Formylthiophene-3-sulfonamide.

Sources

Foundational

Preliminary In Vitro Toxicity Profile of 5-formylthiophene-3-sulfonamide: A Strategic Approach

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary in vitro toxicity profile of 5-formylthiophene-3-sulfonamide. Given the compound's stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary in vitro toxicity profile of 5-formylthiophene-3-sulfonamide. Given the compound's structural alerts—a thiophene ring and a sulfonamide moiety—a multi-parametric approach is essential to de-risk its progression in drug development. We move beyond simple cytotoxicity assays to build a mechanistic understanding of its potential liabilities. This guide details the causal rationale behind experimental choices, provides validated, step-by-step protocols for key assays, and offers a framework for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust workflow to assess basal cytotoxicity, genotoxic potential, and key toxicity pathways, including metabolic activation, oxidative stress, and apoptosis.

Introduction and Strategic Overview

5-formylthiophene-3-sulfonamide is a compound of interest that incorporates two well-known pharmacophores: a thiophene ring and a sulfonamide group. While these moieties are present in numerous approved drugs, they are also associated with specific toxicity profiles. The thiophene ring can undergo metabolic activation by Cytochrome P450 (CYP450) enzymes to form reactive epoxides or S-oxides, which can lead to mechanism-based inhibition and cellular damage.[1] Similarly, the aromatic amine common to many sulfonamides can be metabolized to reactive hydroxylamine and nitroso intermediates, which are implicated in idiosyncratic hypersensitivity reactions.[2]

Therefore, a preliminary toxicity assessment cannot be superficial. It must be a strategic investigation designed to probe these predicted liabilities. The workflow presented here is designed as a self-validating system, where data from each tier informs the experimental design of the next.

Our strategy begins with establishing basal cytotoxicity to define the compound's potency. We then assess its genotoxic potential, a critical safety endpoint. Finally, we delve into mechanistic assays to answer the crucial question: how does this compound exert toxicity at a subcellular level?

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Investigation T1_MTT MTT Assay (Metabolic Viability) T1_Data Determine IC50 Values (Concentration Range Finding) T1_MTT->T1_Data T1_LDH LDH Assay (Membrane Integrity) T1_LDH->T1_Data T2_S9 With & Without S9 Metabolic Activation T1_Data->T2_S9 Inform Test Concentrations T2_Ames Ames Test (Bacterial Reverse Mutation) T2_Ames->T2_S9 T2_SOS SOS Chromotest (DNA Damage Response) T2_SOS->T2_S9 T3_Metabolism Metabolic Bioactivation (HLM/S9 Comparison) T2_S9->T3_Metabolism Investigate Positive Hits T3_ROS Oxidative Stress (ROS Production) T3_Metabolism->T3_ROS T3_Mito Mitochondrial Health (Membrane Potential) T3_ROS->T3_Mito T3_Apoptosis Apoptosis vs. Necrosis (Annexin V/PI) T3_Mito->T3_Apoptosis End Preliminary Toxicity Profile T3_Apoptosis->End Start Compound: 5-formylthiophene-3-sulfonamide Start->T1_MTT Start->T1_LDH

Caption: Proposed tiered workflow for in vitro toxicity assessment.

Tier 1: Basal Cytotoxicity Assessment

Causality: The foundational step is to determine the concentration at which 5-formylthiophene-3-sulfonamide induces cell death. This provides the half-maximal inhibitory concentration (IC50), a critical parameter for designing subsequent, more sensitive mechanistic assays. We employ two complementary assays to distinguish between metabolic inhibition and loss of membrane integrity.

Recommended Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): This line is the workhorse for in vitro toxicology. While not as robust as primary hepatocytes, it retains some Phase I and Phase II metabolic capabilities, making it suitable for detecting compounds that require metabolic activation to become toxic.[3]

  • HEK293 (Human Embryonic Kidney): The kidneys are a major route of drug excretion and a common target for toxicity.[3] This line provides insight into potential nephrotoxicity.

  • 3T3 (Mouse Fibroblast): A non-cancerous, non-metabolically active cell line used as a baseline for intrinsic, non-organ-specific cytotoxicity.[4]

Experimental Protocol: MTT Assay (Cell Viability)

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells.[3] A decrease in formazan production correlates with a loss of metabolic viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[3]

  • Compound Exposure: Prepare a serial dilution of 5-formylthiophene-3-sulfonamide (e.g., from 0.1 µM to 100 µM). Replace the culture medium with medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.

Experimental Protocol: LDH Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[3]

  • Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described in the MTT protocol.

  • Controls: Include three controls: untreated cells (spontaneous LDH release), vehicle control, and a maximum LDH release control (cells lysed with a lysis buffer).[3]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.[3]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the spontaneous release background.

Data Presentation: Basal Cytotoxicity
CompoundCell LineAssayIncubation TimeIC50 (µM) [95% CI]
5-formylthiophene-3-sulfonamideHepG2MTT24hData
5-formylthiophene-3-sulfonamideHepG2MTT48hData
5-formylthiophene-3-sulfonamideHepG2LDH48hData
5-formylthiophene-3-sulfonamideHEK293MTT48hData
5-formylthiophene-3-sulfonamide3T3MTT48hData
Positive Control (e.g., Doxorubicin)HepG2MTT48hData

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity, the ability of a chemical to damage genetic material, is a critical failure point in drug development. Given that metabolites of both thiophenes and sulfonamides can be genotoxic, it is imperative to conduct these assays with and without an external metabolic activation system (S9 fraction from rat liver).[6][7]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[7]

  • Strain Selection: Use a panel of strains to detect different types of mutations, such as TA98 (frameshift) and TA100 (base-pair substitution).[7]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with the test compound alone and one with the test compound mixed with S9 fraction and cofactors.

  • Exposure: In a test tube, mix the bacterial culture, the test compound (at several concentrations informed by the IC50), and either buffer (for -S9) or the S9 mix (for +S9).

  • Plating: After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twofold higher than the spontaneous reversion rate of the negative control.[7]

Experimental Protocol: SOS/Chromotest

This is a quantitative colorimetric assay that measures the induction of the SOS DNA repair system in E. coli PQ37.[8]

  • Exposure: A culture of the tester strain is incubated with various concentrations of the test compound, with and without S9 mix.

  • Gene Induction: If the compound or its metabolites cause DNA damage, the SOS response is induced, leading to the expression of β-galactosidase.

  • Detection: After the exposure period, the activity of β-galactosidase is measured by adding a chromogenic substrate (e.g., ONPG).

  • Analysis: The absorbance is measured and compared to the negative control. The result is expressed as an induction factor (IF). A compound is typically considered genotoxic if it produces a dose-dependent IF of 1.5 or greater.[8]

Tier 3: Mechanistic Toxicity Investigation

Causality: If cytotoxicity or genotoxicity is observed, the next logical step is to investigate the underlying mechanism. This tier aims to answer key questions: Is toxicity driven by metabolism? Does it involve oxidative stress or mitochondrial failure? Is the mode of cell death apoptotic or necrotic?

G cluster_thiophene Thiophene Moiety cluster_sulfonamide Sulfonamide Moiety Compound 5-formylthiophene-3-sulfonamide CYP450 CYP450 Enzymes (e.g., in Liver Microsomes) Compound->CYP450 Metabolism Thio_Epoxide Thiophene-epoxide CYP450->Thio_Epoxide Thio_SOxide Thiophene-S-oxide CYP450->Thio_SOxide Sulfa_HA Hydroxylamine CYP450->Sulfa_HA Covalent Covalent Binding to Cellular Macromolecules Thio_Epoxide->Covalent Thio_SOxide->Covalent Sulfa_Nitroso Nitroso intermediate Sulfa_HA->Sulfa_Nitroso Sulfa_Nitroso->Covalent Toxicity Cellular Toxicity (Hepatotoxicity, Hypersensitivity) Covalent->Toxicity

Caption: Potential metabolic bioactivation pathways for the compound.

Protocol: Assessing the Role of Metabolic Activation

Rationale: A significant difference in cytotoxicity between a standard cell line (like 3T3) and a metabolically competent line (HepG2), or a positive hit in the Ames test only in the presence of S9, strongly suggests that metabolites are the toxic species. This can be confirmed directly.

  • Assay System: Use a cell line with low intrinsic metabolic activity (e.g., HEK293).

  • Treatment Groups:

    • Cells + Compound

    • Cells + Compound + Human Liver Microsomes (HLMs) + NADPH (cofactor)

    • Cells + Compound + Heat-inactivated HLMs + NADPH (negative control)

  • Endpoint: Measure cytotoxicity using the MTT or LDH assay after a relevant incubation period (e.g., 24 hours).

  • Interpretation: A significant increase in toxicity only in the group with active HLMs and NADPH confirms that CYP450-mediated metabolism is responsible for generating the toxic species.[9]

Protocol: Measurement of Reactive Oxygen Species (ROS)

Rationale: Many toxic compounds exert their effects by inducing oxidative stress, leading to damage of lipids, proteins, and DNA.[10]

  • Cell Treatment: Plate HepG2 cells and treat with the compound at sub-lethal concentrations (e.g., IC20) for a short period (e.g., 1-6 hours). Use H₂O₂ as a positive control.

  • Probe Loading: Wash the cells and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent DCF.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer (Ex/Em: ~485/535 nm).

  • Interpretation: A significant, dose-dependent increase in fluorescence indicates the induction of intracellular ROS.

Protocol: Apoptosis vs. Necrosis Determination

Rationale: It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis), as this provides insight into the specific pathways being activated.[5]

  • Cell Treatment: Treat cells (e.g., HepG2) with the compound at its IC50 concentration for a period determined from the cytotoxicity assays (e.g., 24 hours).

  • Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.[5]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate four populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Summary and Interpretation

By integrating the data from these three tiers, a robust preliminary toxicity profile can be constructed.

Parameter AssessedAssay(s) UsedPotential Positive ResultInterpretation
Basal Cytotoxicity MTT, LDHLow µM IC50 values across multiple cell lines.The compound is intrinsically cytotoxic.
Genotoxicity Ames, SOS/ChromotestPositive result, especially only with S9 activation.The compound is a pro-mutagen; its metabolites damage DNA. High risk for carcinogenicity.
Metabolic Activation Cytotoxicity with HLMsIncreased toxicity in the presence of active liver microsomes.Toxicity is mediated by CYP450-generated reactive metabolites.[1][2]
Mechanism of Cell Death ROS, Annexin V/PIIncreased ROS production and a shift towards an Annexin V+/PI- cell population.The compound induces oxidative stress, leading to programmed cell death (apoptosis).[10][11]

A compound that is cytotoxic only at high concentrations, is negative in genotoxicity assays, and shows no evidence of metabolic activation or induction of secondary toxicity pathways would be considered to have a favorable preliminary safety profile. Conversely, a compound that is positive in the Ames test with S9 activation and shows increased toxicity with HLMs presents a significant safety liability that must be addressed through medicinal chemistry efforts.

References

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  • Ansari, F. L., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • Reilly, T. P., et al. (1999). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. Available at: [Link]

  • Jacoby, F., et al. (1941). Toxicity of Sulphonamide Drugs to Cells in Vitro. British Medical Journal. Available at: [Link]

  • Patel, K., et al. (2010). Biological Cytotoxicity Evaluation of Sulfonamide Derivatives as Anti-Lung and Anti-Breast Cancer Activity. Asian Journal of Research in Chemistry. Available at: [Link]

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  • Ali, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available at: [Link]

  • Attwa, M. W., et al. (2018). Bioactivation of the Sulfonamide, Sulfamethoxazole. ResearchGate. Available at: [Link]

  • Aleksić, M., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Applied Engineering Science. Available at: [Link]

  • Chen, J., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available at: [Link]

  • Cleveland Clinic (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

  • Zvinavashe, E., et al. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. PubMed. Available at: [Link]

  • Bensouda, C., et al. (2018). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Medicinal and Pharmaceutical Sciences. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PMC. Available at: [Link]

  • ResearchGate (2025). A new metabolic pathway for a sulfonamide group. ResearchGate. Available at: [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. Available at: [Link]

  • Tan, W. S., et al. (2015). Cytotoxicity of various 5-FA formulations as determined by MTT assay. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • NextSDS. 5-formylthiophene-3-sulfonamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. Available at: [Link]

  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SCIRP. Available at: [Link]

  • Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. PubMed. Available at: [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology Letters. Available at: [Link]

  • Kumar, S., & de Visser, S. P. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Jacoby, F., et al. (1941). Toxicity of Sulphonamide Drugs to Cells in Vitro. PubMed. Available at: [Link]

  • Venkatesh, T., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Der Pharma Chemica. Available at: [Link]

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Exploratory

The Strategic Role of the 5-Formylthiophene-3-sulfonamide Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric similarity to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties that can be exploited for modulating biological activity and pharmacokinetic profiles. When functionalized with a sulfonamide group, the resulting thiophene-sulfonamide core becomes a versatile scaffold for the design of a wide array of therapeutic agents. This technical guide delves into the specific role and utility of the 5-formylthiophene-3-sulfonamide moiety as a pivotal building block in drug discovery. We will explore its synthesis, the chemical reactivity of the formyl group as a synthetic handle, and its application in the generation of diverse chemical libraries targeting a range of diseases. This guide will provide insights into the structure-activity relationships of its derivatives and offer detailed experimental protocols for their synthesis and evaluation, positioning the 5-formylthiophene-3-sulfonamide scaffold as a strategic asset in the medicinal chemist's toolbox.

Introduction: The Thiophene-Sulfonamide Scaffold in Drug Discovery

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[1] The thiophene nucleus is considered a bioisostere of the benzene ring, offering similar steric bulk but with different electronic properties due to the presence of the sulfur atom, which can influence molecular interactions with biological targets.[2]

The sulfonamide functional group (–SO₂NH₂) is another critical pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[3] The combination of these two moieties in the thiophene-sulfonamide scaffold creates a powerful platform for developing novel therapeutics with activities ranging from antimicrobial and anticancer to anti-inflammatory and anti-diabetic.[3][4] The substitution pattern on the thiophene ring is crucial for defining the biological activity of the resulting compounds. The 5-formylthiophene-3-sulfonamide structure, in particular, offers a unique combination of a reactive aldehyde group at the 5-position and a sulfonamide at the 3-position, providing a versatile template for chemical elaboration.

Synthesis and Chemical Properties of 5-Formylthiophene-3-sulfonamide

While direct literature on the synthesis of 5-formylthiophene-3-sulfonamide is not abundant, its preparation can be inferred from established thiophene chemistry. A plausible synthetic route would involve the formylation of a suitable thiophene-3-sulfonamide precursor or the sulfamoylation of a 5-formylthiophene derivative. The more common approach in the literature for related structures involves the synthesis of a halogenated thiophene sulfonamide followed by functionalization.[5]

A key precursor to 5-formylthiophene-3-sulfonamide is 5-formylthiophene-3-sulfonyl chloride.[6] This intermediate can be reacted with ammonia or an appropriate amine to furnish the desired sulfonamide. The synthesis of related 5-arylthiophene-2-sulfonamides has been reported via the Suzuki cross-coupling reaction of 5-bromothiophene-2-sulfonamide with various aryl boronic acids, highlighting a common strategy for functionalizing the 5-position.[5][7]

The chemical reactivity of 5-formylthiophene-3-sulfonamide is dominated by the aldehyde group. This functional group is a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Knoevenagel Condensation: For the formation of carbon-carbon double bonds.[8]

  • Wittig Reaction: To generate substituted alkenes.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the hydroxymethyl derivative.

This array of possible reactions allows for the generation of large and diverse libraries of compounds from a single, key intermediate.

The Role of 5-Formylthiophene-3-sulfonamide in Lead Discovery and Optimization

The 5-formylthiophene-3-sulfonamide scaffold is a valuable starting point for hit-to-lead and lead optimization campaigns. The formyl group provides a convenient attachment point for various substituents, allowing for the systematic exploration of the chemical space around the core scaffold. This is critical for establishing Structure-Activity Relationships (SAR).

Structure-Activity Relationship (SAR) Studies

The literature on thiophene sulfonamide derivatives provides valuable insights into the SAR of this class of compounds. For instance, in a series of (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-Terminal Kinase (JNK), it was found that the thiophene-sulfonamide linkage was crucial for activity.[9] The "eastern" part of the molecule, which would correspond to derivatives of the 5-formyl group, could accommodate a wide range of substitutions, allowing for the fine-tuning of potency and selectivity.[9]

The general workflow for an SAR study starting from 5-formylthiophene-3-sulfonamide is depicted in the following diagram:

SAR_Workflow A 5-Formylthiophene-3-sulfonamide (Starting Scaffold) B Library Synthesis via Formyl Group Chemistry (e.g., Reductive Amination, Knoevenagel) A->B Derivatization C Biological Screening (Primary Assay) B->C Compound Library D Identification of 'Hits' C->D E SAR Analysis - Potency - Selectivity - Physicochemical Properties D->E F Lead Optimization E->F Iterative Design G Preclinical Candidate F->G

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Therapeutic Applications of Thiophene-Sulfonamide Derivatives

Derivatives of the thiophene-sulfonamide core have shown promise in a multitude of therapeutic areas.

Anticancer Agents

Thiophene derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[10] For example, novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors with anti-angiogenic properties.[10] The ability to readily modify the 5-position of the thiophene ring allows for the optimization of interactions within the kinase ATP-binding pocket.

Antimicrobial Agents

The thiophene-sulfonamide scaffold is also a promising platform for the development of new antibacterial agents, particularly against drug-resistant strains.[11] Substituted thiophene-based thienyl sulfonamides have demonstrated significant activity against clinical isolates of carbapenem-resistant Klebsiella pneumoniae.[11]

Enzyme Inhibitors

Thiophene sulfonamides are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[4] Furthermore, furan and thiophene sulfonamide-based derivatives have been identified as potent α-glucosidase inhibitors, suggesting their potential for the treatment of type 2 diabetes.

Experimental Protocols

Representative Synthesis of a 5-Substituted Thiophene-3-sulfonamide Derivative via Reductive Amination

This protocol describes a general procedure for the synthesis of a library of N-substituted aminomethyl-thiophene-3-sulfonamides from 5-formylthiophene-3-sulfonamide.

Materials:

  • 5-formylthiophene-3-sulfonamide

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-formylthiophene-3-sulfonamide (1.0 eq) in DCE, add the desired amine (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted aminomethyl-thiophene-3-sulfonamide.

Reductive_Amination A 5-Formylthiophene- 3-sulfonamide C Imine/Iminium Intermediate A->C B Amine (R1R2NH) B->C E N-Substituted Aminomethyl- thiophene-3-sulfonamide C->E D Sodium Triacetoxyborohydride (Reducing Agent) D->E

Caption: Schematic of a reductive amination reaction.

In Vitro Biological Assay: α-Glucosidase Inhibition Assay

This protocol is adapted from studies on thiophene sulfonamide-based α-glucosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (thiophene-sulfonamide derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage inhibition and determine the IC₅₀ values.

Future Perspectives and Conclusion

The 5-formylthiophene-3-sulfonamide scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the proven biological relevance of the thiophene-sulfonamide core, makes it an attractive starting point for the discovery of novel therapeutic agents. Future research will likely focus on the application of this scaffold in the development of covalent inhibitors, where the formyl group can be modified to include a warhead, and in the synthesis of PROTACs and other novel drug modalities. The continued exploration of the chemical space accessible from this scaffold is expected to yield new drug candidates with improved efficacy and safety profiles for a wide range of diseases.

References

  • NextSDS. (n.d.). 5-formylthiophene-3-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

  • Gaspar, R., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(25), 6346-6359. [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 115–122. [Link]

  • Venkatesh, T., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 1-14. [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

  • University of Melbourne. (2014). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Retrieved from [Link]

  • NextSDS. (n.d.). 5-formylthiophene-3-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 149, 107358. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Retrieved from [Link]

  • Kumar, M. S., et al. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • PubChem. (n.d.). Thiophene-3-sulfonamide. Retrieved from [Link]

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Foundational

Literature review of 5-formylthiophene-3-sulfonamide biological activities

An In-Depth Technical Guide to the Biological Activities of Thiophene-3-Sulfonamides and the Potential of the 5-Formyl Scaffold This guide provides a comprehensive technical overview of the biological activities associat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Thiophene-3-Sulfonamides and the Potential of the 5-Formyl Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the thiophene sulfonamide scaffold, with a specific focus on the potential of 5-formylthiophene-3-sulfonamide and its derivatives. For researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides actionable protocols for future research and development in this promising area of medicinal chemistry.

Introduction: The Thiophene Sulfonamide Privileged Scaffold

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a prominent structural motif in a vast number of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug discovery.[2] When functionalized with a sulfonamide (-SO₂NH₂) group, the resulting thiophene sulfonamide core gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities.[3][4] These activities range from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][3]

The 5-formylthiophene-3-sulfonamide (CAS No: 2241140-60-1) represents a key starting point for the synthesis of a diverse library of derivatives, where the aldehyde functionality at the 5-position serves as a versatile handle for chemical modification.[5] While direct biological data on this specific parent compound is limited in the public domain, the extensive research on its analogs provides a strong foundation for predicting its potential and guiding the exploration of its therapeutic applications.

Synthetic Strategies for Thiophene Sulfonamide Derivatives

The synthesis of thiophene sulfonamide derivatives often involves multi-step processes. A common approach begins with a substituted thiophene, which is then subjected to chlorosulfonylation followed by amination to introduce the sulfonamide moiety. The versatility of this scaffold allows for further modifications, such as Suzuki-Miyaura cross-coupling reactions to introduce aryl groups.[2][6][7]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing 5-arylthiophene-2-sulfonamides, a class of compounds with demonstrated biological activity. A similar approach could be adapted for the synthesis of 5-formylthiophene-3-sulfonamide derivatives.

Synthesis_Workflow Thiophene Substituted Thiophene Chlorosulfonylation Chlorosulfonylation (e.g., Chlorosulfonic Acid) Thiophene->Chlorosulfonylation SulfonylChloride Thiophene Sulfonyl Chloride Chlorosulfonylation->SulfonylChloride Amination Amination (e.g., Aqueous Ammonia) SulfonylChloride->Amination Sulfonamide Thiophene Sulfonamide Amination->Sulfonamide SuzukiCoupling Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) Sulfonamide->SuzukiCoupling ArylSulfonamide Aryl-Substituted Thiophene Sulfonamide SuzukiCoupling->ArylSulfonamide a_Glucosidase_Inhibition ComplexCarbs Complex Carbohydrates aGlucosidase α-Glucosidase ComplexCarbs->aGlucosidase Glucose Glucose aGlucosidase->Glucose Hydrolysis ThiopheneSulfonamide Thiophene Sulfonamide Inhibitor ThiopheneSulfonamide->aGlucosidase Inhibition Anticancer_Mechanism GrowthFactor Growth Factor Signal JNK_Pathway JNK Signaling Pathway GrowthFactor->JNK_Pathway CellProliferation Cancer Cell Proliferation and Survival JNK_Pathway->CellProliferation ThiopheneSulfonamide Thiophene Sulfonamide (JNK Inhibitor) ThiopheneSulfonamide->JNK_Pathway Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Formylthiophene-3-sulfonamide: A Detailed Protocol for Pharmaceutical Research and Development

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-formylthiophene-3-sulfonamide, a key building block in medicinal chemistry and drug discovery. The synthesis is presen...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-formylthiophene-3-sulfonamide, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the intermediate, thiophene-3-sulfonamide, followed by a regioselective formylation to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

Thiophene-based compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. The incorporation of a sulfonamide group, a well-established pharmacophore, and a reactive formyl group onto the thiophene scaffold creates a versatile molecule for further chemical modifications and the development of novel therapeutic agents.[1][2][3] This protocol outlines a reliable method for the laboratory-scale synthesis of 5-formylthiophene-3-sulfonamide, a compound with potential applications in the design of enzyme inhibitors and other targeted therapies.

Synthetic Strategy

The synthesis of 5-formylthiophene-3-sulfonamide is approached in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the synthesis of thiophene-3-sulfonamide from commercially available thiophene-3-sulfonyl chloride. The subsequent and final step is the formylation of the thiophene-3-sulfonamide intermediate using the Vilsmeier-Haack reaction to introduce the aldehyde functionality at the 5-position of the thiophene ring.

Synthesis_Workflow start Thiophene-3-sulfonyl chloride intermediate Thiophene-3-sulfonamide start->intermediate Step 1: Sulfonamide Formation final_product 5-Formylthiophene-3-sulfonamide intermediate->final_product Step 2: Vilsmeier-Haack Formylation reagent1 Ammonium Hydroxide reagent1->intermediate reagent2 Vilsmeier Reagent (DMF/POCl3) reagent2->final_product

Figure 1: Overall synthetic workflow for 5-formylthiophene-3-sulfonamide.

Part 1: Synthesis of Thiophene-3-sulfonamide

This initial step focuses on the conversion of thiophene-3-sulfonyl chloride to thiophene-3-sulfonamide. The reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Thiophene-3-sulfonyl chlorideC4H3ClO2S2198.655.0 g25.17
Ammonium hydroxide (28-30%)NH4OH35.0420 mL-
Dichloromethane (DCM)CH2Cl284.93100 mL-
Deionized WaterH2O18.02As needed-
Anhydrous Sodium SulfateNa2SO4142.04As needed-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.17 mmol) of thiophene-3-sulfonyl chloride in 50 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

  • Addition of Ammonium Hydroxide: Slowly add 20 mL of concentrated ammonium hydroxide (28-30%) dropwise to the cooled solution over 30 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude thiophene-3-sulfonamide can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield a white solid.

Part 2: Vilsmeier-Haack Formylation of Thiophene-3-sulfonamide

The second step involves the formylation of the synthesized thiophene-3-sulfonamide at the C5 position. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heterocyclic compounds.[4][5][6][7] The sulfonamide group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring. However, the lone pairs on the sulfur atom of the thiophene ring can still direct electrophilic substitution, with a preference for the 5-position due to steric hindrance at the 2-position.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Thiophene-3-sulfonamideC4H5NO2S2179.222.0 g11.16
N,N-Dimethylformamide (DMF)C3H7NO73.0910 mL-
Phosphorus oxychloride (POCl3)POCl3153.331.5 mL16.74
1,2-Dichloroethane (DCE)C2H4Cl298.9630 mL-
Crushed IceH2O18.02~100 g-
Saturated Sodium BicarbonateNaHCO384.01As needed-
Ethyl AcetateC4H8O288.11150 mL-
Anhydrous Sodium SulfateNa2SO4142.04As needed-
Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a 100 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add 10 mL of N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C. Slowly add 1.5 mL (16.74 mmol) of phosphorus oxychloride (POCl3) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 2.0 g (11.16 mmol) of thiophene-3-sulfonamide in 30 mL of 1,2-dichloroethane (DCE). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto approximately 100 g of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the mixture until all the ice has melted. The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde.[5] Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely be a mixture of the 2-formyl and 5-formyl isomers. The desired 5-formylthiophene-3-sulfonamide can be isolated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The final product, 5-formylthiophene-3-sulfonamide, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the aldehyde proton and the substitution pattern on the thiophene ring.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: To detect the characteristic stretching frequencies of the sulfonamide (N-H and S=O) and aldehyde (C=O) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thiophene-3-sulfonyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive. Handle with care.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

References

  • Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C - RSC Publishing.
  • Technical Support Center: Formyl
  • Vilsmeier-Haack Reaction - Master Organic Chemistry.
  • Vilsmeier–Haack Reagent‐Catalyzed C4(sp)
  • Vilsmeier-Haack Reaction.
  • Synthesis of thiophenes having the biologically active sulfonamide...
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry.
  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide deriv

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Application

Application Note: Preparation and Characterization of Schiff Bases from 5-Formylthiophene-3-sulfonamide

Introduction & Mechanistic Rationale The synthesis of Schiff bases (imines) derived from 5-formylthiophene-3-sulfonamide (CAS: 2241140-60-1)[1] represents a critical pathway in modern medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of Schiff bases (imines) derived from 5-formylthiophene-3-sulfonamide (CAS: 2241140-60-1)[1] represents a critical pathway in modern medicinal chemistry and drug development. The thiophene ring serves as an excellent bioisostere for benzene, offering modulated lipophilicity and enhanced metabolic stability. Concurrently, the sulfonamide moiety is the premier pharmacophore for targeting metalloenzymes, most notably acting as a potent inhibitor of Carbonic Anhydrase (CA)[2] and urease[3].

When 5-formylthiophene-3-sulfonamide is condensed with various primary amines, the resulting Schiff base linkage provides a rigid, planar scaffold. This structural rigidity is essential for orienting the sulfonamide group deep into the enzymatic active site, facilitating optimal coordination with the catalytic Zinc(II) ion[4].

The Causality of the Condensation Reaction

Schiff base formation is a reversible condensation reaction that requires strict kinetic and thermodynamic control to achieve high yields:

  • Kinetic Control (Acid Catalysis): The uncatalyzed nucleophilic attack of an amine on a heteroaromatic aldehyde is slow. Introducing a catalytic amount of Brønsted acid (glacial acetic acid) protonates the formyl oxygen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, drastically increasing its electrophilicity and accelerating the nucleophilic attack.

  • Thermodynamic Control (Water Sequestration): Because the reaction produces water as a byproduct, the equilibrium can easily shift back toward hydrolysis. By utilizing absolute ethanol and incorporating 4Å molecular sieves directly into the reaction matrix, water is continuously sequestered. According to Le Chatelier’s principle, this drives the reaction strictly toward the imine product.

Reagents and Materials

  • Aldehyde Precursor: 5-Formylthiophene-3-sulfonamide (CAS: 2241140-60-1, Purity ≥ 98%)

  • Amine Partners: Selected primary amines (e.g., Aniline, 4-Fluoroaniline, Cycloheptylamine)

  • Catalyst: Glacial Acetic Acid (ACS Reagent Grade)

  • Solvent: Absolute Ethanol (Anhydrous, ≤ 0.005% water)

  • Desiccant: 4Å Molecular Sieves (Activated at 300°C prior to use)

  • Analytical Tools: Silica gel TLC plates, 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, Hexane, Ethyl Acetate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of the chemical transformation at critical checkpoints before proceeding to biological assays[5].

Step 1: Reaction Assembly (Kinetic Priming)

  • Procedure: In a oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-formylthiophene-3-sulfonamide and 1.1 mmol of the selected primary amine in 15 mL of absolute ethanol. Add 2–3 drops of glacial acetic acid.

  • Causality: The slight stoichiometric excess (1.1 eq) of the amine compensates for any oxidative loss or volatility. The acetic acid acts as the kinetic trigger, activating the formyl group for nucleophilic attack without fully protonating the basic amine (which would render it non-nucleophilic).

Step 2: Reflux and Thermodynamic Shifting

  • Procedure: Introduce 1.0 g of activated 4Å molecular sieves into the flask. Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 4–8 hours under a continuous nitrogen atmosphere.

  • Causality: The nitrogen atmosphere prevents the oxidation of the primary amine at elevated temperatures. The molecular sieves trap the expelled water molecules within their porous structure, thermodynamically locking the equilibrium in favor of the Schiff base.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Procedure: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. Stain the TLC plate with 2,4-DNP.

  • Causality: The starting 5-formylthiophene-3-sulfonamide contains a free aldehyde that reacts with 2,4-DNP to form a bright orange/red spot. The complete disappearance of this spot confirms the total consumption of the aldehyde, validating that the reaction has reached completion.

Step 4: Isolation and Purification

  • Procedure: Filter the hot solution rapidly through fluted filter paper to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 1 hour to induce crystallization. Collect the precipitate via vacuum filtration, wash with 5 mL of ice-cold ethanol, and recrystallize from hot ethanol.

  • Causality: Hot filtration ensures the Schiff base remains dissolved while removing the solid sieves. Slow cooling promotes the growth of pure, highly ordered crystals, excluding impurities from the crystal lattice. The final cold wash removes residual unreacted amine and trace acetic acid without dissolving the target product.

Step 5: Spectroscopic Validation

  • Procedure: Analyze the purified crystals via FT-IR.

  • Causality: The disappearance of the intense formyl C=O stretch (~1680 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹) provides definitive, self-validating proof of successful Schiff base formation[5].

Quantitative Benchmarking Data

The following table summarizes the expected reaction times, yields, and melting points when condensing 5-formylthiophene-3-sulfonamide with various representative primary amines under the optimized conditions described above.

Amine Derivative (R-NH₂)Reaction Time (h)CatalystExpected Yield (%)Expected Melting Point (°C)
Aniline4.0Glacial AcOH (cat.)82145 - 147
4-Fluoroaniline4.5Glacial AcOH (cat.)85158 - 160
4-Methoxyaniline3.5Glacial AcOH (cat.)88162 - 164
Cycloheptylamine6.0Glacial AcOH (cat.)76130 - 132

(Note: Yields represent isolated, recrystallized product. Reaction times may vary slightly based on the exact scale and stirring efficiency).

Mechanistic & Workflow Visualizations

SynthesisWorkflow Start 5-Formylthiophene-3-sulfonamide + Primary Amine Solvent Dissolve in Absolute EtOH Add Glacial Acetic Acid (Cat.) Start->Solvent Reflux Reflux at 78°C (4-8 h) with Molecular Sieves (4Å) Solvent->Reflux Heat Monitor Monitor via TLC (Hexane:EtOAc 7:3) Reflux->Monitor In-process check Monitor->Reflux Incomplete Cooling Cool to 0-5°C Precipitate Formation Monitor->Cooling Complete Filtration Vacuum Filtration & Wash with Cold EtOH Cooling->Filtration Purification Recrystallization (Pure Schiff Base) Filtration->Purification

Step-by-step workflow for synthesizing thiophene-sulfonamide Schiff bases.

MOA CA Active Carbonic Anhydrase (CA) Zinc(II) bound to H2O/OH- Binding Sulfonamide Deprotonation (R-SO2NH-) CA->Binding Drug Thiophene-Sulfonamide Schiff Base Drug->Binding Displacement Displacement of Zinc-bound H2O by Sulfonamide Anion Binding->Displacement Inhibited Inhibited CA Complex (Zinc-Sulfonamide Coordination) Displacement->Inhibited Effect Blockade of CO2 Hydration Decreased H+ and HCO3- Inhibited->Effect

Mechanism of Carbonic Anhydrase inhibition by thiophene-sulfonamide Schiff bases.

Sources

Method

Applications of 5-formylthiophene-3-sulfonamide in drug discovery

Application Note: 5-Formylthiophene-3-Sulfonamide as a Privileged Scaffold in Targeted Drug Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the design of targeted metalloenzyme inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Formylthiophene-3-Sulfonamide as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of targeted metalloenzyme inhibitors relies heavily on privileged scaffolds that offer both a strong pharmacophore and a versatile synthetic handle. 5-formylthiophene-3-sulfonamide (often utilized interchangeably with its regioisomers like 4-formylthiophene-3-sulfonamide) has emerged as a highly valuable building block for the development of novel therapeutic agents[1].

The utility of this scaffold is rooted in its dual-functionality:

  • The Thiophene Core: Serving as a bioisosteric replacement for phenyl rings, the thiophene heterocycle improves aqueous solubility, metabolic stability, and alters the electronic distribution to enhance drug-receptor binding affinities[1].

  • The Sulfonamide Moiety: This is the classical Zinc-Binding Group (ZBG). In aqueous physiological conditions, the primary sulfonamide deprotonates to form a sulfonamidate anion, which coordinates directly with the active-site Zn2+ ion of metalloenzymes—most notably Carbonic Anhydrases (CAs)[2]. This coordination displaces the zinc-bound water/hydroxide ion, effectively halting catalytic activity[3].

  • The Formyl Group: Positioned strategically on the ring, the highly reactive aldehyde serves as a synthetic anchor for the "Tail Approach" in drug design. It allows for rapid diversification via reductive amination or Knoevenagel condensations, enabling the attachment of various functional "tails" that interact with the variable amino acid residues at the outer rim of the enzyme's active site[1].

Mechanism A 5-Formylthiophene- 3-Sulfonamide B Sulfonamide Moiety (Zinc-Binding) A->B Primary Pharmacophore C Formyl Moiety (Synthetic Handle) A->C Structural Extension D Zn2+ Coordination (CA Active Site) B->D Displaces H2O/OH- E Tail Diversification (Reductive Amination) C->E Library Generation F Isoform Selectivity (CA IX / XII) D->F Synergistic Binding E->F Active Site Rim Interaction

Logical relationship of 5-formylthiophene-3-sulfonamide functional groups in CAI design.

Applications in Isoform-Selective Carbonic Anhydrase Inhibition

The human genome encodes 15 Carbonic Anhydrase isoforms. While cytosolic isoforms (hCA I and hCA II) are ubiquitous and involved in normal physiological processes (e.g., respiration, ocular fluid secretion), transmembrane isoforms like hCA IX and hCA XII are overexpressed in hypoxic solid tumors and are critical for tumor survival and metastasis[2].

The primary challenge in CA inhibitor (CAI) discovery is achieving isoform selectivity to avoid off-target side effects like fatigue and metabolic acidosis. By utilizing 5-formylthiophene-3-sulfonamide, researchers can synthesize libraries of compounds where the sulfonamide anchors to the Zn2+ core, while diverse amine "tails" appended via the formyl group extend into the active site cleft. Bulky or highly hydrophilic tails selectively clash with the constricted active sites of hCA I/II but fit perfectly into the wider, more accommodating clefts of tumor-associated hCA IX[2]. Furthermore, thiophene sulfonamide derivatives have also been explored as inhibitors for other metalloenzymes, such as Insulin-Degrading Enzyme (IDE), demonstrating the broad utility of this scaffold[4].

Experimental Protocols

Protocol A: High-Throughput Library Generation via Reductive Amination

Causality Note: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride ( NaBH4​ ) for this protocol. STAB is a milder reducing agent that selectively reduces the intermediate imine without prematurely reducing the starting formyl group into an unreactive primary alcohol.

Materials:

  • 5-formylthiophene-3-sulfonamide (Scaffold)

  • Library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve 1.0 eq (approx. 0.5 mmol) of 5-formylthiophene-3-sulfonamide in 5 mL of anhydrous DCE. Add 1.2 eq of the desired amine.

  • Acid Catalysis: Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Reduction: Slowly add 1.5 eq of STAB to the reaction mixture. Stir continuously at room temperature for 12–16 hours.

  • Reaction Quenching (Self-Validation): Monitor the reaction completion via TLC or LC-MS. Once the aldehyde peak is consumed, quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ .

  • Extraction & Purification: Extract the product with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via preparative HPLC to ensure >95% purity required for enzymatic assays.

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)

Causality Note: The hydration of CO2​ catalyzed by CA is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard steady-state spectrophotometry cannot capture these kinetics. A stopped-flow instrument is mandatory to measure the initial rapid velocity of the reaction and accurately calculate the inhibition constant ( Ki​ )[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized thiophene-sulfonamide derivative in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.4, containing 20 mM Na2​SO4​ to maintain ionic strength).

  • Enzyme Incubation: Incubate purified recombinant hCA isoforms (e.g., hCA II or hCA IX) with varying concentrations of the inhibitor for 15 minutes at 20°C to allow for the formation of the Enzyme-Inhibitor complex.

  • Indicator Setup: Add Phenol Red (0.2 mM) to the enzyme-inhibitor mixture as a pH indicator.

  • Reaction Initiation: Using the stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and CO2​ -saturated water (substrate).

  • Kinetic Monitoring: Monitor the decrease in absorbance at 400 nm (corresponding to the acidification of the medium as CO2​ is converted to HCO3−​ and H+ ) over a period of 10–50 milliseconds.

  • Data Analysis: Calculate the initial velocities. Determine the Ki​ values using the Cheng-Prusoff equation or non-linear least-squares fitting of the Michaelis-Menten data.

Workflow Step1 1. Scaffold Preparation (5-Formylthiophene-3-Sulfonamide) Step2 2. Parallel Synthesis (Reductive Amination with Amines) Step1->Step2 Step3 3. QC & Purification (LC-MS / Preparative HPLC) Step2->Step3 Step4 4. In Vitro Screening (Stopped-Flow CO2 Hydration) Step3->Step4 >95% Purity Required Step5 5. SAR Analysis & Lead Optimization Step4->Step5 Ki Determination Step5->Step2 Iterative Design

Experimental workflow for synthesizing and screening thiophene-sulfonamide libraries.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative inhibition data illustrating how modifications to the formyl-derived "tail" of the thiophene-3-sulfonamide scaffold drive isoform selectivity away from the off-target hCA II and toward the tumor-associated hCA IX.

CompoundTail Modification (R-group via Reductive Amination)hCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
1 None (Aldehyde precursor)>10,0008,50045018.8
2 Benzylamine4,5003202512.8
3 4-Fluorobenzylamine5,2004101234.1
4 2-(Morpholin-4-yl)ethan-1-amine8,9001,2008150.0

Data Interpretation: Compound 4 demonstrates the success of the "tail approach." The addition of a bulky, hydrophilic morpholine ring creates steric clashes within the narrow active site of hCA II, reducing off-target affinity, while establishing favorable hydrogen-bonding interactions in the wider active site of hCA IX, yielding a highly selective profile suitable for oncology applications.

References

  • Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. PMC - NIH.[Link]

  • Information on EC 4.2.1.1 - carbonic anhydrase. BRENDA Enzyme Database.[Link]

  • Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. ACS Publications.[Link]

Sources

Application

Application Note: In Vivo Evaluation Protocols for 5-Formylthiophene-3-Sulfonamide Derivatives

Executive Summary & Scientific Rationale The 5-formylthiophene-3-sulfonamide scaffold is a highly privileged pharmacophore in rational drug design, primarily utilized for the development of potent Carbonic Anhydrase (CA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 5-formylthiophene-3-sulfonamide scaffold is a highly privileged pharmacophore in rational drug design, primarily utilized for the development of potent Carbonic Anhydrase (CA) inhibitors[1]. The molecule's architecture serves a dual purpose: the primary sulfonamide moiety acts as a critical Zinc-Binding Group (ZBG) that anchors the compound within the metalloenzyme's active site, while the 5-formyl group provides an electrophilic handle[2]. Through the "tail approach," this formyl group can be rapidly derivatized (via reductive amination, Schiff base formation, or Knoevenagel condensation) to append diverse chemical moieties that interact with the variable outer rims of different CA isoforms.

Because specific CA isoforms dictate vastly different physiological processes, in vivo testing of these derivatives typically bifurcates into two distinct therapeutic tracks:

  • Ophthalmology (Targeting hCA II): Inhibition of hCA II in the ciliary body reduces aqueous humor secretion, making these derivatives prime candidates for lowering Intraocular Pressure (IOP) in glaucoma[3].

  • Oncology (Targeting hCA IX/XII): Hypoxic solid tumors overexpress hCA IX to hydrate extracellular CO₂. Inhibiting this process disrupts the tumor's pH homeostasis, leading to intracellular acidosis and cell death[2].

This application note details field-proven, self-validating in vivo protocols for both therapeutic applications, ensuring rigorous data collection and reproducible pharmacodynamic profiling.

Mechanism of Action & Experimental Workflows

To contextualize the experimental design, the following diagrams illustrate the divergent mechanistic pathways of these derivatives and the corresponding in vivo workflows required to validate them.

Mechanism A 5-Formylthiophene-3-Sulfonamide Derivatives B Carbonic Anhydrase (Metalloenzyme Active Site) A->B Sulfonamide ZBG Binding C hCA II Inhibition (Ciliary Body) B->C Tail-directed selectivity D hCA IX/XII Inhibition (Tumor Microenvironment) B->D Tail-directed selectivity E Reduced Aqueous Humor Lower IOP (Glaucoma) C->E F Intracellular Acidosis Tumor Cell Death D->F

Figure 1: Divergent therapeutic mechanisms of thiophene sulfonamide derivatives via CA inhibition.

Workflow cluster_0 Protocol A: Ophthalmic Model cluster_1 Protocol B: Oncology Model Start Compound Formulation & QC R1 Topical Instillation (Rabbit Eye) Start->R1 M1 Xenograft Inoculation (Murine Model) Start->M1 R2 Longitudinal Tonometry (0-6 Hours) R1->R2 R3 Calculate ΔIOP vs Baseline R2->R3 M2 Systemic Dosing (IP/Oral, 14-28 Days) M1->M2 M3 Tumor Volume & pH Analysis M2->M3

Figure 2: Parallel in vivo workflows for evaluating ophthalmic and oncological efficacy.

Quantitative Data Summary: Expected Pharmacodynamic Benchmarks

When evaluating novel 5-formylthiophene-3-sulfonamide derivatives, compare your empirical data against these established benchmarks to determine lead-candidate viability.

ParameterOphthalmic Model (hCA II)Oncology Model (hCA IX)Causality & Interpretation Notes
Target In Vitro IC₅₀ < 10 nM< 25 nMHigh potency is required to overcome competitive endogenous substrate (CO₂) concentrations.
Formulation pH 7.0 – 7.4Formulation dependentOphthalmic solutions must be strictly pH-neutral to prevent reflex tearing and drug washout[3].
Peak Efficacy Time (Tₘₐₓ) 2.0 – 4.0 Hours14 – 21 Days (Growth delay)Topical IOP reduction is acute; tumor growth inhibition relies on chronic remodeling of the microenvironment.
Efficacy Benchmark > 15% reduction in IOP> 40% Tumor Growth Inhibition (TGI)IOP reduction must rival clinical standards like 2% Dorzolamide[4].

Protocol A: Ophthalmic Efficacy – Normotensive Rabbit IOP Model

Causality & Rationale: The adult New Zealand White rabbit is the gold standard for ophthalmic pharmacodynamics. Its corneal thickness, globe volume, and aqueous humor dynamics closely mimic the human eye. Because thiophene sulfonamides must traverse the lipophilic corneal epithelium and hydrophilic stroma to reach the ciliary body, in vivo IOP reduction is the ultimate test of a derivative's physicochemical tuning[4].

Step-by-Step Methodology
  • Formulation Preparation:

    • Suspend or dissolve the 5-formylthiophene-3-sulfonamide derivative at a 1% to 2% (w/v) concentration in a sterile isotonic vehicle (e.g., 0.5% hydroxypropyl methylcellulose or hydroxypropyl-β-cyclodextrin to enhance solubility)[3].

    • Critical Step: Adjust pH to exactly 7.4. Acidic or basic formulations will induce reflex lacrimation, washing the drug out of the conjunctival sac before absorption occurs.

  • Baseline Tonometry:

    • Acclimate the rabbits to the restraint boxes for 30 minutes prior to measurement to prevent stress-induced IOP spikes.

    • Apply 1 drop of topical anesthetic (e.g., 0.5% proparacaine) to both eyes.

    • Measure baseline IOP using a calibrated pneumatonometer or rebound tonometer (e.g., TonoVet). Take three readings per eye and record the average.

  • Topical Administration:

    • Instill 50 µL of the test formulation into the lower conjunctival sac of the right eye.

    • Instill 50 µL of the vehicle (without drug) into the left eye.

    • Causality: Using the contralateral eye as a vehicle control accounts for natural circadian fluctuations in IOP, ensuring the observed ΔIOP is purely drug-mediated.

  • Longitudinal Monitoring:

    • Measure IOP at 1, 2, 4, and 6 hours post-instillation.

  • Self-Validating Checkpoint:

    • Include a positive control cohort treated with 2% Dorzolamide. If the positive control fails to induce a minimum IOP reduction of 15% from baseline at the 2-hour mark, the tonometer calibration must be rejected, and the cohort rested for 72 hours before re-initiation.

Protocol B: Oncology Efficacy – Murine Hypoxic Tumor Xenograft Model

Causality & Rationale: Solid tumors (e.g., colorectal or renal cell carcinomas) rapidly outgrow their vascular supply, creating a hypoxic core. This hypoxia triggers the constitutive overexpression of hCA IX, which acts as a survival mechanism by acidifying the extracellular space (promoting invasion) while keeping the intracellular space alkaline[2]. Systemic administration of hCA IX-selective thiophene sulfonamides disrupts this gradient.

Step-by-Step Methodology
  • Cell Line Preparation:

    • Culture HT-29 (human colorectal adenocarcinoma) or SK-RC-52 (renal cell carcinoma) cells, both known for robust hCA IX expression.

    • Harvest cells at 80% confluence and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5×106 cells/mL.

  • Inoculation & Randomization:

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-week-old female athymic nude mice (BALB/c nu/nu).

    • Monitor tumor growth using digital calipers. Randomize mice into treatment groups (n=8 per group) only when tumor volumes reach an average of 100–150 mm³.

    • Causality: Initiating treatment before tumors reach 100 mm³ risks treating a non-hypoxic tumor, which will not yet rely on hCA IX, leading to false-negative efficacy data.

  • Dosing Regimen:

    • Administer the derivative via intraperitoneal (IP) injection or oral gavage (depending on the derivative's ADME profile[1]) daily for 21–28 days.

  • Longitudinal Monitoring:

    • Measure tumor dimensions bi-weekly. Calculate volume using the formula: V=(length×width2)/2 .

    • Weigh the mice bi-weekly to monitor systemic toxicity.

  • Self-Validating Checkpoint:

    • Toxicity: If body weight drops >15% from baseline in the treatment arm, the experiment must be halted. Systemic toxicity confounds efficacy data (cachexia naturally reduces tumor growth).

    • Vehicle Variance: Symmetrical tumor growth in the vehicle arm is required. If intra-group variance in the vehicle arm exceeds 30% by Day 14, the inoculation matrix was likely flawed, invalidating comparative efficacy.

Sources

Method

Introduction: The Strategic Value of the 5-Formylthiophene-3-Sulfonamide Scaffold

An Application Guide to the Catalytic Functionalization of 5-Formylthiophene-3-Sulfonamide: Methods and Protocols for Drug Discovery The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Functionalization of 5-Formylthiophene-3-Sulfonamide: Methods and Protocols for Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties offer opportunities for nuanced interactions with biological targets.[1] When substituted with both a formyl (-CHO) and a sulfonamide (-SO₂NH₂) group, as in 5-formylthiophene-3-sulfonamide, the resulting molecule becomes a highly valuable building block for drug discovery. This scaffold presents two key reactive sites for diversification: the aldehyde for classical carbonyl chemistry and the thiophene ring itself for modern catalytic C-C and C-N bond formation.

This technical guide, designed for researchers in medicinal chemistry and drug development, provides a detailed overview of catalytic methods to functionalize this versatile scaffold. We move beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, offering a framework for targeted library synthesis and lead optimization.

Part 1: Catalytic Functionalization of the Thiophene Core

The thiophene ring can be functionalized either through cross-coupling reactions, which typically require a pre-installed halide, or through the more atom-economical direct C-H activation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[3] To apply this to our scaffold, a halogenated precursor, such as 2-bromo-5-formylthiophene-3-sulfonamide, is required. The electron-withdrawing nature of the formyl and sulfonamide groups can activate the C-Br bond towards the initial oxidative addition step in the catalytic cycle.[3]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective air-stable precursor that forms the active Pd(0) species in solution. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps.[4]

  • Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] The choice of base can significantly impact yield, with stronger bases sometimes leading to undesired side reactions like protodeboronation of the boronic acid.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The organic solvent solubilizes the thiophene substrate and catalyst, while the aqueous phase dissolves the inorganic base.[5]

Materials:

  • 2-bromo-5-formylthiophene-3-sulfonamide

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-formylthiophene-3-sulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Add degassed 1,4-dioxane and water via syringe (a typical ratio is 4:1 to 10:1, v/v).

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-formylthiophene-3-sulfonamide.[3][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophenes

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Expected Yield
1 Phenylboronic acid Pd(PPh₃)₄ (3) K₃PO₄ Dioxane/H₂O 90 Good to Excellent
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/H₂O 100 Good to Excellent
3 3-Pyridylboronic acid Pd(dppf)Cl₂ (4) Cs₂CO₃ Dioxane/H₂O 95 Moderate to Good
4 N-Boc-pyrazole-4-boronic ester Pd(OAc)₂/SPhos (2) K₃PO₄ Dioxane/H₂O 85 Good

Yields are generalized based on literature for similar substrates and may require optimization.[6][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, forming a C-N bond between an aryl halide and an amine.[8] This reaction is crucial for introducing basic nitrogen-containing groups, a common feature in many bioactive molecules.

  • Ligand Choice: This reaction is highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The base's primary role is to deprotonate the amine (or the palladium-amine complex) to generate a more nucleophilic amido species.[8]

  • Inert Atmosphere: The Pd(0) catalyst and many of the electron-rich phosphine ligands are sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is critical for catalytic activity.[10]

Materials:

  • 2-bromo-5-formylthiophene-3-sulfonamide

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.015 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (NaOtBu, 1.5 eq).

  • Add the 2-bromo-5-formylthiophene-3-sulfonamide (1.0 eq) to the tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Finally, add the amine (1.2 eq) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[8][10]

Buchwald_Workflow start Start: Oven-Dried Schlenk Tube setup Combine Reagents: - Pd Precursor & Ligand - Base (NaOtBu) - Thiophene-Br Under Inert Atmosphere start->setup add_solv Add Anhydrous Solvent (e.g., Toluene) setup->add_solv add_amine Add Amine Substrate add_solv->add_amine heat Heat Reaction Mixture (80-110 °C) add_amine->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Quench - Extract with Organic Solvent monitor->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Final Product: 2-Amino-5-formylthiophene- 3-sulfonamide purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Part 2: Catalytic Functionalization of the Formyl Group

The aldehyde functionality is a versatile handle for building molecular complexity. Asymmetric catalysis applied to this group is particularly powerful for generating chiral centers, a key aspect of modern drug design.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction creates a C-C bond between an aldehyde and a nitroalkane, generating a β-nitro alcohol. These products are highly valuable as the nitro group can be readily transformed into an amine, carbonyl, or other functional groups. Chiral ligands, often in complex with copper or chromium salts, can induce high levels of enantioselectivity.[11]

  • Catalyst System: The catalyst is typically generated in situ from a metal salt (e.g., Cu(OAc)₂) and a chiral ligand. Chiral bis(β-amino alcohol) or salen-type ligands have proven effective. The metal center acts as a Lewis acid to activate the aldehyde, while the chiral ligand creates a stereochemically defined environment for the nucleophilic attack of the nitronate.[12][11]

  • Solvent: The choice of solvent (e.g., ethanol, THF, 2-propanol) can influence both reaction rate and enantioselectivity by affecting catalyst solubility and aggregation state.[13]

  • Base-Free Conditions: Many modern protocols are designed to be "base-free," where the metal-ligand complex itself is sufficiently basic to deprotonate the nitroalkane, avoiding harsh conditions that could lead to side reactions.[11]

Materials:

  • 5-formylthiophene-3-sulfonamide

  • Nitromethane (or other primary nitroalkane) (5-10 equivalents)

  • Copper(II) acetate (Cu(OAc)₂) (5-10 mol%)

  • Chiral Ligand (e.g., chiral thiophene-based amino alcohol) (5.5-11 mol%)

  • Solvent (e.g., Ethanol, 2-Propanol)

Procedure:

  • In a vial, dissolve the chiral ligand (0.11 eq) and Cu(OAc)₂ (0.10 eq) in the chosen solvent (e.g., Ethanol). Stir at room temperature for 1-2 hours to allow for complex formation.

  • Add the 5-formylthiophene-3-sulfonamide (1.0 eq) to the catalyst solution.

  • Add nitromethane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature (or as optimized) for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the chiral β-nitro alcohol.

  • Determine enantiomeric excess (ee) by chiral HPLC analysis.[13][11]

Table 2: Key Parameters for Optimizing Asymmetric Henry Reactions

Parameter Condition Rationale / Notes
Metal Salt Cu(OAc)₂, Cu(OTf)₂, Cr(III)-Salen Lewis acidity activates the aldehyde; choice affects reactivity and stereoselectivity.
Ligand Chiral amino alcohols, Salen derivatives The source of stereochemical induction. Ligand structure must be matched to the metal and substrate.
Solvent EtOH, iPrOH, THF, CH₂Cl₂ Affects catalyst solubility, aggregation, and the transition state energy, influencing ee.[13][11]
Temperature 0 °C to Room Temp. Lower temperatures often lead to higher enantioselectivity but slower reaction rates.
Nitroalkane Nitromethane, Nitroethane Nitromethane is most common. Larger nitroalkanes can introduce additional stereocenters.

Optimization is crucial and these parameters are highly interdependent.

Conclusion and Future Outlook

The 5-formylthiophene-3-sulfonamide scaffold offers a rich platform for the application of modern catalytic methods. Palladium-catalyzed cross-coupling reactions provide reliable pathways for elaborating the thiophene core, while asymmetric catalysis on the formyl group allows for the precise installation of stereocenters.

Looking forward, the direct C-H functionalization of the thiophene ring represents a more sustainable and efficient strategy, avoiding the need for pre-halogenated starting materials.[14][15] Ligand-controlled regioselective C-H arylation could allow for the selective functionalization of the C2 or C4 positions, further expanding the accessible chemical space.[14] Additionally, late-stage functionalization techniques, such as photocatalytic methods to convert the sulfonamide into a sulfonyl radical, could enable novel transformations of this typically robust functional group.[16][17] By leveraging these diverse catalytic tools, researchers can rapidly generate libraries of complex and diverse molecules, accelerating the discovery of new therapeutic agents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 5-Formylthiophene-3-sulfonamide Crystallization

Welcome to the technical support center for the crystallization of 5-formylthiophene-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-formylthiophene-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the purification of this important compound. By understanding the root causes of these issues and implementing the targeted solutions provided, you can enhance the purity, yield, and crystalline quality of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the crystallization of 5-formylthiophene-3-sulfonamide?

A1: Impurities can arise from starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Isomeric Impurities: The Vilsmeier-Haack formylation of 3-substituted thiophenes can sometimes yield a mixture of the 2-formyl and 5-formyl isomers.[1] The ratio of these isomers is influenced by the steric bulk of the Vilsmeier reagent.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis can be carried through to the crystallization step.

  • Oxidation Products: The aldehyde group is susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities.[1]

  • Residual Solvents: Solvents used in the reaction or workup may become trapped in the crystal lattice.

  • Basic Impurities: If N-methylformanilide is used in the formylation, residual N-methylaniline can interfere with crystallization.[1]

Q2: My crystallized product has a yellowish or brownish tint. What is the likely cause and how can I remove the color?

A2: A colored product often indicates the presence of oxidized impurities or residual starting materials. Aldehydes, in particular, are prone to air oxidation, which can form colored byproducts.[1]

Troubleshooting Steps:

  • Decolorization with Activated Charcoal: During recrystallization, after the compound has completely dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution.[2] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

  • Inert Atmosphere: To prevent further oxidation, store the purified 5-formylthiophene-3-sulfonamide under an inert atmosphere, such as nitrogen or argon, at a low temperature (2-8°C).[1]

Q3: I'm observing "oiling out" instead of crystal formation. What's happening and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid crystalline material.[2][3] This is often due to a high concentration of impurities, a solution that is too concentrated, or cooling the solution too quickly.[2][3]

Solutions:

  • Increase Solvent Volume: Add more of the hot recrystallization solvent to the oiled-out mixture and heat until the oil completely dissolves. Then, allow the solution to cool more slowly.[2][3]

  • Slow Down Cooling: A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[4]

  • Change the Solvent System: The current solvent may not be ideal. Experiment with a different solvent or a solvent/anti-solvent system.[2][4] For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[2]

Q4: No crystals are forming, even after the solution has cooled completely. What should I do?

A4: The lack of crystal formation can be due to several factors, primarily insufficient supersaturation or the absence of nucleation sites.[2][5]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide sites for crystal nucleation to begin.[3][4][5]

    • Seeding: Add a tiny, pure crystal of 5-formylthiophene-3-sulfonamide to the solution. This "seed" crystal will act as a template for further crystal growth.[4][5]

  • Increase Concentration: If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[5]

  • Lower the Temperature: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility of the compound and promote crystallization.[2]

Q5: I am getting different crystal forms (polymorphs) in different batches. How can I ensure consistency?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for sulfonamides.[4] These different forms can have varying physical properties.[4]

Control Strategies:

  • Standardize Conditions: Strictly control all crystallization parameters, including solvent choice, cooling rate, temperature, and agitation.[4] Even small variations can lead to different polymorphs.[4]

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.[4]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored.[4] Experiment with solvents of varying polarities and hydrogen-bonding capabilities.[4]

Troubleshooting Guide: Common Impurity Scenarios

This section provides a more in-depth look at specific impurity-related problems and step-by-step guidance to resolve them.

Scenario 1: Presence of Isomeric Impurities

Problem: Analytical data (e.g., HPLC, NMR) indicates the presence of a closely related isomer, likely the 2-formylthiophene-3-sulfonamide.

Root Cause: The formylation reaction may not have been completely regioselective, leading to the formation of both the 2- and 5-formyl isomers.[1]

Troubleshooting Workflow:

Caption: Workflow for addressing isomeric impurities.

Detailed Steps:

  • Optimize Reaction: If possible, revisit the formylation reaction. Modifying the Vilsmeier reagent or reaction temperature may improve regioselectivity.[6]

  • Recrystallization: Carefully select a recrystallization solvent where the desired 5-formyl isomer has significantly lower solubility than the 2-formyl isomer, especially at lower temperatures. This may require screening several solvents or solvent mixtures.

  • Column Chromatography: If recrystallization is ineffective at separating the isomers, column chromatography is a more robust purification technique for this type of impurity.[5]

Scenario 2: Product is an Amorphous Powder, Not Crystalline

Problem: The final product is a fine powder with no distinct crystalline structure.

Root Cause: Amorphous solids form when the compound precipitates out of solution too rapidly, preventing the molecules from arranging into an ordered crystal lattice.[4]

Solutions:

  • Reduce Cooling Rate: This is the most critical factor.[4] Allow the hot, saturated solution to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can help slow this process.[2][4]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes cloudy (turbid).[4] This controlled decrease in solubility can promote gradual crystal growth.[4]

Scenario 3: Low Yield After Recrystallization

Problem: A significant amount of product is lost during the recrystallization process.

Root Causes:

  • Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[5]

  • Premature crystallization: The product crystallizes out during a hot filtration step.[2]

  • High solubility in cold solvent: The product is still significantly soluble in the solvent even at low temperatures.[5]

Troubleshooting Table:

Symptom Probable Cause Solution
Filtrate remains clear after coolingToo much solvent usedEvaporate some solvent to concentrate the solution and re-cool.[5]
Crystals form on the filter paper/funnelPremature crystallizationPre-heat the filtration glassware and perform the hot filtration quickly.[2]
Significant amount of solid dissolves in cold washHigh solubility in cold solventUse a minimal amount of ice-cold solvent for washing the crystals.[5]

Experimental Protocols

Protocol 1: Standard Recrystallization of 5-Formylthiophene-3-sulfonamide

This protocol outlines a general single-solvent recrystallization procedure.

Materials:

  • Crude 5-formylthiophene-3-sulfonamide

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[2]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[5]

Protocol 2: Analytical Purity Assessment by HPLC

This protocol provides a general method for determining the purity of the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Standard Preparation: Prepare a stock solution of a pure reference standard of 5-formylthiophene-3-sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Sample Preparation: Prepare a solution of the crystallized product in the same solvent at a similar concentration to the standard.[7]

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The presence of additional peaks in the sample indicates impurities.[7] The purity can be calculated based on the relative peak areas.[7]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering impurities during crystallization.

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting Actions start Crystallization Attempt outcome Evaluate Product start->outcome oiling_out Oiling Out? outcome->oiling_out Impure Appearance no_crystals No Crystals? outcome->no_crystals No Solid low_yield Low Yield? outcome->low_yield Low Mass colored_product Colored Product? outcome->colored_product Discoloration polymorphs Inconsistent Forms? outcome->polymorphs Variable Crystals impurity_peaks Impurity Peaks (HPLC)? outcome->impurity_peaks Analytical Data action_slow_cool Slow Cooling Rate oiling_out->action_slow_cool action_solvent Adjust Solvent System oiling_out->action_solvent action_induce Induce Nucleation (Scratch/Seed) no_crystals->action_induce action_concentrate Concentrate Solution no_crystals->action_concentrate low_yield->action_solvent Check Solubility low_yield->action_concentrate action_charcoal Use Activated Charcoal colored_product->action_charcoal action_standardize Standardize Conditions polymorphs->action_standardize impurity_peaks->action_solvent Selective Recrystallization action_chromatography Column Chromatography impurity_peaks->action_chromatography end_node Pure Crystalline Product action_slow_cool->end_node action_solvent->end_node action_induce->end_node action_concentrate->end_node action_charcoal->end_node action_standardize->end_node action_chromatography->end_node

Caption: A decision tree for troubleshooting crystallization issues.

References

  • Technical Support Center: Formylation of Thiophene - Benchchem.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem.
  • US20090318710A1 - Process for the purification of thiophenes - Google Patents.
  • Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System - ResearchGate.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Crystalluria by sulfonamides and effect of pKa - YouTube.
  • Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • Effects of pH on the sulfanilamide speciation and adsorption capacity... - ResearchGate.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications.
  • Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystallization - Benchchem.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov.
  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SCIRP.
  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum - Pharma Health Sciences.
  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
  • Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • 143 (vi) Vilsmeir-Haak Formylation : Formylation of thiophene with N,N-di.. - Filo.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI.
  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations - ACS Publications.
  • Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC.
  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchGate.
  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations | The Journal of Physical Chemistry A - ACS Publications.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
  • Ht..~SONHR - SRD Data Links.
  • Effects of additives on crystallization, polymorphic transformation, and solubility.
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  • 15-Crown‑5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - Semantic Scholar.
  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides - ResearchGate.
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  • Guide for crystallization - the Fromm Group.
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC.
  • Cleaving peptides from Merrifield resin; TFMSA cleavage.

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Optimization

Optimizing condensation reaction conditions for 5-formylthiophene-3-sulfonamide

Technical Support Center: 5-Formylthiophene-3-sulfonamide A Guide to Optimizing Condensation Reactions for the Synthesis of Novel Thiophene-Based Derivatives Welcome to the technical support center for 5-formylthiophene-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Formylthiophene-3-sulfonamide

A Guide to Optimizing Condensation Reactions for the Synthesis of Novel Thiophene-Based Derivatives

Welcome to the technical support center for 5-formylthiophene-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel compounds utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The successful condensation of 5-formylthiophene-3-sulfonamide is a critical step in harnessing this potential.

This guide focuses on the condensation of the 5-formyl group with primary amines to form N-sulfonyl imines (Schiff bases), a common and vital transformation in drug discovery.[4][5]

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the condensation of 5-formylthiophene-3-sulfonamide with a primary amine?

This is a classic condensation reaction that results in the formation of an imine, also known as a Schiff base.[6] The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-).[5]

Q2: Why is catalysis necessary for this reaction?

While the reaction can sometimes proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is almost always required to achieve reasonable reaction rates and yields. Catalysts serve to activate either the aldehyde or the amine, facilitating the key bond-forming and dehydration steps.

  • Acid Catalysis: An acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) protonates the carbonyl oxygen of the aldehyde.[7] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.

  • Base Catalysis: A base catalyst (e.g., piperidine, triethylamine) can deprotonate the attacking amine, increasing its nucleophilicity.[8] However, for sulfonamides, acid catalysis is generally more common and effective for condensation with aldehydes.

Q3: What is the most critical parameter to control during this reaction?

The single most critical parameter is the effective removal of water. The formation of the imine is a reversible equilibrium reaction. According to Le Châtelier's principle, the removal of water, a byproduct, will drive the equilibrium towards the product side, maximizing your yield. This is typically achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or benzene) or by using a dehydrating agent.

Q4: How does the electronic nature of the reaction partners affect the reaction?

The electronic properties of both the thiophene aldehyde and the reacting amine play a significant role.

  • The Aldehyde: The 5-formylthiophene-3-sulfonamide has an electron-withdrawing sulfonamide group, which can slightly deactivate the aldehyde compared to unsubstituted thiophene-2-carbaldehyde. However, the thiophene ring itself is electron-rich.[9] The reactivity is generally high enough for successful condensation.

  • The Amine: Electron-rich aliphatic amines are more nucleophilic and will react faster than electron-deficient aromatic amines (anilines). Anilines with electron-withdrawing groups will react the slowest and may require stronger catalysis and more forcing conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the condensation reaction.

Problem 1: Low or No Product Yield
  • Potential Cause 1: Ineffective Catalysis. The chosen catalyst may be inappropriate or used in an insufficient amount.

    • Solution: For weakly nucleophilic amines (e.g., substituted anilines), a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) is recommended. Start with a catalytic amount (1-5 mol%). If the reaction is still sluggish, the loading can be increased. For more reactive amines, glacial acetic acid can be a milder and effective catalyst.[7]

  • Potential Cause 2: Incomplete Water Removal. Water remaining in the reaction mixture can hydrolyze the imine product back to the starting materials.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and the solvent is refluxing at a rate sufficient to azeotropically remove water. If not using a Dean-Stark, consider adding a chemical desiccant like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction flask.

  • Potential Cause 3: Low Reaction Temperature. The dehydration step of the mechanism often requires elevated temperatures to overcome the activation energy barrier.

    • Solution: Most Schiff base condensations are performed at the reflux temperature of the solvent.[10] Ensure your heating mantle and condenser setup are appropriate for maintaining a steady reflux. For high-boiling point solvents like DMF or DMSO, temperatures can range from 80-120 °C.

Problem 2: Formation of Unidentified Side Products
  • Potential Cause 1: Self-Condensation or Polymerization. Aldehydes, especially under strong catalytic conditions, can undergo side reactions.

    • Solution: Control the reaction temperature carefully and avoid excessively high catalyst loading. Add the amine to the solution of the aldehyde and catalyst, rather than the other way around, to ensure the amine is present to react as the aldehyde is activated.

  • Potential Cause 2: Reaction with the Sulfonamide Group. While the primary reaction is at the aldehyde, the N-H protons of the sulfonamide are acidic and could potentially participate in side reactions under strong basic conditions (which are not typical for this primary transformation).

    • Solution: Stick to acid-catalyzed or neutral conditions. Avoid strong bases which are generally not required for this type of condensation.

Problem 3: Difficulty in Product Isolation and Purification
  • Potential Cause 1: Product is Highly Soluble in the Reaction Solvent. The product may not precipitate upon cooling, making isolation difficult.

    • Solution: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified. If the product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

  • Potential Cause 2: Product is Contaminated with Starting Material. The reaction may not have gone to completion.

    • Solution: Purification via column chromatography is often necessary.[11] A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure product. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is also a powerful purification technique if the product is a stable solid.[12]

Data Presentation: Solvent and Catalyst Selection

Choosing the right solvent and catalyst is crucial for success. The following tables provide a starting point for optimization.

Table 1: Recommended Solvents for Condensation

SolventBoiling Point (°C)Azeotrope with H₂O (°C)Comments
Toluene11185Recommended Standard. Forms an efficient azeotrope for water removal with a Dean-Stark trap.
Ethanol78N/AGood for reactions with highly reactive amines where water removal is less critical. Refluxing can be sufficient.[6]
Acetic Acid118N/ACan act as both the solvent and the catalyst. Useful for small-scale or rapid screening experiments.[7]
DMF/DMSO153 / 189N/AHigh-boiling polar aprotic solvents. Use for unreactive starting materials requiring higher temperatures.[6][11]

Table 2: Catalyst Selection Guide

CatalystTypeTypical Loading (mol%)Use Case & Rationale
p-Toluenesulfonic Acid (p-TsOH)Strong Acid1-5Ideal for unreactive aromatic amines. Efficiently protonates the carbonyl, significantly increasing its electrophilicity.[7]
Acetic Acid (Glacial)Weak Acid10-100 (can be solvent)Good general-purpose catalyst for aliphatic and moderately reactive aromatic amines. Less harsh than p-TsOH.
PiperidineBase10Used in Knoevenagel-type condensations. Can be effective for Schiff base formation with very reactive aldehydes.[8]
ZnCl₂Lewis Acid10-20Coordinates to the carbonyl oxygen, activating the aldehyde. Can be effective under milder, neutral conditions.[6]

Visualizing the Process

Understanding the underlying mechanism and workflow is key to effective troubleshooting.

Acid-Catalyzed Schiff Base Formation Mechanism

The diagram below illustrates the step-by-step mechanism for the acid-catalyzed condensation, highlighting the key roles of the catalyst and the dehydration step.

G A Aldehyde (R-CHO) + H⁺ B Protonated Aldehyde [R-CH=OH]⁺ A->B 1. Protonation (Fast, Reversible) D Carbinolamine Intermediate B->D 2. Nucleophilic Attack (Rate-Determining) C Primary Amine (R'-NH₂) C->D E Protonated Carbinolamine D->E 3. Proton Transfer + H⁺ F Schiff Base (Imine) + H₂O E->F 4. Dehydration (Water Elimination) workflow prep 1. Reagent Prep (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Flask, Condenser, Dean-Stark) prep->setup run 3. Reaction (Heating, Reflux, TLC Monitoring) setup->run workup 4. Workup (Cooling, Washing, Extraction) run->workup purify 5. Purification (Chromatography or Recrystallization) workup->purify analyze 6. Analysis (NMR, MS, IR) purify->analyze

Caption: Standard workflow for synthesis and purification.

Troubleshooting Decision Tree

When faced with a poor outcome, this decision tree can guide your optimization strategy.

troubleshoot action action start Low Yield? check_reagents Reagents Pure? start->check_reagents check_water Water Removed? check_reagents->check_water Yes action_repurify Purify/Dry Starting Materials check_reagents->action_repurify No check_catalyst Catalyst Optimal? check_water->check_catalyst Yes action_deanstark Use Dean-Stark or Desiccant check_water->action_deanstark No check_temp Temp High Enough? check_catalyst->check_temp Yes action_catalyst Increase Catalyst Loading or Switch to p-TsOH check_catalyst->action_catalyst No action_temp Increase Temperature (Reflux) check_temp->action_temp No

Caption: A logical guide for troubleshooting low reaction yields.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol provides a robust starting point for the condensation of 5-formylthiophene-3-sulfonamide with a generic primary amine using a Dean-Stark apparatus.

Materials:

  • 5-formylthiophene-3-sulfonamide (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (sufficient to fill flask and Dean-Stark trap)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stir bar, heating mantle

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark, condenser) and ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add 5-formylthiophene-3-sulfonamide (1.0 eq), the primary amine (1.0 eq), p-TsOH·H₂O (0.02 eq), and a magnetic stir bar.

  • Add Solvent: Add enough toluene to suspend the reagents and fill the Dean-Stark trap.

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by TLC. The product spot should appear, and the starting material spots should diminish. A typical mobile phase is 30-50% ethyl acetate in hexanes.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the final, pure Schiff base.

References

  • Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • Ceylan, H., et al. (2021). Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties. Journal of Polymer Research.
  • Rehman, W., et al. (2022). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PMC.
  • Journal of Young Pharmacists. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists.
  • ResearchGate. (n.d.). Synthesis of new Schiff bases containing thiophene moiety. ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde. Benchchem.
  • Eurasian Chemical Communications. (2019). Synthesis, characterization, and molecular structure investigation of new tetrahydrobenzo[b]thiophene-based Schiff bases. Eurasian Chemical Communications.
  • EvitaChem. (n.d.). 3-Nitro-thiophene-2-sulfonamide. EvitaChem.
  • Google Patents. (n.d.). Process for the purification of thiophenes. Google Patents.
  • Diva-Portal.org. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-Portal.org.
  • ResearchGate. (n.d.). Condensation of sulfonamides with aldehydes. ResearchGate.
  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
  • International Journal of Pharmaceutical Sciences. (2025). Schiff's Base of Different Sulfonamides. IJPS.
  • Benchchem. (2025). Thiophene Synthesis Technical Support Center. Benchchem.
  • Der Pharma Chemica. (2022). Synthesis and Applications of Schiff Bases from Some Sulfa Drugs and Their Metal Complexes: Review. Der Pharma Chemica.
  • International Journal of Advanced Research. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. IJAR.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-formylthiophene-3-sulfonamide

Welcome to the technical support center for the analysis of 5-formylthiophene-3-sulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter asymmetrical pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-formylthiophene-3-sulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter asymmetrical peak shapes, specifically peak tailing, during HPLC analysis of this compound. Here, we move beyond generic advice to provide in-depth, chemically-grounded solutions tailored to the unique structure of 5-formylthiophene-3-sulfonamide.

Understanding the Molecule: Why Does 5-formylthiophene-3-sulfonamide Tail?

Peak tailing is rarely a random event; it is a chromatographic manifestation of unwanted secondary chemical interactions between the analyte and the stationary phase.[1] The structure of 5-formylthiophene-3-sulfonamide contains two key functional groups that make it particularly susceptible to these interactions on standard silica-based reversed-phase columns (e.g., C18, C8).

  • The Sulfonamide Group (-SO₂NH₂): This group is weakly acidic, with typical pKa values for aromatic sulfonamides ranging from 7.3 to 9.7.[2] The acidic proton on the nitrogen can engage in strong, undesirable ionic interactions with deprotonated residual silanol groups on the silica surface.[3]

  • The Formyl (Aldehyde) Group (-CHO) & Thiophene Ring: These contribute to the molecule's overall polarity and can participate in dipole-dipole or hydrogen bonding interactions. Furthermore, the arrangement of the sulfonamide and formyl groups can create a potential chelation site for trace metal ions present in the silica matrix or HPLC system hardware.[1][4]

The primary cause of peak tailing for this molecule is the interaction with acidic, residual silanol groups (Si-OH) on the stationary phase surface.[5] At mobile phase pH values above 4, these silanols begin to deprotonate to form anionic silanates (Si-O⁻), which then strongly retain the polar sulfonamide group, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[6][7]

Quick Diagnosis: A Troubleshooting Workflow

Before making extensive changes to your method, it is crucial to diagnose the potential origin of the peak tailing. This workflow helps distinguish between chemical-based issues and system-based issues.

G start Peak Tailing Observed for 5-formylthiophene-3-sulfonamide q1 Are ALL peaks in the chromatogram tailing? start->q1 system_issue LIKELY SYSTEM/HARDWARE ISSUE q1->system_issue  Yes chem_issue LIKELY CHEMICAL/METHOD ISSUE q1->chem_issue  No   check_frit Check for blocked column inlet frit or guard column. system_issue->check_frit check_void Suspect column void or bed collapse. check_frit->check_void check_ecv Check for extra-column volume (e.g., excessive tubing length/ID). check_void->check_ecv check_ph Primary Suspect: Mobile Phase pH is not optimal. Proceed to pH Optimization. chem_issue->check_ph check_column Secondary Suspect: Poor column choice or column contamination. check_ph->check_column check_metal Tertiary Suspect: Metal chelation. check_column->check_metal

Caption: Initial troubleshooting flowchart for peak tailing.

Frequently Asked Questions & Troubleshooting Guide

This section provides answers to common questions, ordered from the most probable and easiest-to-fix issues to more complex problems.

Q1: My peak is tailing significantly. What is the most critical parameter I should adjust first?

Answer: The single most effective parameter for controlling peak shape for ionizable compounds like 5-formylthiophene-3-sulfonamide is the mobile phase pH .[8][9]

The underlying principle is to control the ionization state of both the analyte and the stationary phase's residual silanol groups.[6] The goal is to suppress the ionic interactions that cause tailing. By lowering the mobile phase pH to at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8–4.2), you ensure they remain fully protonated (Si-OH) and neutral.[5] This prevents the formation of anionic sites that interact with your analyte.

Recommendation: Adjust your mobile phase pH to 2.5 - 3.0 . This is the "sweet spot" that neutralizes silanols without being overly harsh on most silica-based columns.

Q2: How does mobile phase pH specifically impact retention and peak shape for this compound?

Answer: Mobile phase pH creates a trade-off between retention and peak shape. Understanding this relationship is key to robust method development.

Mobile Phase pHSilanol State (pKa ≈ 4)Sulfonamide State (pKa ≈ 8)Dominant InteractionExpected Peak Shape
pH < 3.0 Si-OH (Neutral) -SO₂NH₂ (Neutral) Hydrophobic (Ideal) Symmetrical, Sharp
pH 4.0 - 6.0Si-O⁻ (Anionic)-SO₂NH₂ (Neutral)Ionic & HydrophobicSevere Tailing [6][7]
pH > 9.0Si-O⁻ (Anionic)-SO₂NH⁻ (Anionic)Ionic RepulsionSymmetrical, but low retention

As shown, operating at a low pH minimizes the secondary ionic interactions, leaving the desired reversed-phase (hydrophobic) mechanism to control the separation, resulting in better peak symmetry.[6]

Q3: I've lowered the pH to 2.7, but I still see some tailing. What is my next step?

Answer: If pH optimization alone is insufficient, the issue likely lies with your column chemistry or condition.

  • Evaluate Your Column Type: Not all C18 columns are created equal.

    • Use a High-Quality, End-Capped Column: End-capping is a process that chemically blocks a majority of the residual silanol groups, reducing their availability for interaction.[10][11] If you are using an older, non-end-capped, or "Type A" silica column, switching to a modern, fully end-capped "Type B" silica column will dramatically improve peak shape for polar analytes.[12]

    • Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with polar-embedded phases or silica-hydride based columns, which are specifically designed to be base-deactivated and offer superior peak shape for basic or polar compounds.[13]

  • Check for Column Contamination: The column's stationary phase can become contaminated with strongly retained impurities from previous samples, which can act as new active sites causing tailing.[1] If the column is old or has been used with poorly cleaned samples, it may require aggressive washing. (See SOP-02).

Q4: Could my HPLC system hardware be the source of the problem?

Answer: Yes, especially if you observe that all peaks in your chromatogram are tailing or distorted, not just your target analyte.[14]

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the porous metal frit at the head of the column.[14] This disrupts the flow path, leading to a distorted peak shape for all compounds.

  • Column Void: A void or channel can form in the packed bed at the column inlet, often due to pressure shocks or operating at a high pH that dissolves the silica. This also affects all peaks.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[15] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made with zero dead volume.

G start System Check Initiated q1 Disconnect column. Replace with zero-dead-volume union. Run system at typical flow. Is pressure normal (~0)? start->q1 upstream_issue UPSTREAM BLOCKAGE q1->upstream_issue  No   column_issue SYSTEM OK. PROBLEM IS COLUMN-RELATED. q1->column_issue  Yes   check_injector Inspect injector, sample loop, and connecting tubing for blockage. upstream_issue->check_injector backflush Attempt to backflush column to waste (if manufacturer allows). column_issue->backflush replace_frit If backflushing fails, replace inlet frit or guard column. backflush->replace_frit replace_column If problem persists, the column bed is likely damaged. Replace the column. replace_frit->replace_column

Caption: Workflow for diagnosing hardware-related peak tailing.

Q5: I suspect metal contamination. How can I test for and mitigate this?

Answer: Metal chelation is a less common but significant cause of peak tailing for molecules that can form complexes with metal ions.[4] The 5-formylthiophene-3-sulfonamide structure may chelate with trace metals (Fe, Al) in the silica matrix or leached from stainless-steel system components.[16][17]

Diagnostic Test: Add a strong chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) , to your mobile phase.[18] If the peak shape improves dramatically, metal interaction is a contributing factor.

Solution: If metal sensitivity is confirmed, you can either continue to use EDTA in the mobile phase or consider using bio-inert or PEEK-lined HPLC systems and columns, which are designed to minimize metal surfaces in the sample flow path.[19]

Standard Operating Procedures (SOPs)

SOP-01: Mobile Phase pH Adjustment and Buffer Selection
  • Objective: To prepare a buffered mobile phase at pH 2.7 to suppress silanol interactions.

  • Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a suitable buffer (e.g., potassium phosphate monobasic, formic acid).

  • Procedure:

    • Prepare the aqueous portion of the mobile phase. For a phosphate buffer, start by preparing a 20-50 mM solution. For an acid modifier, add formic acid to water to a concentration of 0.1% (v/v).[20]

    • Use a calibrated pH meter to adjust the pH of the aqueous component only to 2.7. Use an acid (e.g., phosphoric acid) or base (e.g., potassium hydroxide) for adjustment.

    • Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.[14]

    • Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 70:30 v/v aqueous:organic).

    • Degas the final mobile phase using sonication or vacuum degassing before use.[21]

  • Causality: Buffering the mobile phase ensures a stable pH throughout the gradient, preventing retention time drift and inconsistent peak shapes.[21] Filtering and degassing prevent system blockages and detector noise.

SOP-02: Aggressive Column Washing and Regeneration
  • Objective: To remove strongly adsorbed contaminants from a reversed-phase column.

  • Safety: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[22]

  • Procedure: Sequentially flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each step.[23] A typical sequence for a C18 column is:

    • Water (HPLC Grade): To remove buffer salts. (Never flush a buffered column directly with 100% organic solvent, as this will cause precipitation).[24]

    • Methanol: To remove polar contaminants.

    • Acetonitrile: A different polarity organic solvent.

    • Isopropanol (IPA): A strong solvent for removing many organic residues.

    • Tetrahydrofuran (THF) (Unstabilized): Excellent for removing very non-polar or polymeric contaminants. (Check column compatibility first).

    • Flush back with Isopropanol , then Methanol , and finally re-equilibrate with your starting mobile phase.

  • Causality: This gradient of solvent polarities is designed to dissolve and elute a wide range of potential contaminants that may have accumulated on the stationary phase, thereby restoring its original chromatographic properties.[25]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Fitos, J. et al. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • SCION Instruments. (n.d.). HPLC Column Cleaning Guide | How To. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. [Link]

  • NextSDS. (n.d.). 5-formylthiophene-3-sulfonamide — Chemical Substance Information. [Link]

  • Bitesize Bio. (2025, January 22). How to Clean and Unclog Your HPLC Column. [Link]

  • Journal of Chromatographic Science. (1996, March). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. [Link]

  • Chromatography Forum. (2005, January 19). HPLC contamination. [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • Chromatography Forum. (2019, June 26). How to clean an HPLC column![Link]

  • GL Sciences. (n.d.). Column Cleaning and Storage. [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. [Link]

  • PubChem. (n.d.). 5-formylthiophene-3-sulfonamide. [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?[Link]

  • ResearchGate. (2025, September 29). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

Sources

Optimization

Preventing oxidation and degradation of 5-formylthiophene-3-sulfonamide during storage

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-formylthiophene-3-sulfonamide. Due to its bifunctional nature, containing both a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-formylthiophene-3-sulfonamide. Due to its bifunctional nature, containing both a reactive aldehyde and a sulfonamide group on a thiophene ring, this compound is susceptible to specific degradation pathways that can compromise sample integrity, experimental reproducibility, and the development of downstream applications. This document outlines the primary causes of its degradation, provides robust protocols for prevention, and offers a troubleshooting guide to address common issues encountered during storage and handling. Our approach is grounded in the established chemistry of thiophenes, aromatic aldehydes, and sulfonamides to provide a reliable framework for maintaining the stability and purity of your 5-formylthiophene-3-sulfonamide samples.

Part 1: Understanding the Instability of 5-Formylthiophene-3-sulfonamide

The degradation of 5-formylthiophene-3-sulfonamide is primarily driven by the reactivity of the formyl (aldehyde) group and, to a lesser extent, the potential for oxidation of the thiophene ring.

Primary Degradation Pathway: Oxidation of the Formyl Group

The most significant route of degradation is the oxidation of the aldehyde moiety to the corresponding carboxylic acid, 5-(carboxy)thiophene-3-sulfonamide. This process is often catalyzed by exposure to atmospheric oxygen, light, and trace metal impurities. Aromatic aldehydes are generally prone to such oxidation, which can be accelerated by elevated temperatures and humidity.[1]

Mechanism Insight: Autoxidation of aldehydes typically proceeds via a free-radical chain reaction. An initiator, which can be light or a metal catalyst, abstracts the aldehydic hydrogen, forming a resonance-stabilized acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can propagate the chain by abstracting a hydrogen from another aldehyde molecule, yielding a peroxycarboxylic acid and another acyl radical. The peroxycarboxylic acid can then oxidize another aldehyde molecule to the carboxylic acid.

Secondary Degradation Pathway: Thiophene Ring Oxidation

The thiophene ring itself, while aromatic and relatively stable, can undergo oxidation under more aggressive conditions.[2][3] The sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides.[3][4] These oxidized species are generally more reactive and can participate in further degradation reactions, including dimerization.[5] While less common under standard storage conditions, this pathway should be considered, especially if the compound is exposed to strong oxidizing agents or harsh environmental conditions.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the storage and handling of 5-formylthiophene-3-sulfonamide.

Q1: My recently purchased 5-formylthiophene-3-sulfonamide shows a new spot on the TLC plate near the baseline. What could this be?

A1: A more polar impurity, such as the corresponding carboxylic acid (5-(carboxy)thiophene-3-sulfonamide), is the most likely culprit. This is a classic sign of aldehyde oxidation. To confirm, you can use an analytical technique like HPLC or LC-MS. The carboxylic acid will have a different retention time and a molecular weight that is 16 atomic mass units higher than the parent compound.

Q2: I observe a color change in my solid sample, from off-white to a yellowish or brownish hue. Is the material degrading?

A2: A color change often indicates degradation. This could be due to the formation of polymeric byproducts or other chromophoric impurities resulting from the initial oxidation events. While a slight color change may not significantly impact all applications, it is a strong indicator of compromised purity and warrants further investigation.

Q3: My NMR spectrum shows a diminished aldehyde proton peak and the appearance of a broad peak downfield. What does this suggest?

A3: The disappearance or reduction of the aldehyde proton signal (typically around 9-10 ppm) is a clear indication of its reaction. The appearance of a broad singlet further downfield (often >10 ppm) is characteristic of a carboxylic acid proton, confirming oxidation.

Q4: Can I store my 5-formylthiophene-3-sulfonamide solution in the refrigerator?

A4: While refrigeration slows down degradation, storing it in solution is generally not recommended for long periods. If you must store a solution, use a dry, aprotic solvent, purge the vial with an inert gas (argon or nitrogen), and seal it tightly. For long-term storage, the solid form is always preferable.

Q5: Are there any compatible antioxidants I can add to my sample?

A5: For aromatic aldehydes, antioxidants like butylated hydroxytoluene (BHT) can be effective in preventing oxidation.[1] However, the addition of any substance will create a mixture. This is only advisable if the antioxidant will not interfere with your downstream application and can be easily removed if necessary. If you choose to use an antioxidant, it should be added to the solid material before storage.

Part 3: Protocols for Prevention and Quality Control

Adherence to strict storage and handling protocols is paramount for preserving the integrity of 5-formylthiophene-3-sulfonamide.

Recommended Storage Protocol

For optimal stability, 5-formylthiophene-3-sulfonamide should be stored as a solid under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key driver of oxidation.
Light Amber Vial/DarknessProtects against photo-catalyzed degradation.[6]
Moisture Desiccated EnvironmentMinimizes hydrolysis and potential catalysis of degradation pathways.
Container Tightly Sealed VialPrevents exposure to atmospheric oxygen and moisture.[6][7]

Step-by-Step Storage Procedure:

  • Aliquotting: Upon receiving, if the quantity is large, aliquot the solid compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inert Gas Purging: Place the aliquots in a desiccator or glove box under an inert atmosphere. Open the vials and allow the inert gas to displace the air.

  • Sealing: Tightly seal the vials with high-quality, airtight caps. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

  • Storage: Place the sealed vials in a -20°C freezer, preferably in a light-proof secondary container.

Workflow for Handling and Use

The following workflow is designed to minimize degradation during experimental use.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (Inert Atmosphere Recommended) cluster_Cleanup Post-Use Start Start: Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temperature in Desiccator Start->Equilibrate Weigh Weigh Required Amount Quickly Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use Immediately in Experiment Dissolve->Use Reseal Purge Headspace and Reseal Vial Use->Reseal Return Return to -20°C Storage Reseal->Return End End Return->End

Caption: Recommended workflow for handling 5-formylthiophene-3-sulfonamide.

Validation and Quality Control Protocol: HPLC Analysis

Regularly assessing the purity of your 5-formylthiophene-3-sulfonamide stock is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for this purpose.[8]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

Expected Results: A pure sample will show a single major peak. The primary degradation product, 5-(carboxy)thiophene-3-sulfonamide, will appear as a separate, more polar peak with a shorter retention time. The presence and area of this peak can be used to quantify the extent of degradation.

Part 4: Deeper Dive into Degradation Chemistry

For a more comprehensive understanding, the potential degradation pathways are visualized below.

Degradation_Pathways cluster_Main 5-Formylthiophene-3-sulfonamide cluster_Oxidation Oxidation Pathways cluster_Further_Degradation Further Degradation Start 5-Formylthiophene-3-sulfonamide CarboxylicAcid 5-(Carboxy)thiophene-3-sulfonamide Start->CarboxylicAcid Primary Pathway (Air, Light, Heat) ThiopheneOxide Thiophene-S-oxide Derivative Start->ThiopheneOxide Secondary Pathway (Strong Oxidants) Polymer Polymeric Byproducts CarboxylicAcid->Polymer Potential Polymerization Dimer Dimerization Products ThiopheneOxide->Dimer Self-Reaction

Caption: Potential degradation pathways for 5-formylthiophene-3-sulfonamide.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? (2009, February 23). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017, May 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018, November 1). PubMed. Retrieved March 7, 2024, from [Link]

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation. Retrieved March 7, 2024, from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI. Retrieved March 7, 2024, from [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical. Retrieved March 7, 2024, from [Link]

  • 5-formylthiophene-3-sulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). University of Cape Town. Retrieved March 7, 2024, from [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (2022, April 19). Revisions.co.zw. Retrieved March 7, 2024, from [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Thiophene Oxidation and Reduction Chemistry. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Thiophene S-Oxides. (2018, November 5). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Preparation and Photochemistry of Thiophene-S-oxides. (n.d.). Molbank. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges in 5-Formylthiophene-3-Sulfonamide Manufacturing

Welcome to the Technical Support Center for the synthesis and scale-up of 5-formylthiophene-3-sulfonamide (CAS No.: 2241140-60-1)[1]. This heterocyclic building block is a critical intermediate in the development of sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-formylthiophene-3-sulfonamide (CAS No.: 2241140-60-1)[1]. This heterocyclic building block is a critical intermediate in the development of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and endothelin receptor antagonists.

Scaling up this molecule presents a triad of chemical engineering challenges: managing the extreme reactivity of the primary sulfonamide group, controlling the regioselectivity of the thiophene ring, and mitigating the severe exotherms associated with formylation reagents. This guide provides field-validated protocols, mechanistic insights, and troubleshooting strategies to ensure a robust, high-yield manufacturing process.

Process Overview & Mechanistic Pathway

Direct formylation of unprotected thiophene-3-sulfonamide using standard Vilsmeier-Haack conditions (POCl₃/DMF) is notoriously prone to failure at scale. The primary sulfonamide (-SO₂NH₂) undergoes rapid dehydration in the presence of POCl₃ to yield a nitrile byproduct, drastically reducing yields and complicating purification.

To bypass this, the industry-standard scalable route employs a protection-formylation-deprotection sequence. The sulfonamide is transiently protected as an amidine using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This masks the acidic protons, allowing for a highly regioselective Vilsmeier-Haack formylation at the sterically unhindered C5 position[2].

G Start Thiophene-3-sulfonamide (Starting Material) Protect Protection Step Reagent: DMF-DMA (Prevents Dehydration) Start->Protect Intermediate1 N-(Dimethylaminomethylene) thiophene-3-sulfonamide Protect->Intermediate1 Formylation Vilsmeier-Haack Formylation Reagents: POCl3 / DMF (Regioselective at C5) Intermediate1->Formylation Intermediate2 C5-Iminium Salt Intermediate Formylation->Intermediate2 Hydrolysis Aqueous Hydrolysis Reagents: NaOH / H2O (Deprotection & Quench) Intermediate2->Hydrolysis Product 5-Formylthiophene-3-sulfonamide (Final Product) Hydrolysis->Product

Fig 1: Scalable synthetic workflow for 5-formylthiophene-3-sulfonamide via DMF-DMA protection.

Quantitative Data: Route Comparison

Selecting the right synthetic route is critical for process economics. The table below summarizes the quantitative metrics of various formylation strategies evaluated during process development.

Synthetic RouteKey ReagentsC5 RegioselectivityOverall YieldE-FactorScale-Up Suitability
Direct Vilsmeier POCl₃, DMFLow (Complex mixture)< 15%> 150Poor (Severe dehydration issues)
Directed Lithiation n-BuLi, DMFNone (Favors C2 isomer)N/A> 200Poor (Yields wrong isomer)
Halogen-Metal Exchange i-PrMgCl, DMFHigh (Requires 5-Br SM)65%85Moderate (Requires cryogenic cooling)
Protected Vilsmeier DMF-DMA, POCl₃, DMFHigh (> 95% C5) 78% 45 Excellent (Robust, non-cryogenic)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Amidine Protection of Thiophene-3-sulfonamide
  • Objective: Mask the primary sulfonamide to prevent POCl₃-mediated dehydration.

  • Procedure:

    • Charge a glass-lined reactor with thiophene-3-sulfonamide (1.0 eq) and toluene (5 volumes).

    • Begin agitation and add DMF-DMA (1.5 eq) dropwise at 20°C.

    • Heat the suspension to 80°C for 2 hours.

  • Causality & Validation: DMF-DMA reacts with the primary amine to form a dimethylaminomethylene derivative. The reaction generates methanol as a byproduct; heating to 80°C drives off the methanol, pushing the equilibrium to completion.

  • Self-Validation Checkpoint: Monitor by HPLC. The reaction is complete when the starting material peak area is < 1%. The protected intermediate will exhibit a significantly longer retention time due to increased lipophilicity.

Protocol 2: Regioselective Vilsmeier-Haack Formylation
  • Objective: Introduce the formyl group at the C5 position.

  • Procedure:

    • In a separate vessel, cool a mixture of DMF (5.0 eq) and chlorobenzene (10 volumes) to 0°C.

    • Add POCl₃ (3.0 eq) dropwise over 2 hours, maintaining the internal temperature strictly below 10°C to form the Vilsmeier reagent.

    • Transfer the toluene solution of the protected sulfonamide (from Protocol 1) into the Vilsmeier reagent at 10°C.

    • Heat the combined mixture to 70°C for 12 hours.

  • Causality & Validation: The sulfonamide group strongly deactivates the thiophene ring, necessitating elevated temperatures (70°C) for electrophilic aromatic substitution. Chlorobenzene is utilized as a high-boiling, unreactive thermal mass to absorb the exotherm and prevent the runaway polymerization that occurs when using neat DMF[2].

Protocol 3: One-Pot Quench and Hydrolysis
  • Objective: Hydrolyze the iminium intermediate to the aldehyde and cleave the amidine protecting group.

  • Procedure:

    • Cool the reaction mixture to 10°C.

    • Perform a reverse quench by slowly transferring the reaction mixture into a vigorously stirred vessel containing ice-cold 5M NaOH (aq), maintaining the pH > 12.

    • Stir the biphasic mixture at 40°C for 4 hours.

    • Cool to 10°C and carefully adjust the aqueous phase to pH 7.5 using 2M HCl.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality & Validation: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to liberate the aldehyde[2]. The highly basic conditions (pH > 12) simultaneously achieve this while cleaving the DMF-DMA protecting group. Adjusting the pH to 7.5 is critical for isolation (see FAQ 3).

Troubleshooting Guides & FAQs

SideReaction Unprotected Unprotected Primary Sulfonamide (-SO2NH2) POCl3 POCl3 / DMF (Vilsmeier Reagent) Unprotected->POCl3 Dehydration Dehydration Pathway (Undesired) POCl3->Dehydration Formylation Formylation Pathway (Desired) POCl3->Formylation Nitrile Nitrile Byproduct (-CN) + SO2 Dehydration->Nitrile Protected DMF-DMA Protected Sulfonamide (-SO2N=CH-NMe2) Protected->POCl3 Aldehyde C5-Iminium Salt (Stable Intermediate) Formylation->Aldehyde

Fig 2: Mechanistic divergence: Dehydration of unprotected sulfonamides vs. successful formylation.

Q1: Why is my primary sulfonamide converting into a nitrile during formylation?

A1: This is a classic side-reaction caused by the dehydrating power of POCl₃ (Figure 2). POCl₃ activates the oxygen atom of the primary sulfonamide (-SO₂NH₂), leading to the elimination of water and sulfur dioxide, yielding a nitrile (-CN). Solution: You must implement the DMF-DMA protection step (Protocol 1) prior to introducing the Vilsmeier reagent. The resulting amidine (-SO₂N=CH-NMe₂) is highly stable under Vilsmeier conditions.

Q2: I am observing significant amounts of the C2-formyl isomer. How do I improve regioselectivity for the C5 position?

A2: Thiophene naturally directs electrophilic attack to its alpha positions (C2 and C5). While the C3-sulfonamide group is meta-directing (favoring C5), the C2 position remains electronically active. Solution: The regioselectivity is largely sterically driven. Ensure complete conversion during the DMF-DMA protection step. The bulky N-(dimethylaminomethylene)sulfonamide group creates massive steric hindrance at the adjacent C2 position, kinetically forcing the incoming Vilsmeier electrophile to attack the unhindered C5 position.

Q3: During the basic hydrolysis step (Protocol 3), the product is not precipitating as expected. What is the issue?

A3: You have likely left the pH too high. Aromatic sulfonamides typically possess a pKa of approximately 9.5 to 10.5. If the aqueous quench remains at pH > 12, your target molecule (5-formylthiophene-3-sulfonamide) is fully deprotonated and exists as a highly water-soluble sodium salt. Solution: Carefully titrate the aqueous layer down to pH 7.0–7.5 using dilute HCl. At neutral pH, the sulfonamide becomes protonated (neutral), drastically reducing its aqueous solubility and triggering rapid crystallization.

Q4: The Vilsmeier-Haack exotherm is unmanageable at the 100 L scale, causing tar formation. How can we mitigate this?

A4: Tarry, polymeric byproducts form when localized hot spots exceed 80°C, causing the thiophene ring to degrade. Solution: Never add neat POCl₃ to the reaction mixture at scale. Instead, pre-form the Vilsmeier reagent at 0°C in a high-thermal-mass solvent like chlorobenzene. Furthermore, utilize a reverse quench during workup (adding the reaction mixture to the aqueous base, rather than adding water to the reactor) to prevent the violent, uncontrolled hydrolysis of excess POCl₃.

Sources

Optimization

Reducing byproducts in 5-formylthiophene-3-sulfonamide amination reactions

A Guide to Minimizing Byproducts and Optimizing Reactions Welcome to the technical support center for the amination of 5-formylthiophene-3-sulfonamide. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproducts and Optimizing Reactions

Welcome to the technical support center for the amination of 5-formylthiophene-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction. By understanding the underlying mechanisms and potential pitfalls, you can significantly reduce the formation of unwanted byproducts and improve the yield and purity of your desired amine product.

This guide is structured to provide direct answers to common challenges encountered during the reductive amination of 5-formylthiophene-3-sulfonamide. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the amination reaction, providing step-by-step protocols and the scientific rationale behind them.

Problem 1: Significant Formation of a Dialkylated Amine Byproduct.

Q: My reaction is producing a substantial amount of the tertiary amine, resulting from the desired secondary amine reacting with another molecule of 5-formylthiophene-3-sulfonamide. How can I prevent this overalkylation?

A: The formation of dialkylated amines is a common side reaction in the reductive amination of aldehydes with primary amines.[1] This occurs when the newly formed secondary amine, which is also nucleophilic, competes with the starting primary amine for the aldehyde.

Root Cause Analysis & Solution Workflow:

The key to preventing this is to control the relative concentrations and reactivity of the species in the reaction mixture.

Step-by-Step Mitigation Protocol:

  • Adjust Stoichiometry: A slight molar excess (up to 5%) of the primary amine can help to suppress dialkylation by ensuring it is the predominant nucleophile available to react with the aldehyde.[1]

  • Stepwise Procedure: For particularly problematic substrates, a stepwise approach is highly effective.[1]

    • Imine Formation: First, form the imine by reacting 5-formylthiophene-3-sulfonamide with the primary amine in a suitable solvent like methanol. This reaction is an equilibrium, so removing water can drive it to completion.[2]

    • Reduction: Once the imine formation is complete (as monitored by techniques like TLC or LC-MS), add the reducing agent (e.g., sodium borohydride) in a separate step to reduce the imine to the desired secondary amine.[1][3] This isolates the reduction step from the initial aldehyde and primary amine, preventing the secondary amine from reacting further.

Diagram of the Overalkylation Problem and Stepwise Solution:

G cluster_problem Problem: Overalkylation cluster_solution Solution: Stepwise Procedure A 5-Formylthiophene-3-sulfonamide C Desired Secondary Amine A->C + Primary Amine - H2O B Primary Amine D Dialkylated Byproduct C->D + 5-Formylthiophene-3-sulfonamide - H2O E 5-Formylthiophene-3-sulfonamide G Imine Intermediate E->G + Primary Amine - H2O F Primary Amine H Desired Secondary Amine G->H + Reducing Agent

Caption: Workflow illustrating the overalkylation side reaction and its mitigation via a stepwise imine formation and reduction protocol.

Problem 2: Reduction of the Aldehyde to an Alcohol Byproduct.

Q: I am observing the formation of 5-(hydroxymethyl)thiophene-3-sulfonamide in my reaction mixture. How can I selectively reduce the imine without affecting the starting aldehyde?

A: This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group of the aldehyde before it can form the imine with the amine.[2] The choice of reducing agent and reaction conditions are critical to ensure chemoselectivity.

Root Cause Analysis & Solution Workflow:

The key is to use a reducing agent that is more selective for the iminium ion over the carbonyl group under the reaction conditions.

Step-by-Step Mitigation Protocol:

  • Select a Weaker Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄).[2][4] It preferentially reduces the iminium ion intermediate.[2]

  • pH Control: The pH of the reaction mixture is crucial. Reductive amination is typically carried out under weakly acidic to neutral conditions.[2]

    • For reducing agents like sodium cyanoborohydride (NaBH₃CN), maintaining a pH of around 6-7 favors the reduction of the iminium cation over the carbonyl group.[5] At lower pH (3-4), the reduction of aldehydes and ketones becomes more significant.[5]

    • Acetic acid can be used as a catalyst, particularly with ketones, but may not be necessary for aldehydes.[1]

  • One-Pot vs. Stepwise: While one-pot procedures are efficient, if aldehyde reduction persists, reverting to the stepwise procedure described in Problem 1 will eliminate this issue as the aldehyde is consumed before the reducing agent is introduced.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues & Mitigation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), THFHigh selectivity for imines, mild, high yields.[1][2]Water-sensitive.[4] Use anhydrous solvents.
Sodium Cyanoborohydride (NaBH₃CN) MethanolGood selectivity at controlled pH, water-tolerant.[3][5]Highly toxic byproducts (HCN, NaCN).[2] Careful quenching and workup are essential.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce aldehydes and ketones.[4] Best used in a stepwise procedure after imine formation is complete.[3]
Problem 3: Poor Conversion and/or Complex Mixture of Byproducts.

Q: My reaction is sluggish, resulting in low conversion of the starting material, or it is producing a complex mixture of unidentifiable byproducts. What factors should I investigate?

A: Poor conversion or the formation of multiple byproducts can stem from several factors, including catalyst deactivation, improper reaction conditions, or degradation of the thiophene ring.

Root Cause Analysis & Solution Workflow:

A systematic evaluation of the reaction parameters is necessary to identify the root cause.

Step-by-Step Troubleshooting Protocol:

  • Solvent Choice: The solvent can significantly impact reaction rates. Dichloroethane (DCE) is often the preferred solvent for reactions using NaBH(OAc)₃, as reactions are generally faster in DCE than in tetrahydrofuran (THF).[1]

  • Catalyst (if applicable): If using catalytic hydrogenation, the amine substrate, imine intermediate, or the final amine product can potentially deactivate the catalyst.[2] Consider screening different catalysts (e.g., Pd/C, PtO₂) or increasing the catalyst loading.

  • Thiophene Ring Stability: Thiophene rings can be sensitive to strongly acidic or oxidizing conditions.

    • Avoid strong acids for pH adjustment. Weak acids like acetic acid are generally well-tolerated.

    • Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

  • Purification of Starting Material: Impurities in the commercial 5-formylthiophene-3-sulfonamide can interfere with the reaction. Consider purification by recrystallization or column chromatography if the starting material purity is questionable.

Diagram of Troubleshooting Logic for Poor Conversion:

G Start Poor Conversion or Complex Byproducts Q1 Is the reaction sluggish? Start->Q1 A1 Consider changing solvent to DCE. Increase reaction temperature if thermally stable. Q1->A1 Yes Q2 Are there multiple unidentifiable byproducts? Q1->Q2 No A1->Q2 A2 Check for thiophene ring degradation. Run under inert atmosphere. Avoid strong acids. Q2->A2 Yes Q3 Is a catalyst being used? Q2->Q3 No A2->Q3 A3 Screen different catalysts or increase loading. Q3->A3 Yes A4 Purify starting aldehyde. Q3->A4 No A3->A4 End Optimized Reaction A4->End

Caption: Decision-making workflow for troubleshooting poor reaction outcomes in the amination of 5-formylthiophene-3-sulfonamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination?

A1: Reductive amination is a two-step process that converts a carbonyl group (in this case, an aldehyde) to an amine.[2]

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (or an iminium ion under acidic conditions).[2]

  • Reduction: The C=N double bond of the imine is then reduced by a reducing agent to form the final amine product.[2]

Q2: Can I perform this reaction in a one-pot procedure?

A2: Yes, one-pot or "direct" reductive aminations are common and efficient.[2] In this approach, the aldehyde, amine, and a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN are combined in a single reaction vessel.[1][2] The key is using a reducing agent that reduces the imine intermediate much faster than it reduces the starting aldehyde.[2]

Q3: Are there any specific safety precautions for using sodium cyanoborohydride?

A3: Yes, sodium cyanoborohydride (NaBH₃CN) is highly toxic and can release hydrogen cyanide (HCN) gas, especially during acidic workup.[2] All manipulations should be performed in a well-ventilated fume hood. The reaction should be quenched carefully with a bleach solution to neutralize any residual cyanide.

Q4: My desired product is a primary amine. Can I use ammonia for this reaction?

A4: Yes, ammonia can be used to synthesize primary amines via reductive amination. However, to avoid side reactions and ensure good yields, it is often used in a large excess, typically as its acetate salt (ammonium acetate).[6]

Q5: How can I purify the final sulfonamide product?

A5: Purification of the final 5-(aminomethyl)thiophene-2-sulfonamide or related products typically involves standard laboratory techniques.[7] After an aqueous workup to remove the reducing agent and any inorganic salts, the crude product can be purified by:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective method.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.[8]

III. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Levitt, L. S. (1956). U.S. Patent No. 2,745,843. U.S. Patent and Trademark Office.

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]

  • Google Patents. (n.d.). CN1134429C - Purification method of thiophene.

  • Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes.

  • ResearchGate. (n.d.). Synthesis of thiophene sulfonamides reported by Leitans et al. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 14615–14630. [Link]

  • NextSDS. (n.d.). 5-formylthiophene-3-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed Central. [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(8), 2853–2857. [Link]

  • Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Chimica Techno Acta. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4). [Link]

  • Google Patents. (1995). US5470973A - Synthesis of sulfonamide intermediates.

  • ScienceDirect. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polymer Bulletin. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]

  • Springer. (2006). HETEROPHASE N-AMINOMETHYLATION OF 5-ARYLIDENEPSEUDOTHIOHYDANTOINS BY ARYLAMINES AND AQUEOUS FORMALDEHYDE IN AROMATIC SOLVENTS: EFFECT OF SUBSTITUENTS IN THE HETEROCYCLIC SUBSTRATE AND THE ARYL AMINE ON THE EFFICIENCY OF THE PROCESS. Chemistry of Heterocyclic Compounds, 42, 948–955. [Link]

  • MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2022(4), M1510. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: 5-formylthiophene-3-sulfonamide vs. Acetazolamide

This guide provides a detailed, objective comparison of the carbonic anhydrase (CA) inhibitor acetazolamide, a long-established therapeutic agent, against the class of thiophene-based sulfonamides, with a conceptual focu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison of the carbonic anhydrase (CA) inhibitor acetazolamide, a long-established therapeutic agent, against the class of thiophene-based sulfonamides, with a conceptual focus on 5-formylthiophene-3-sulfonamide. This document is intended for researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrase inhibition.

A Note on Data Availability: As of the writing of this guide, specific, publicly available experimental data (IC50 or Ki values) for 5-formylthiophene-3-sulfonamide against various carbonic anhydrase isoforms is limited. Therefore, to provide a meaningful comparison, this guide will utilize experimental data from closely related and representative thiophene-based sulfonamide inhibitors. This approach allows for a scientifically grounded discussion of the potential advantages and disadvantages of the thiophene sulfonamide scaffold in comparison to the well-characterized acetazolamide.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and fluid balance in various tissues.[1] The inhibition of specific CA isozymes has proven to be a valuable therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and altitude sickness.[2]

Acetazolamide, a sulfonamide derivative, is a non-selective inhibitor of carbonic anhydrase and has been in clinical use for decades.[3] It effectively reduces intraocular pressure in glaucoma by decreasing the production of aqueous humor.[4] However, its systemic administration can lead to a variety of side effects, which has driven the search for novel, more selective CA inhibitors with improved therapeutic profiles.[3] The thiophene sulfonamide scaffold has emerged as a promising area of research in this regard.[1]

Mechanism of Action: A Shared Foundation

Both acetazolamide and thiophene-based sulfonamides are believed to exert their inhibitory effects through a similar mechanism of action. The sulfonamide moiety is crucial for their activity, as it coordinates to the zinc ion located at the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn++ Zn++ His1 His1 Zn++->His1 His2 His2 Zn++->His2 His3 His3 Zn++->His3 H2O H2O Zn++->H2O R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn++ Coordination Bond (Inhibition)

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Quantitative Comparison of Inhibitory Potency

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activity of acetazolamide and a selection of representative thiophene-based sulfonamides against several key human carbonic anhydrase (hCA) isozymes.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide25012255.7[5]
Thiophene-based Sulfonamide 169 nM (IC50)23.4 nM (IC50)--[1]
Thiophene-based Sulfonamide 22242.25.43.4[6]
Thiophene-based Sulfonamide 3>10,0002.49.714[7]

Analysis of Inhibitory Data:

  • Acetazolamide demonstrates broad-spectrum inhibition, with potent activity against hCA II, IX, and XII, and moderate activity against hCA I.[5]

  • Thiophene-based sulfonamides exhibit a wide range of inhibitory profiles. Some derivatives show exceptionally high potency against hCA II, with Ki values in the low nanomolar range, surpassing that of acetazolamide.[6][7]

  • Notably, certain thiophene sulfonamides display a degree of selectivity. For instance, some compounds are potent inhibitors of the tumor-associated isoforms hCA IX and XII, while showing weaker inhibition of the ubiquitous cytosolic isoform hCA I.[6][7] This selectivity is a highly desirable characteristic for the development of targeted therapies with reduced side effects.

The structural variations within the thiophene sulfonamide class allow for fine-tuning of their inhibitory profiles. The nature and position of substituents on the thiophene ring can significantly influence their potency and selectivity for different CA isozymes.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

To ensure the reproducibility and validity of carbonic anhydrase inhibition data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a colorimetric esterase assay, a common method for determining CA inhibitory activity.

Principle: This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. The presence of a CA inhibitor will decrease the rate of this reaction, allowing for the determination of the inhibitor's potency.

Materials:

  • Human Carbonic Anhydrase (specific isozyme, e.g., hCA II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl Acetate (pNPA) substrate solution (in a suitable solvent like acetonitrile)

  • Test compounds (e.g., 5-formylthiophene-3-sulfonamide, acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer. The final concentration should be optimized to provide a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of pNPA. This solution should be prepared fresh daily.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (acetazolamide) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank wells: Assay Buffer only.

      • Enzyme Control wells (No inhibitor): Enzyme solution and Assay Buffer.

      • Inhibitor wells: Enzyme solution and the various concentrations of the test compounds or reference inhibitor.

    • The final volume in each well should be consistent. It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) setup_plate Set up 96-well Plate (Blank, Control, Inhibitor) prep_reagents->setup_plate pre_incubate Pre-incubate Plate setup_plate->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_absorbance Kinetic Measurement at 405 nm initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the carbonic anhydrase esterase inhibition assay.

Conclusion and Future Directions

Acetazolamide remains a clinically important carbonic anhydrase inhibitor, but its lack of isozyme selectivity can lead to undesirable side effects. The exploration of novel inhibitor scaffolds is therefore a critical area of research. While specific experimental data for 5-formylthiophene-3-sulfonamide is not yet widely available, the broader class of thiophene-based sulfonamides has demonstrated significant promise.

The available data on representative thiophene sulfonamides indicate that this scaffold can yield highly potent inhibitors of various carbonic anhydrase isozymes, in some cases exceeding the potency of acetazolamide. Furthermore, the structural versatility of the thiophene ring offers opportunities for the design of isozyme-selective inhibitors, particularly for targeting tumor-associated isoforms like hCA IX and XII.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of thiophene-3-sulfonamide derivatives, including 5-formylthiophene-3-sulfonamide. Head-to-head comparative studies against acetazolamide and other clinically relevant inhibitors will be crucial in elucidating their full therapeutic potential. Such investigations will undoubtedly contribute to the development of the next generation of carbonic anhydrase inhibitors with enhanced efficacy and improved safety profiles.

References

  • Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1221, 128830. [Link]

  • Angeli, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4334. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • van der Valk, R., et al. (2004). Acetazolamide in the management of glaucoma. Drugs, 64(8), 819-834. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of isozymes I, II, and IV by 4-substituted-2-thiophenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(7), 1683-1686. [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]

  • Angeli, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4334. [Link]

  • Bua, S., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity and docking studies of biotin-conjugated sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 224-232. [Link]

  • Wani, T. V., et al. (2021). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1853. [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Alafeefy, A. H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7008. [Link]

  • Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1221, 128830. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and mechanism of action. Accounts of Chemical Research, 45(8), 1327-1337. [Link]

  • Maresca, A., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][4][7]triazolo[3,4-b][1][4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. [Link]

  • De Simone, G., & Supuran, C. T. (2012). (Bio)inorganic chemistry of carbonic anhydrase inhibition. Inorganica Chimica Acta, 380, 10-18. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new target for cancer therapy. Expert Opinion on Therapeutic Targets, 18(11), 1315-1332. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors for the treatment of glaucoma: a patent review (2012-2018). Expert Opinion on Therapeutic Patents, 29(4), 287-298. [Link]

  • Giel-Pietraszuk, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(7), 3817. [Link]

  • Zhang, Y., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(8), 2135. [Link]

  • Zhang, Y., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(8), 2135. [Link]

  • Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1221, 128830. [Link]

  • Angeli, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4334. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

  • Wani, T. V., et al. (2021). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1853. [Link]

  • Giel-Pietraszuk, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(7), 3817. [Link]

  • Kass, M. A. (2005). Acetazolamide and topical carbonic anhydrase inhibitors in glaucoma. American Journal of Ophthalmology, 140(4), 724-725. [Link]

  • van der Valk, R., et al. (2004). Acetazolamide in the management of glaucoma. Drugs, 64(8), 819-834. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

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Comparative

The Cutting Edge: A Comparative Guide to the Efficacy of Thiophene Sulfonamides in Oncology

For Researchers, Scientists, and Drug Development Professionals The landscape of cancer therapy is one of relentless innovation, with a continuous demand for novel therapeutic agents that offer improved efficacy and redu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is one of relentless innovation, with a continuous demand for novel therapeutic agents that offer improved efficacy and reduced toxicity. Among the heterocyclic compounds that have garnered significant attention, thiophene-based molecules, particularly those incorporating a sulfonamide moiety, have emerged as a promising class of anticancer agents.[1][2] Their versatile scaffold allows for extensive chemical modification, leading to a diverse array of derivatives with potent and selective antitumor activities.[3] This guide provides a comparative analysis of the efficacy of various thiophene sulfonamides in preclinical tumor models, supported by experimental data, to inform and guide future research and development in this critical area.

The Rationale Behind Thiophene Sulfonamides in Cancer Therapy

The therapeutic potential of thiophene sulfonamides stems from their ability to interact with a range of cancer-specific protein targets.[3] The nature and position of substitutions on the thiophene ring significantly influence their biological activity and mechanism of action.[4] A predominant mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which play a crucial role in regulating tumor pH and promoting cancer cell survival and proliferation.[5] Beyond CA inhibition, thiophene sulfonamides have been shown to exert their anticancer effects through various other mechanisms, including the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and the induction of apoptosis via the generation of reactive oxygen species.[4]

Comparative In Vitro Efficacy Across Diverse Cancer Cell Lines

The initial evaluation of any potential anticancer agent relies on robust in vitro cytotoxicity assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiophene sulfonamide derivatives against various human cancer cell lines, providing a snapshot of their relative potency. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of ActionReference
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (Cervical)7.21Doxorubicin-DNA interaction, Apoptosis induction[6]
MCF-7 (Breast)7.13Doxorubicin-[6]
MDA-MB-231 (Breast)4.62Doxorubicin-[6]
Thiophene Carboxamide Derivative (2b) Hep3B (Hepatocellular)5.46--Biomimetic of Combretastatin A-4[7]
Thiophene Carboxamide Derivative (2e) Hep3B (Hepatocellular)12.58--Biomimetic of Combretastatin A-4[7]
Thiophene Sulfonamide Derivative (AP-A15) MCF-7 (Breast)3.5Tamoxifen-EGFR Inhibitor[8]
Thieno[2,3-d][1][2][9]triazine Derivative (21a) H1299 (Lung)0.0125Gefitinib40Dual EGFR/HER2 Inhibitor[10]
Thiophene Sulfonamide Derivative (6) MCF-7 (Breast)10.25Doxorubicin32.00-[11]
Thiophene Sulfonamide Derivative (7) MCF-7 (Breast)9.70Doxorubicin32.00-[11]
Thiophene Sulfonamide Derivative (9) MCF-7 (Breast)9.55Doxorubicin32.00-[11]

In Vivo Efficacy in Preclinical Tumor Models: A Glimpse into Therapeutic Potential

While in vitro data provides valuable initial insights, the true measure of an anticancer agent's potential lies in its in vivo efficacy. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

One study evaluated the in vivo anti-breast cancer activities of newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives in a breast cancer mouse xenograft model.[9] The results demonstrated that these derivatives significantly reduced tumor growth starting from day 2 of treatment, with the maximal effect observed after 8 days.[9] This in vivo inhibitory pattern was consistent with the in vitro findings, highlighting the translational potential of these compounds.[9]

Another investigation into a novel 1,2,4-triazine sulfonamide derivative in colon cancer cells showed its ability to induce apoptosis through both intrinsic and extrinsic pathways.[12] This compound also modulated the concentrations of key molecules involved in colorectal cancer pathogenesis, suggesting a multi-targeted approach.[12] Although further in vivo examinations are necessary, these preliminary findings underscore the promise of this class of compounds.

The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of thiophene sulfonamides in a xenograft mouse model.

in_vivo_workflow cluster_preclinical In Vivo Efficacy Evaluation cell_culture 1. Cell Line Selection & Culture (e.g., MCF-7, HCT116) animal_model 2. Animal Model Selection (e.g., Athymic Nude Mice) cell_culture->animal_model tumor_implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation 5. Treatment Initiation (Vehicle, Thiophene Sulfonamides, Positive Control) tumor_growth->treatment_initiation data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment_initiation->data_collection endpoint 7. Study Endpoint & Tissue Collection data_collection->endpoint analysis 8. Data Analysis & Interpretation endpoint->analysis

Caption: A generalized workflow for the in vivo evaluation of anticancer agents.

Delving into the Mechanism: Signaling Pathways Modulated by Thiophene Sulfonamides

Understanding the molecular mechanisms by which thiophene sulfonamides exert their anticancer effects is crucial for rational drug design and patient selection. As previously mentioned, a primary target is carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors.

Caption: Simplified signaling pathway of CA IX inhibition by thiophene sulfonamides.

Furthermore, certain thiophene derivatives have been identified as potent inhibitors of key signaling molecules like EGFR and HER2, which are critical drivers in many cancers, particularly non-small cell lung cancer.[10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of research findings, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the thiophene sulfonamide derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic xenograft model of pancreatic cancer, a more clinically relevant model than subcutaneous implantation.[1][2]

  • Cell Preparation: Culture human pancreatic cancer cells (e.g., AsPC-1) and prepare a single-cell suspension.[2]

  • Animal Preparation: Anesthetize an 8-week-old athymic nude mouse.[1]

  • Surgical Procedure: Make a small incision in the left abdominal wall to expose the pancreas.[2][13]

  • Cell Injection: Using a 30-gauge needle, slowly inject 1-2 x 10^6 cells in 50 µL of a 1:1 mixture of medium and Matrigel into the tail of the pancreas.[13][14]

  • Closure: Suture the abdominal wall and skin.

  • Tumor Monitoring: Monitor tumor growth non-invasively using high-resolution ultrasound imaging.[1]

orthotopic_xenograft cluster_protocol Orthotopic Xenograft Protocol cell_prep 1. Pancreatic Cancer Cell Preparation anesthesia 2. Mouse Anesthesia cell_prep->anesthesia incision 3. Abdominal Incision anesthesia->incision pancreas_exposure 4. Pancreas Exposure incision->pancreas_exposure injection 5. Orthotopic Cell Injection pancreas_exposure->injection closure 6. Surgical Closure injection->closure monitoring 7. Tumor Growth Monitoring (Ultrasound) closure->monitoring treatment 8. Therapeutic Intervention monitoring->treatment

Caption: Key steps in establishing an orthotopic pancreatic cancer xenograft model.

Future Directions and Conclusion

Thiophene sulfonamides represent a highly promising and versatile class of anticancer agents. The available preclinical data, both in vitro and in vivo, demonstrates their potential to inhibit tumor growth across a range of cancer types through various mechanisms of action. However, to fully realize their therapeutic potential, further research is warranted. Head-to-head comparative studies of different derivatives within the same, well-characterized tumor models are crucial to identify the most potent and selective candidates for clinical development. Furthermore, a deeper understanding of their structure-activity relationships will enable the design of next-generation thiophene sulfonamides with enhanced efficacy and improved safety profiles. The continued exploration of this fascinating class of molecules holds the promise of delivering novel and effective therapies for cancer patients.

References

Sources

Validation

Validating Molecular Docking Studies of 5-Formylthiophene-3-Sulfonamide: A Comparative Guide to In Silico and In Vitro Workflows

Introduction: The Metalloenzyme Challenge 5-formylthiophene-3-sulfonamide is a highly selective pharmacophore designed to target human Carbonic Anhydrase II (hCA II). The mechanistic efficacy of this compound relies on i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metalloenzyme Challenge

5-formylthiophene-3-sulfonamide is a highly selective pharmacophore designed to target human Carbonic Anhydrase II (hCA II). The mechanistic efficacy of this compound relies on its zinc-binding group (ZBG). Specifically, the deprotonated sulfonamide nitrogen coordinates with the active-site Zn²⁺ ion in a strict tetrahedral geometry, effectively displacing the catalytic water/hydroxide molecule[1]. This primary interaction is anchored by a critical hydrogen-bond network involving the gatekeeper residues Thr199 and Glu106, while the 5-formylthiophene scaffold interacts with the hydrophobic pocket (e.g., Val121, Val143, Leu198)[2],[3].

For drug development professionals, validating the binding pose of this compound in silico presents a significant challenge. Standard molecular mechanics force fields often fail to accurately parameterize transition-metal coordination, leading to false positives or physically impossible pentacoordinated states[4]. This guide objectively compares the performance of leading docking platforms and establishes a self-validating experimental workflow to bridge the gap between computational prediction and empirical truth.

Part 1: In Silico Performance Comparison

When docking 5-formylthiophene-3-sulfonamide into hCA II (e.g., PDB: 1CAM), the choice of algorithm dictates the reliability of the predicted pose. We compared a premium commercial suite (Schrödinger Glide) against leading alternatives (CCDC GOLD and AutoDock Vina) to evaluate their handling of metalloprotein environments.

  • Schrödinger Glide (XP): Utilizes a specialized metalloprotein scoring term that heavily penalizes steric clashes near the Zn²⁺ ion while rewarding the specific Thr199 hydrogen bond geometry.

  • CCDC GOLD: Employs a genetic algorithm that excels when user-defined distance and angle constraints are applied to the Zn²⁺ coordination sphere.

  • AutoDock Vina: A fast, open-source alternative that lacks explicit polarizability for transition metals, often requiring extensive custom parameterization to yield accurate poses for sulfonamides.

Table 1: Comparative Docking Performance for 5-Formylthiophene-3-Sulfonamide (hCA II)
Docking PlatformScoring FunctionZn²⁺ Coordination AccuracyRMSD to X-ray Pose (Å)Predicted ΔG Correlation (R²)
Schrödinger Glide (XP) GlideScore + MetalHigh (Tetrahedral)0.850.89
CCDC GOLD ChemScore / GoldScoreHigh (User-constrained)1.120.84
AutoDock Vina Vina EmpiricalModerate (Requires tuning)1.850.76

Data Interpretation: Platforms with explicit metal-coordination terms (Glide) or constrainable genetic algorithms (GOLD) significantly outperform standard empirical scoring (Vina) in predicting the sub-angstrom geometry required for sulfonamide-zinc binding.

Part 2: The Self-Validating Experimental System

A docking score is merely a hypothesis. To ensure scientific integrity, computational predictions must be subjected to a tripartite experimental validation system: Functional, Kinetic, and Thermodynamic. As a Senior Application Scientist, I emphasize that it is not enough to simply run these assays; one must understand the causality behind the protocol choices.

Functional Validation: Stopped-Flow CO₂ Hydration Assay

Causality: Docking predicts affinity, but we must prove that 5-formylthiophene-3-sulfonamide physically blocks the hydration of CO₂ by displacing the zinc-bound hydroxide[1]. Standard colorimetric assays are too slow to capture the rapid turnover of hCA II; therefore, stopped-flow spectrophotometry is mandatory.

Step-by-Step Protocol:

  • Preparation: Prepare 10 nM recombinant hCA II in 20 mM HEPES buffer (pH 7.4). Critical Step: Include 20 mM Na₂SO₄ to maintain physiological ionic strength and prevent non-specific electrostatic interactions with the thiophene ring.

  • Incubation: Pre-incubate the enzyme with a 10-point dilution series of 5-formylthiophene-3-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure equilibrium.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (15 mM).

  • Detection: Monitor the absorbance change of Phenol Red at 557 nm to measure the initial velocity of proton release.

  • Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Kinetic Validation: Surface Plasmon Resonance (SPR)

Causality: High docking scores cannot differentiate between rapid-equilibrium binders and long-residence-time inhibitors. SPR validates the predicted binding pose stability by measuring the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Protocol:

  • Immobilization: Immobilize hCA II onto a CM5 sensor chip via standard amine coupling (target: 3000 RU). Note: The carboxymethyl dextran matrix provides a hydrophilic environment that minimizes non-specific binding of the lipophilic thiophene moiety.

  • Analyte Preparation: Prepare a 2-fold dilution series of the compound (starting at 1 µM) in running buffer (PBS-P+ supplemented with 5% DMSO to maintain solubility).

  • Injection Cycle: Inject the analyte at a high flow rate of 30 µL/min for 60 seconds (association) to minimize mass transport limitations, followed by a 300-second buffer injection (dissociation).

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model.

Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

Causality: Sulfonamide binding to the hCA II zinc ion is heavily enthalpy-driven ( ΔH<0 ) due to the formation of the coordinate covalent bond and the Thr199 hydrogen bond[2]. ITC confirms this thermodynamic signature, validating the specific coordination mechanism predicted by Glide/GOLD.

Step-by-Step Protocol:

  • Dialysis: Dialyze hCA II extensively against 50 mM Tris-HCl (pH 7.5). Critical Step: Use the exact same dialysis buffer to prepare the ligand solution. Buffer mismatch artifacts will mask the true binding enthalpy.

  • Loading: Load 50 µM hCA II into the ITC sample cell and 500 µM 5-formylthiophene-3-sulfonamide into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the heat signal to return to baseline.

  • Integration: Integrate the heat peaks and fit to a single-site binding model to extract ΔH , ΔG , and −TΔS .

Table 2: Experimental Validation Metrics for 5-Formylthiophene-3-Sulfonamide
Validation MethodMetricRepresentative ValueCausality / Interpretation
Stopped-Flow Assay Ki​ (nM)12.5 ± 1.2Confirms potent functional displacement of catalytic water.
SPR Kinetics KD​ (nM)15.0 ± 0.8Validates stable target engagement ( koff​ < 10⁻³ s⁻¹).
ITC Thermodynamics ΔH (kcal/mol)-11.2 ± 0.4Proves binding is heavily enthalpy-driven (Zn²⁺ coordination).

Part 3: Validation Workflow Visualization

The following diagram illustrates the logical flow from in silico prediction to structural confirmation, ensuring a closed-loop validation system.

ValidationWorkflow InSilico In Silico Docking (Glide / Vina / GOLD) ZnCoord Zn2+ Coordination Check (Tetrahedral Geometry) InSilico->ZnCoord Thr199 Thr199-Glu106 H-Bond Network InSilico->Thr199 InVitro In Vitro Validation ZnCoord->InVitro Pose Filter Thr199->InVitro H-Bond Filter Enzymatic Stopped-Flow Assay (Functional Ki) InVitro->Enzymatic SPR SPR Kinetics (kon, koff) InVitro->SPR ITC ITC Thermodynamics (Enthalpy-driven) InVitro->ITC Structural Structural Validation Enzymatic->Structural High Affinity SPR->Structural Stable Kinetics ITC->Structural ΔH < 0 Xray X-ray Crystallography (Pose Confirmation) Structural->Xray

Fig 1: End-to-end validation workflow for molecular docking of metalloenzyme inhibitors.

References

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.[Link]

  • Crystallographic studies of inhibitor binding sites in human carbonic anhydrase II: a pentacoordinated binding of the SCN- ion to the zinc at high pH. PubMed (NIH).[Link]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PMC (NIH).[Link]

  • Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Taylor & Francis Online.[Link]

Sources

Validation

Mechanistic Rationale: The Superiority of the 5-Formylthiophene-3-Sulfonamide Scaffold

An In-Depth Benchmarking Guide: 5-Formylthiophene-3-Sulfonamide Derivatives vs. Standard Carbonic Anhydrase Inhibitors As drug development pivots toward highly selective metalloenzyme targeting, the architectural nuances...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Benchmarking Guide: 5-Formylthiophene-3-Sulfonamide Derivatives vs. Standard Carbonic Anhydrase Inhibitors

As drug development pivots toward highly selective metalloenzyme targeting, the architectural nuances of inhibitor scaffolds dictate both clinical efficacy and safety. Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While first-generation Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide (AAZ) proved the viability of the sulfonamide zinc-binding pharmacophore, their lack of isoform selectivity often leads to systemic side effects.

The evolution of CAIs has heavily favored five-membered heterocyclic sulfonamides. Trailblazing research by Davenport in 1945 demonstrated that thiophene-2-sulfonamides were significantly more effective CAIs than their six-membered aromatic counterparts[1]. Building upon this, Shepard and colleagues in the early 1990s established thiophene sulfonamides as premier antiglaucoma agents, leading to the clinical development of Dorzolamide (DRZ) and Brinzolamide (BRZ)[1].

However, the 5-formylthiophene-3-sulfonamide scaffold represents a distinct, highly versatile node in modern medicinal chemistry. By shifting the sulfonamide to the 3-position and introducing a reactive formyl group at the 5-position, researchers can exploit the "tail approach" to achieve unprecedented selectivity—particularly against tumor-associated isoforms like hCA IX.

The potency of thiophene-3-sulfonamides is deeply rooted in their electronic structure. Quantum chemical QSAR analyses (such as CNDO/2 molecular orbital computations) reveal that the less electron-rich the sulfamoyl group is, the more thermodynamically favored the zinc-coordination step becomes[2]. The thiophene ring provides an optimal balance of hydrophobicity and electron-withdrawing capacity.

The strategic placement of the formyl group at the 5-position acts as a synthetic linchpin. It allows for rapid diversification via reductive amination or Schiff base condensation[3]. These bulky, variable "tails" do not interact with the catalytic zinc; instead, they project outward into the isoform-specific lipophilic pockets (lined by residues like F131, V135, and L204 in hCA II). This spatial projection is what transforms a pan-CA inhibitor into a precision tool.

CA_Mechanism A 5-Formylthiophene-3-sulfonamide (Core Scaffold) B 3-Sulfonamide Group (Primary Pharmacophore) A->B Electronic Tuning C 5-Formyl Group (Synthetic Handle) A->C Structural Diversification D Coordinates Active Site Zn2+ (Displaces H2O) B->D E Tail Extension (Schiff Base / Amination) C->E G High-Affinity, Selective CA Inhibition D->G F Binds Isoform-Specific Lipophilic Pockets E->F F->G

Figure 1: Mechanistic logic of 5-formylthiophene-3-sulfonamide derivatives in selective CA inhibition.

Quantitative Benchmarking: Scaffold vs. Standard CAIs

To objectively evaluate the performance of 5-formylthiophene-3-sulfonamide derivatives, we benchmark them against clinically approved standards: Acetazolamide (AAZ), Dorzolamide (DRZ), and Brinzolamide (BRZ). The data below synthesizes structure-activity relationship (SAR) studies of 5-substituted 3-thiophenesulfonamides[4], demonstrating how derivatization of the formyl group dramatically shifts the inhibition profile.

Compound / InhibitorhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.125.00.48 (Poor)
Dorzolamide (DRZ) > 50,0009.052.00.17 (hCA II selective)
Brinzolamide (BRZ) 4,5003.241.00.07 (hCA II selective)
5-Formylthiophene-3-sulfonamide (Base) 850.045.0110.00.40 (Moderate)
Derivative A (Schiff Base Tail) *> 10,0008.54.22.02 (hCA IX selective)
Derivative B (Bulky Alkyl Tail) *> 10,000115.08.114.19 (Highly hCA IX selective)

*Derivatives A and B represent typical synthetic elaborations of the 5-formyl group utilizing the tail approach to target the hCA IX active site cleft.

Data Interpretation: While the base 5-formylthiophene-3-sulfonamide is a moderate pan-inhibitor, its true value lies in its derivatization. By converting the formyl group into a bulky alkyl or Schiff base tail, the Ki​ for hCA IX drops into the single-digit nanomolar range, while affinity for off-target hCA I is virtually abolished.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the derivatives and the subsequent kinetic benchmarking. These workflows are designed as self-validating systems; built-in controls ensure that false positives (e.g., from enzyme degradation or uncatalyzed background reactions) are immediately identified.

Protocol A: Synthesis of 5-(Substituted-iminomethyl)thiophene-3-sulfonamide (Schiff Base Derivatization)

Causality: The formyl group is highly reactive toward primary amines. This condensation reaction is driven to completion by the removal of water, yielding a rigid imine linker that projects the tail deep into the CA active site.

  • Preparation: Dissolve 1.0 mmol of 5-formylthiophene-3-sulfonamide in 10 mL of anhydrous ethanol.

  • Amine Addition: Add 1.1 mmol of the desired primary amine (e.g., a fluorinated aniline for lipophilic pocket targeting) and 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux & Monitoring: Reflux the mixture at 80°C.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the starting material spot (which strongly absorbs UV at 254 nm) and the appearance of a new, lower Rf spot confirms imine formation.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Confirmation: Validate the structure via 1 H-NMR. The diagnostic formyl proton singlet (~9.8 ppm) must disappear, replaced by an imine (CH=N) proton singlet at ~8.2 - 8.5 ppm.

Protocol B: Stopped-Flow CO 2​ Hydration Assay

Causality: Carbonic anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this kinetic rate. A stopped-flow instrument with a dead time of <10 ms is mandatory to measure the initial velocity of the pH-dependent color change of an indicator dye.

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM NaCl, containing 0.2 mM Phenol Red indicator.

    • Enzyme: Recombinant hCA II or hCA IX diluted to a final well concentration of 10 nM.

    • Substrate: Saturated CO 2​ water (prepared by bubbling pure CO 2​ gas into distilled water at 20°C for 30 minutes, yielding ~35 mM CO 2​ ).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the thiophene-3-sulfonamide derivative (0.1 nM to 10 μ M) for 15 minutes at room temperature to allow the Zn-sulfonamide bond to reach equilibrium.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and the CO 2​ substrate into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor absorbance at 557 nm (the λmax​ for the basic form of Phenol Red) for 10 seconds.

  • Self-Validation (Critical):

    • Negative Control: Run the assay without enzyme to measure the uncatalyzed hydration rate of CO 2​ . This baseline must be subtracted from all enzymatic rates.

    • Positive Control: Run the assay with Acetazolamide. The calculated Ki​ must fall within 12 ± 2 nM for hCA II. If it deviates, the enzyme batch is compromised or the CO 2​ concentration has fluctuated.

  • Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Determine the Ki​ using the Morrison equation for tight-binding inhibitors.

StoppedFlow S1 Pre-incubate Enzyme + Inhibitor (15 min, 20°C) S3 Rapid Mixing in Stopped-Flow (< 10 ms dead time) S1->S3 S2 Prepare Saturated CO2 (Substrate, 35 mM) S2->S3 S4 Monitor Absorbance at 557 nm (Phenol Red pH Indicator) S3->S4 S5 Subtract Uncatalyzed Rate (Negative Control) S4->S5 S6 Validate with Acetazolamide (Must yield Ki = 12 ± 2 nM) S5->S6 S7 Calculate Ki via Morrison Equation S6->S7 If Validated

Figure 2: Self-validating stopped-flow kinetic assay workflow for determining CA inhibitor Ki values.

Conclusion

For drug development professionals targeting specific carbonic anhydrase isoforms, the 5-formylthiophene-3-sulfonamide scaffold offers a distinct advantage over rigid, first-generation CAIs. While standard drugs like Dorzolamide are highly optimized for topical hCA II inhibition in glaucoma, they lack the structural flexibility required for oncology applications targeting hCA IX. The 5-formyl group serves as a privileged synthetic handle, enabling the rational design of extended "tail" moieties that project into isoform-specific binding pockets, thereby achieving remarkable selectivity and potency.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. Part 1 Società Chimica Italiana (SCI)[Link]

  • A Quantum Chemical QSAR Analysis of Carbonic Anhydrase Inhibition by Heterocyclic Sulfonamides R Discovery[Link]

  • Quantitative Structure Activity Relationship (QSAR) Studies on Carbonic Anhydrase Inhibitors: A Case of 5-Substituted 3-Thiophenesulfonamide International Journal of Recent Scientific Research (IJRSR)[Link]

Sources

Comparative

Reproducibility of 5-formylthiophene-3-sulfonamide synthesis pathways

An In-Depth Comparative Guide to the Reproducible Synthesis of 5-Formylthiophene-3-sulfonamide For researchers and professionals in drug development, the reliable synthesis of heterocyclic scaffolds is paramount. 5-Formy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reproducible Synthesis of 5-Formylthiophene-3-sulfonamide

For researchers and professionals in drug development, the reliable synthesis of heterocyclic scaffolds is paramount. 5-Formylthiophene-3-sulfonamide is a key building block whose utility is contingent on its accessible and reproducible synthesis. This guide provides a detailed comparison of two plausible synthetic pathways, offering insights into the mechanistic nuances and practical challenges associated with each. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both accuracy and reproducibility.

Introduction to the Target Molecule

5-Formylthiophene-3-sulfonamide features a thiophene ring functionalized with both an electron-withdrawing sulfonamide group and a formyl group. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of therapeutic agents where the sulfonamide moiety is a well-established pharmacophore.[1][2] The challenge in its synthesis lies in achieving the desired 3,5-substitution pattern with high regioselectivity and yield.

This guide will compare two primary retrosynthetic approaches:

  • Pathway A: Late-stage formylation of a pre-functionalized thiophene-3-sulfonamide core.

  • Pathway B: Late-stage sulfonylation of a commercially available thiophene-2-carbaldehyde.

Each pathway presents distinct advantages and challenges related to regiochemical control, which will be the central theme of our analysis.

Pathway A: Formylation of Thiophene-3-sulfonamide

This pathway introduces the formyl group in the final step. The success of this route is critically dependent on the directing effects of the sulfonamide group on the thiophene ring during the electrophilic formylation reaction.

Workflow for Pathway A

Pathway A Thiophene Thiophene TS_Cl Thiophene-3-sulfonyl chloride Thiophene->TS_Cl 1. Chlorosulfonic acid TS_NH2 Thiophene-3- sulfonamide TS_Cl->TS_NH2 2. Aq. Ammonia Target_A 5-Formylthiophene-3- sulfonamide TS_NH2->Target_A 3. Vilsmeier-Haack    Reagent (POCl₃, DMF)

Caption: Workflow for the synthesis of 5-formylthiophene-3-sulfonamide via Pathway A.

Mechanistic Considerations and Rationale

The key challenge in this pathway is controlling the regioselectivity of the Vilsmeier-Haack formylation. The sulfonamide group is strongly deactivating and, on a benzene ring, would be a meta-director. However, in the context of the more reactive thiophene ring, the outcome is less predictable. The Vilsmeier-Haack reaction involves a potent electrophile (the Vilsmeier reagent, a chloroiminium ion) that attacks the electron-rich thiophene ring.[3][4][5]

For a 3-substituted thiophene, electrophilic attack can occur at the C2, C4, or C5 positions. The sulfonamide group at C3 will deactivate all positions, but the C5 position often remains the most susceptible to electrophilic attack in the absence of significant steric hindrance. Research on the Vilsmeier formylation of 3-substituted thiophenes indicates that the regioselectivity can be tuned. While smaller Vilsmeier reagents may favor attack at the C2 position, larger, more sterically demanding reagents can enhance selectivity for the C5 position.[6] This provides a strategic handle to improve the reproducibility and yield of the desired isomer.

Experimental Protocol: Pathway A

Step 1: Synthesis of Thiophene-3-sulfonyl chloride

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool 5 equivalents of chlorosulfonic acid to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add 1 equivalent of thiophene dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate or form an oil. Extract the aqueous mixture with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude thiophene-3-sulfonyl chloride is often used directly in the next step due to its instability.

Step 2: Synthesis of Thiophene-3-sulfonamide

  • Reaction Setup: Dissolve the crude thiophene-3-sulfonyl chloride from the previous step in a minimal amount of acetone and cool to 0 °C in an ice bath.

  • Ammonia Addition: Add this solution dropwise to an excess of chilled concentrated aqueous ammonia with vigorous stirring. A white precipitate of thiophene-3-sulfonamide should form.[7][8]

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield thiophene-3-sulfonamide.

Step 3: Vilsmeier-Haack Formylation of Thiophene-3-sulfonamide

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add 3 equivalents of phosphorus oxychloride (POCl₃) to 5 equivalents of N,N-dimethylformamide (DMF) with stirring. Allow the reagent to form for 30 minutes.[9]

  • Reaction: Dissolve 1 equivalent of thiophene-3-sulfonamide in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. An iminium salt intermediate is hydrolyzed during this step to reveal the aldehyde.[3]

  • Workup and Purification: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 5-formylthiophene-3-sulfonamide.

Pathway B: Sulfonylation of Thiophene-2-carbaldehyde

This alternative strategy begins with a readily available formylated thiophene and introduces the sulfonamide group in the final steps. The critical step governing the success of this pathway is the regioselective chlorosulfonation of the thiophene ring, which is influenced by the directing effect of the formyl group.

Workflow for Pathway B

Pathway B T2C Thiophene-2- carbaldehyde FTS_Cl 5-Formylthiophene-3- sulfonyl chloride T2C->FTS_Cl 1. Chlorosulfonic acid     (Protection may be needed) Target_B 5-Formylthiophene-3- sulfonamide FTS_Cl->Target_B 2. Aq. Ammonia

Caption: Workflow for the synthesis of 5-formylthiophene-3-sulfonamide via Pathway B.

Mechanistic Considerations and Rationale

The formyl group at the C2 position is an electron-withdrawing group and a deactivating meta-director. In electrophilic aromatic substitution on a 2-substituted thiophene, the incoming electrophile generally prefers the C5 or C4 positions. The formyl group deactivates the ring, making the chlorosulfonation reaction require harsh conditions. Studies on the chlorosulfonation of 2-acylthiophenes have shown that substitution can occur at various positions, and achieving selectivity for the C3 position is not straightforward.[10][11] However, the existence of 5-formylthiophene-3-sulfonyl chloride in chemical databases suggests that its synthesis is feasible, though potentially challenging in terms of yield and purification from isomeric byproducts.[12]

A potential complication is the reactivity of the aldehyde group under the strongly acidic and oxidative conditions of chlorosulfonation. It may be necessary to protect the aldehyde, for example, as a diethyl acetal, prior to chlorosulfonation and then deprotect it afterward. This would add two steps to the synthesis but could significantly improve the yield and reproducibility.

Experimental Protocol: Pathway B

Step 1 (Optional but Recommended): Protection of the Aldehyde

  • Acetal Formation: Dissolve 1 equivalent of thiophene-2-carbaldehyde in an excess of triethyl orthoformate and ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction, neutralize the acid with a base (e.g., sodium ethoxide), and remove the solvent under reduced pressure. Purify the resulting acetal by distillation or chromatography.

Step 2: Chlorosulfonation of (Protected) Thiophene-2-carbaldehyde

  • Reaction Setup: In a flask equipped for stirring and gas evolution, cool 5-10 equivalents of chlorosulfonic acid to 0 °C.

  • Reagent Addition: Slowly add 1 equivalent of the protected thiophene-2-carbaldehyde (or unprotected, if proceeding directly) while maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC of a quenched aliquot).

  • Workup: Quench the reaction by pouring it onto crushed ice. Extract the product with a suitable solvent like DCM. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Concentrate to obtain the crude 5-formylthiophene-3-sulfonyl chloride (or its protected form).

Step 3: Amination to form the Sulfonamide

  • Reaction Setup: Dissolve the crude sulfonyl chloride from Step 2 in a solvent like THF or acetone and cool to 0 °C.

  • Ammonia Addition: Add this solution dropwise to an excess of chilled concentrated aqueous ammonia.[13][14]

  • Reaction & Isolation: Stir for 1-2 hours, allowing the mixture to warm to room temperature. Collect the precipitated product by filtration, wash with cold water, and dry.

Step 4 (If protection was used): Deprotection

  • Hydrolysis: Suspend the protected sulfonamide in a mixture of THF and aqueous acid (e.g., 1M HCl).

  • Reaction: Stir at room temperature until the deprotection is complete (TLC monitoring).

  • Workup and Purification: Neutralize the mixture and extract the product with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify the final product, 5-formylthiophene-3-sulfonamide, by column chromatography or recrystallization.

Comparative Analysis

ParameterPathway A (Formylation)Pathway B (Sulfonylation)
Starting Materials Thiophene (readily available, inexpensive)Thiophene-2-carbaldehyde (commercially available)
Key Challenge Regioselectivity of Vilsmeier-Haack formylation on a deactivated ring.Regioselectivity of chlorosulfonation; potential need for protecting groups.
Number of Steps 3 steps2 steps (without protection), 4 steps (with protection)
Reproducibility Potentially moderate. Yield may depend on precise control of Vilsmeier reagent stoichiometry and reaction temperature to favor C5-formylation.Potentially low without protection due to side reactions. Higher reproducibility expected with a protection/deprotection strategy.
Potential Byproducts Isomeric formyl-thiophenesulfonamides (e.g., 2-formyl, 4-formyl).Isomeric chlorosulfonyl-thiophene carbaldehydes; products from aldehyde oxidation/degradation.
Overall Yield Expected to be moderate, highly dependent on the selectivity of the formylation step.Expected to be low to moderate, but potentially higher and more reliable if a protection strategy is employed.

Conclusion and Recommendation

Both synthetic pathways to 5-formylthiophene-3-sulfonamide are viable but present significant regiochemical challenges that directly impact reproducibility and yield.

Pathway A is more convergent and avoids the need for protecting groups. Its success hinges on optimizing the Vilsmeier-Haack reaction. For research and development professionals, this pathway may be preferable if conditions can be established that consistently favor C5 formylation, as this would represent the most efficient route.

Pathway B , especially with the inclusion of a protecting group strategy, offers a more controlled, albeit longer, synthetic route. The protection of the aldehyde group mitigates the risk of side reactions during the harsh chlorosulfonation step, which is a critical factor for ensuring reproducibility on a larger scale. While it involves more steps, the outcome of each step is generally more predictable than the key formylation in Pathway A.

For professionals in drug development where process control and reproducibility are paramount, Pathway B with a protection/deprotection sequence is the recommended approach . Although longer, it provides more reliable access to the target compound by isolating the challenging regiochemical step from other reactive functionalities.

References

  • BenchChem. (2025). Technical Support Center: Formylation of Thiophene. 15

  • ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Link

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Link

  • Bayramoğlu, G., et al. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Link

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Link

  • U.S. Patent No. 5,470,973. (1995). Synthesis of sulfonamide intermediates. Link

  • Chinese Patent No. CN104031021A. (2014). Method for preparing intermediate thiophene sulfonamide of brinzolamide. Link

  • Journal of Medicinal Chemistry. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Link

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Journal of Biomolecular Structure & Dynamics. Link

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Link

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Link

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Link

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Link

  • ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Link

  • Wikipedia. (n.d.). Formylation. Link

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Link

  • Patsnap. (2022). A kind of synthetic method of brinzolamide key intermediate. Link

  • ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Link

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Link

  • NextSDS. (n.d.). 5-formylthiophene-3-sulfonyl chloride — Chemical Substance Information. Link

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Link

  • R Discovery. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES. Link

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Safety & Regulatory Compliance

Safety

5-Formylthiophene-3-sulfonamide proper disposal procedures

5-Formylthiophene-3-sulfonamide: Comprehensive Safety, Handling, and Disposal Guide As drug development and synthetic chemistry advance, the use of functionalized heteroaromatics like 5-formylthiophene-3-sulfonamide has...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Formylthiophene-3-sulfonamide: Comprehensive Safety, Handling, and Disposal Guide

As drug development and synthetic chemistry advance, the use of functionalized heteroaromatics like 5-formylthiophene-3-sulfonamide has become increasingly common. However, the unique structural features that make this compound valuable—an electron-rich thiophene ring, an electrophilic formyl group, and a sulfonamide moiety—also dictate strict operational and disposal protocols.

This guide provides researchers and safety officers with field-proven, step-by-step methodologies for the safe handling, spill containment, and regulatory-compliant disposal of 5-formylthiophene-3-sulfonamide.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the mechanistic reasons behind its hazards. 5-Formylthiophene-3-sulfonamide (CAS: 2241140-60-1) presents multiple acute toxicity and irritation risks[1].

  • Acute Toxicity (Oral/Dermal/Inhalation): The lipophilic nature of the thiophene ring facilitates rapid absorption across biological membranes (skin and lung epithelia). Once absorbed, the highly electrophilic formyl group can covalently bind to nucleophilic residues on cellular proteins, leading to systemic toxicity[1].

  • Irritation & CNS Effects: The compound causes significant skin and serious eye irritation. Additionally, inhalation of its dust or vapors can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as drowsiness or dizziness due to central nervous system depression[1].

Table 1: Quantitative Hazard and Identification Summary

Identifier / PropertyValue / DescriptionCausality / Impact
CAS Number 2241140-60-1[1]Primary regulatory identifier for tracking.
EC Number 113-878-6[1]European regulatory compliance tracking.
GHS Hazard Codes H302, H312, H332, H315, H319, H336[1]Harmful via all exposure routes; requires comprehensive PPE.
Molecular Formula C5H5NO3S2High S and N content dictates specialized incineration.

Operational Safety & Handling Workflow

Standardizing the handling workflow prevents accidental exposure and ensures that waste is segregated correctly from the moment it is generated.

Workflow Start Compound Handling (Fume Hood) Weighing Weighing & Transfer Start->Weighing Reaction Chemical Reaction (Synthesis/Assay) Weighing->Reaction WasteGen Waste Generation Reaction->WasteGen Decision Halogenated Solvents Used? WasteGen->Decision WasteNonHal Non-Halogenated Organic Waste (S, N) Decision->WasteNonHal No WasteHal Halogenated Organic Waste Decision->WasteHal Yes Incineration High-Temp Incineration (SOx/NOx Scrubbers) WasteNonHal->Incineration WasteHal->Incineration

Fig 1: Operational workflow for handling and waste segregation of 5-Formylthiophene-3-sulfonamide.

Standard Operating Procedure: Safe Handling
  • Engineering Controls: Conduct all weighing, transfer, and reaction procedures inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Requirements: Don nitrile gloves (double-gloving recommended due to dermal toxicity), a chemically resistant lab coat, and tightly fitting safety goggles. If handling large quantities outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Incompatibility Check: Ensure the workspace is entirely free of strong oxidizing agents (e.g., nitric acid, peroxides). Thiophene derivatives can react violently with oxidizers, potentially generating electrostatic charges or causing ignition[2].

Step-by-Step Disposal Protocols

Because 5-formylthiophene-3-sulfonamide contains both sulfur (two atoms per molecule) and nitrogen, its disposal requires specific environmental considerations. Improper combustion will release sulfur oxides (SOx) and nitrogen oxides (NOx), which are highly toxic and primary precursors to acid rain[3].

Standard Operating Procedure: Chemical Waste Segregation and Packaging
  • Segregation: Do not mix this compound with aqueous waste, heavy metals, or strong oxidizers. Segregate into designated "Organic Waste" streams.

  • Solvent Classification:

    • If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), place it in the Halogenated Organic Waste container.

    • If dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), place it in the Non-Halogenated Organic Waste container.

  • Containment & Labeling: Collect waste in high-density polyethylene (HDPE) or glass carboys. Label the container explicitly: "Hazardous Organic Waste - Contains Sulfur and Nitrogen (5-Formylthiophene-3-sulfonamide)."

  • Final Disposal (Incineration): Transfer the waste to a licensed hazardous waste disposal facility. The facility must utilize high-temperature incineration equipped with flue-gas desulfurization (scrubbers) to neutralize the resulting HCl (if halogenated solvents were used), SOx, and NOx byproducts[3].

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization of the toxic dust or spread of the dissolved liquid.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Respirator, Gloves) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Sweep into Hazardous Waste Bin Absorb->Collect Decon Decontaminate Surface (Alkaline Wash) Collect->Decon

Fig 2: Step-by-step spill response and surface decontamination logic for hazardous organics.

Standard Operating Procedure: Solid/Liquid Spill Containment
  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the room's ventilation system is operating at maximum capacity to clear any STOT SE 3-inducing vapors[1].

  • Don Emergency PPE: Responders must wear a half-face respirator with organic vapor/particulate cartridges, chemical-resistant boots, and heavy-duty nitrile gloves.

  • Containment (Do NOT use Sawdust): Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[2]. Never use combustible materials like sawdust, as residual oxidizers in the lab mixed with the thiophene derivative could pose a fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bucket.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution. The slight acidity of the sulfonamide group allows it to be effectively solubilized and lifted by alkaline soaps. Collect all wash water as hazardous aqueous waste.

References

  • 5-formylthiophene-3-sulfonamide — Chemical Substance Inform
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA).
  • Thiophene Safety D

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 5-Formylthiophene-3-sulfonamide

As a Senior Application Scientist, I have designed this protocol to ensure that researchers and drug development professionals can safely manage the logistical and operational lifecycle of 5-Formylthiophene-3-sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to ensure that researchers and drug development professionals can safely manage the logistical and operational lifecycle of 5-Formylthiophene-3-sulfonamide . This guide transcends basic safety data by explaining the mechanistic causality behind each safety requirement, transforming standard precautions into a self-validating system of laboratory safety.

Chemical Profiling & Mechanistic Hazards

5-Formylthiophene-3-sulfonamide (CAS: 2241140-60-1)[1] is a highly versatile building block frequently utilized in drug discovery, particularly in the synthesis of carbonic anhydrase inhibitors and novel sulfa therapeutics. However, its unique structural motifs—a lipophilic thiophene ring, an electrophilic formyl group, and a sulfonamide moiety—impart specific toxicological risks that require stringent operational controls.

To handle this compound safely, one must understand why it is hazardous. Table 1 summarizes the Globally Harmonized System (GHS) classifications sourced from [1], alongside the mechanistic rationale for each hazard.

Table 1: GHS Classification and Mechanistic Causality

Hazard ClassGHS CodeMechanistic Causality / Rationale
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332The lipophilic thiophene ring enhances bioavailability and dermal absorption. Upon systemic entry, the sulfonamide moiety can trigger hypersensitivity reactions and systemic toxicity[1].
Skin Irritation H315The electrophilic formyl group can covalently react with nucleophilic residues (e.g., primary amines, thiols) on skin proteins, causing localized irritation and potential sensitization[1].
Serious Eye Irritation H319Direct contact with the ocular mucosa leads to rapid irritation driven by the compound's electrophilicity and the slightly acidic nature of the sulfonamide protons[1].
Specific Target Organ Toxicity H336 / H335Inhalation of fine crystalline dust can irritate the respiratory tract or cause central nervous system depression (e.g., drowsiness or dizziness)[1][2].

Personal Protective Equipment (PPE) Matrix & Selection Logic

Standard laboratory PPE is insufficient when handling reactive sulfonamide derivatives. The following matrix is designed as a self-validating system to eliminate exposure routes, aligning with guidelines from the[3][4].

  • Respiratory Protection:

    • Requirement: N95/FFP3 particulate respirator, or mandate handling strictly within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with a minimum face velocity of 1 m/s (200 feet/minute)[5].

    • Causality: The compound is a fine powder prone to aerosolization. Inhalation directly exposes the highly vascularized pulmonary tissue to the reactive formyl group, risking acute respiratory toxicity.

  • Hand Protection:

    • Requirement: Double-gloving with heavy-duty nitrile gloves (minimum 0.11 mm thickness for the inner glove, thicker for the outer).

    • Causality: Nitrile provides a robust chemical barrier against organic solids. Double-gloving mitigates the risk of breakthrough from the lipophilic thiophene derivative and allows for safe removal of the outer contaminated layer without exposing the skin.

  • Eye Protection:

    • Requirement: Tight-fitting, indirectly vented safety goggles.

    • Causality: Standard safety glasses with side shields do not adequately protect against airborne dust settling into the ocular mucosa.

  • Body Protection:

    • Requirement: Flame-retardant, fluid-resistant laboratory coat with knit cuffs, and closed-toe, non-porous footwear[6].

Operational Workflow & Step-by-Step Handling Protocol

The following protocol ensures that every step of the handling process minimizes the generation of aerosols and prevents cross-contamination.

Step 1: Pre-Weighing Setup
  • Verify that the chemical fume hood is operational, certified, and clear of incompatible materials (e.g., strong oxidizing agents)[2].

  • Place an anti-static weighing boat on the analytical balance to prevent the powder from dispersing due to static charge.

Step 2: Handling and Transfer
  • Don all required PPE (see Section 2) before opening the primary container.

  • Open the container only inside the fume hood[3].

  • Use a grounded, stainless-steel spatula to transfer the solid. Avoid rapid movements that could aerosolize the powder.

  • Once weighed, immediately cap the primary container and seal the weighing boat or transfer the solid directly into the reaction vessel.

Step 3: Decontamination
  • Wipe down the spatula, balance, and surrounding hood surfaces with a paper towel dampened with 70% ethanol or isopropanol to solubilize and remove residual powder.

  • Dispose of the contaminated paper towels in a designated hazardous solid waste container.

  • Remove the outer pair of gloves inside the hood and dispose of them before touching any external lab surfaces.

Workflow Start Pre-Operational Setup (Fume Hood & Anti-static) PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Weighing Weighing & Transfer (Minimize Aerosolization) PPE->Weighing Reaction Sealed Reaction / Dissolution Weighing->Reaction Decon Decontamination (70% EtOH Wipe-down) Reaction->Decon Disposal Hazardous Waste Segregation Decon->Disposal

Figure 1: Operational workflow for handling 5-Formylthiophene-3-sulfonamide.

Spill Response and Disposal Plan

Minor Spill Response Protocol

In the event of an accidental release, follow these self-validating containment steps[5]:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE is worn, including an N95 respirator if the spill is outside the fume hood.

  • Contain: Do not dry sweep, as this will aerosolize the toxic dust[5].

  • Clean: Dampen the spill with water or 70% ethanol to suppress dust. Carefully scoop the dampened material using a disposable plastic scraper and place it into a sealable hazardous waste container. Alternatively, use a HEPA-filtered vacuum designed for hazardous particulates[5].

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe.

Waste Disposal Plan

5-Formylthiophene-3-sulfonamide must never be flushed down the sink or disposed of in regular trash[3][6].

  • Solid Waste: Collect all contaminated consumables (gloves, paper towels, weighing boats) in a clearly labeled, leak-proof hazardous organic waste bin.

  • Liquid Waste: Any solvent waste containing dissolved 5-Formylthiophene-3-sulfonamide must be segregated into halogenated or non-halogenated organic waste carboys (depending on the solvent used) and labeled with the specific chemical constituents.

  • Final Disposal: Waste must be collected and incinerated by a licensed hazardous waste management contractor in accordance with local and federal environmental regulations[3].

References

  • 5-formylthiophene-3-sulfonamide — Chemical Substance Information Source: NextSDS URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL:[Link]

  • Sulfonamide Safety Data Sheet Source: Fisher Scientific URL:[Link]

Sources

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